molecular formula C8H9NO B136626 (6-Ethenylpyridin-2-yl)methanol CAS No. 155269-60-6

(6-Ethenylpyridin-2-yl)methanol

Cat. No.: B136626
CAS No.: 155269-60-6
M. Wt: 135.16 g/mol
InChI Key: FQEOBYXEKYKLEO-UHFFFAOYSA-N
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Description

(6-Ethenylpyridin-2-yl)methanol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a pyridine ring core substituted with a hydroxymethyl group and an ethenyl group at the 2 and 6 positions, respectively. This structure makes it a valuable bifunctional building block; the hydroxymethyl group can be transformed into other functional groups, while the ethenyl group offers a handle for further cross-coupling or polymerization reactions . Pyridine-methanol derivatives are frequently employed as precursors in pharmaceutical development. Related compounds, such as those based on a 6-methylpyridin-2-yl scaffold, are key intermediates in the synthesis of novel investigational compounds, including chalcones and coumarin derivatives, which are being studied for their potential as selective inhibitors of disease-associated enzymes like carbonic anhydrase isoforms . The ethenyl substituent on the pyridine ring may impart unique electronic and steric properties, potentially influencing the binding affinity and selectivity of the final molecular target. Researchers can utilize this compound to explore new chemical spaces in drug discovery, material science, and as a ligand in catalysis. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use. Please refer to the safety data sheet for proper handling and storage information.

Properties

IUPAC Name

(6-ethenylpyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-7-4-3-5-8(6-10)9-7/h2-5,10H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQEOBYXEKYKLEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC(=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50622291
Record name (6-Ethenylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155269-60-6
Record name (6-Ethenylpyridin-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50622291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of (6-ethenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (6-ethenylpyridin-2-yl)methanol , structured for researchers and drug development professionals.

The Tunable Covalent Scaffold & Functional Monomer

Executive Summary

(6-Ethenylpyridin-2-yl)methanol (CAS: 163658-33-1) is a bifunctional pyridine derivative characterized by a polymerizable vinyl group at the C6 position and a hydrophilic hydroxymethyl moiety at C2. This "Janus-faced" architecture bridges the gap between materials science (as a functional monomer for surface modulation) and medicinal chemistry (as a tunable covalent warhead).

Unlike traditional acrylamide-based electrophiles, the vinylpyridine motif offers attenuated reactivity, reducing off-target thiol labeling in proteomic applications. This guide delineates its physicochemical profile, a robust synthetic route for laboratory scale-up, and its mechanistic utility in ligand design.

Chemical Identity & Molecular Architecture[1]

ParameterData
IUPAC Name (6-Ethenylpyridin-2-yl)methanol
Common Synonyms 2-Hydroxymethyl-6-vinylpyridine; (6-vinylpyridin-2-yl)methanol
CAS Registry Number 163658-33-1
SMILES C=CC1=NC(=CC=C1)CO
Molecular Formula C₈H₉NO
Molecular Weight 135.16 g/mol
Hybridization sp² (Pyridine/Vinyl), sp³ (Methanol C)
Key Pharmacophore N,O-Bidentate Chelate; Michael Acceptor

Physicochemical Profile

Physical Constants

Data derived from vendor specifications and structural analogs (e.g., 2-vinylpyridine).

PropertyValue / DescriptionNote
Physical State Viscous LiquidColorless to pale yellow; darkens upon oxidation.
Boiling Point ~115–120 °C @ 1 mmHg (Predicted)High BP due to intermolecular H-bonding (OH···N).
Density ~1.08 g/cm³Estimated based on functional group contribution.
Solubility Soluble: MeOH, DCM, DMSO, EtOAc.Mod. Soluble: Water (pH dependent).[1]Protonation of pyridine N enhances aqueous solubility.
pKa (Pyridine N) ~4.5 – 4.8Lower than pyridine (5.2) due to the electron-withdrawing vinyl group (-I effect).
LogP ~0.8 (Predicted)Lipophilic vinyl group balances hydrophilic hydroxymethyl.
Stability & Reactivity
  • Polymerization: The C6-vinyl group is susceptible to radical and anionic polymerization. Storage at -20°C with a stabilizer (e.g., 4-tert-butylcatechol, TBC) is critical to prevent spontaneous gelation.

  • Oxidation: The primary alcohol is prone to oxidation to the aldehyde (picolinaldehyde derivative) or carboxylic acid under aerobic conditions if not stored under inert gas (Ar/N₂).

Strategic Synthesis: The Modular Suzuki Approach

While early syntheses relied on the dehydration of diols, modern drug discovery demands higher purity and modularity. The following protocol utilizes a Suzuki-Miyaura Cross-Coupling , ensuring regioselectivity and avoiding the harsh conditions of elimination reactions.

Reaction Scheme

Precursor: (6-Bromopyridin-2-yl)methanol Coupling Partner: Vinylboronic acid pinacol ester Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂

Step-by-Step Protocol
  • Preparation: In a flame-dried Schlenk flask, dissolve (6-bromopyridin-2-yl)methanol (1.0 eq) and vinylboronic acid pinacol ester (1.2 eq) in 1,4-Dioxane/Water (4:1 v/v).

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved O₂ (Critical for Pd cycle longevity).

  • Activation: Add K₂CO₃ (2.5 eq) and Pd(dppf)Cl₂ (5 mol%).

  • Reaction: Heat to 85°C for 12 hours under Argon balloon. Monitor by TLC (SiO₂; 50% EtOAc/Hexanes; UV active).

  • Workup:

    • Cool to RT and filter through a Celite pad.

    • Dilute filtrate with EtOAc and wash with Brine (3x).

    • Dry organic phase over Na₂SO₄ and concentrate in vacuo (Keep bath temp < 40°C to prevent polymerization).

  • Purification: Flash Column Chromatography (Gradient: 0%

    
     40% EtOAc in Hexanes).
    
  • Yield: Expect 75–85% as a pale yellow oil.

Visualization of Synthesis Workflow

SynthesisWorkflow Start Start: (6-Bromopyridin-2-yl)methanol Reagents Add: Vinylboronate + Pd(dppf)Cl2 + K2CO3 Start->Reagents Process Heat: 85°C, 12h (Argon Atmosphere) Reagents->Process Suzuki Coupling Workup Workup: Celite Filter -> Extraction Process->Workup Product Product: (6-Ethenylpyridin-2-yl)methanol Workup->Product Purification

Figure 1: Palladium-catalyzed synthesis workflow ensuring regiochemical integrity.

Applications in Research & Development

Medicinal Chemistry: The "Soft" Covalent Warhead

In targeted covalent inhibitors (TCIs), acrylamides are often too reactive, leading to immunotoxicity. The 2-vinylpyridine motif in (6-ethenylpyridin-2-yl)methanol serves as a tunable electrophile .

  • Mechanism: The pyridine nitrogen withdraws electron density from the vinyl group via induction and resonance, activating the

    
    -carbon for nucleophilic attack by Cysteine thiols (Michael Addition).
    
  • Advantage: Less reactive than acrylamides, allowing for higher selectivity toward non-catalytic cysteines in kinases (e.g., EGFR, BTK).

Coordination Chemistry & Catalysis

The N,O-donor set (Pyridine N + Hydroxyl O) forms stable 5-membered chelate rings with transition metals (Ru, Ir, Cu).

  • Design Utility: The vinyl group remains available for post-complexation functionalization (e.g., anchoring the catalyst to a solid support via copolymerization).

Mechanistic Pathway: Cysteine Targeting[3]

WarheadMechanism cluster_activation Activation Mode Compound (6-Ethenylpyridin-2-yl)methanol (Electrophile) TS Transition State: Thiolate attack at Vinyl Beta-Carbon Compound->TS Cysteine Protein Cysteine Thiol (Nucleophile) Cysteine->TS Adduct Stable Thioether Adduct (Irreversible Inhibition) TS->Adduct Michael Addition Activation Pyridine N lowers LUMO energy of Vinyl group

Figure 2: Mechanism of covalent protein modification via Michael Addition.

Analytical Characterization (Expected Data)

To validate the synthesis, look for these diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       6.80 (dd, 
      
      
      
      Hz, 1H, Vinyl CH =).
    • 
       6.20 (d, 
      
      
      
      Hz, 1H, Vinyl =CH trans).
    • 
       5.50 (d, 
      
      
      
      Hz, 1H, Vinyl =CH cis).
    • 
       4.75 (s, 2H, CH ₂OH).
      
    • 
       7.2–7.7 (m, 3H, Pyridine Ar-H).
      
  • IR Spectroscopy:

    • Broad band ~3350 cm⁻¹ (O-H stretch).

    • Sharp peak ~1630 cm⁻¹ (C=C vinyl stretch).

    • Strong bands ~1590, 1570 cm⁻¹ (Pyridine ring breathing).

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Skin Irritant H315: Causes skin irritation.[2]Wear nitrile gloves; standard lab coat.
Eye Irritant H319: Causes serious eye irritation.[2][3]Use safety goggles; access to eye wash station.
Storage Temperature Sensitive. Store at -20°C. Light sensitive.
Disposal Hazardous Organic Waste.Do not pour down drain; incinerate via licensed contractor.

References

  • Fluorochem Product Data. (6-Ethylpyridin-2-yl)methanol CAS 163658-33-1.[4] Retrieved from

  • CymitQuimica. Chemical properties of (6-Ethylpyridin-2-yl)methanol. Retrieved from

  • PubChem. Compound Summary: (6-ethenylpyridin-2-yl)methanol.[5] National Library of Medicine. Retrieved from

  • Journal of Medicinal Chemistry. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. (2024). Discusses the utility of vinylpyridines in drug design. Retrieved from

  • ChemicalBook. Synthesis and NMR data for Pyridinemethanol derivatives. Retrieved from

Sources

(6-Ethenylpyridin-2-yl)methanol CAS number 147151-03-7

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profile, synthesis, and applications of (6-Ethenylpyridin-2-yl)methanol , a bifunctional pyridine derivative critical for advanced ligand design and functional polymer synthesis.

CAS Number: 147151-03-7 Synonyms: 6-Vinyl-2-pyridinemethanol; 2-Hydroxymethyl-6-vinylpyridine Molecular Formula: C₈H₉NO Molecular Weight: 135.16 g/mol [1]

Executive Summary

(6-Ethenylpyridin-2-yl)methanol represents a high-value "bifunctional monomer" in organic synthesis and materials science.[1] Its structure combines a polymerizable vinyl group (at the C6 position) with a chelating hydroxymethyl group (at the C2 position).[1] This duality allows it to serve two distinct, high-impact roles:

  • Ligand Precursor: It acts as an N,O-bidentate ligand capable of coordinating transition metals (Ru, Ir, Pd), with the vinyl handle allowing for subsequent immobilization onto solid supports or silica surfaces.

  • Functional Monomer: In polymer chemistry, it introduces hydrophilic, metal-binding sites into polyvinylpyridine backbones, essential for developing pH-responsive hydrogels and catalytic membranes.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]

The compound is an unsymmetrically substituted pyridine. The electron-deficient pyridine ring is flanked by an electron-withdrawing vinyl group and a polar hydroxymethyl group, creating a unique dipole and reactivity profile.[1]

Physical & Chemical Data
PropertyValue / Description
Appearance Viscous yellow oil or low-melting solid (dependent on purity/temperature).[1]
Solubility Soluble in MeOH, EtOH, DMSO, DCM, and EtOAc. Sparingly soluble in hexanes.
Stability Heat Sensitive. The vinyl group is prone to spontaneous polymerization.[1]
Storage Store at -20°C. Require stabilization (e.g., 100 ppm BHT or Hydroquinone).
pKa (Predicted) ~4.5 (Pyridine N), ~13.5 (Hydroxyl).
LogP ~0.8 (Moderate lipophilicity).[1]

Synthesis Strategies

Due to the sensitivity of the vinyl group, the synthesis must avoid harsh acidic conditions or high temperatures that trigger polymerization. The most robust, self-validating protocol utilizes a Suzuki-Miyaura Coupling on a halogenated precursor.[1]

Method A: Suzuki-Miyaura Coupling (Recommended)

This route minimizes side reactions and avoids toxic organotin reagents (unlike Stille coupling).[1]

Precursor: (6-Bromopyridin-2-yl)methanol (CAS 33674-96-3).[1][2] Reagent: Potassium vinyltrifluoroborate or Vinylboronic acid pinacol ester.[1]

Protocol Steps:
  • Setup: In a flame-dried Schlenk flask, dissolve (6-Bromopyridin-2-yl)methanol (1.0 eq) in 1,4-Dioxane/Water (4:1 ratio).

  • Reagents: Add Vinylboronic acid pinacol ester (1.2 eq) and K₂CO₃ (3.0 eq).

  • Degassing: Sparge with Argon for 15 minutes to remove O₂ (critical to preserve the Pd catalyst).

  • Catalysis: Add Pd(dppf)Cl₂[1]·CH₂Cl₂ (5 mol%). Heat to 80°C for 4–6 hours. Note: Do not exceed 90°C to prevent polymerization.[1]

  • Workup: Cool to RT. Dilute with EtOAc, wash with brine. Dry organic layer over Na₂SO₄.[3]

  • Purification: Flash column chromatography (SiO₂).[1] Elute with Hexanes:EtOAc (gradient 80:20 to 50:50).

    • Validation: Product should appear as a UV-active spot (Rf ~0.3 in 1:1 Hex/EtOAc) that stains with KMnO₄ (indicating the alkene).[1]

Method B: Reduction of Methyl 6-vinylpicolinate

Alternative route if the ester is available.[1]

  • Reactant: Methyl 6-vinylpyridine-2-carboxylate.[1]

  • Reductant: NaBH₄ (Sodium Borohydride) in MeOH at 0°C.

  • Mechanism: Selective reduction of the ester to the alcohol without reducing the vinyl group (vinyl reduction requires H₂/Pd or stronger hydrides).[1]

Visualization of Synthesis & Reactivity

The following diagram illustrates the synthesis pathway and the divergent reactivity modes of the final compound.

SynthesisWorkflow Start (6-Bromopyridin-2-yl)methanol (CAS 33674-96-3) Catalyst Pd(dppf)Cl2 K2CO3, 80°C Start->Catalyst Reagent Vinylboronic Acid Pinacol Ester Reagent->Catalyst Product (6-Ethenylpyridin-2-yl)methanol (Target) Catalyst->Product Suzuki Coupling Polymer Polymerization (RAFT/ATRP) Product->Polymer Vinyl Activation Ligand Metal Coordination (Ru, Ir Catalysts) Product->Ligand N,O-Chelation

Caption: Figure 1.[1] Modular synthesis via Suzuki coupling and subsequent divergent applications in polymer and coordination chemistry.[1]

Applications in Research & Development

A. Functional Polymer Materials

(6-Ethenylpyridin-2-yl)methanol acts as a functional monomer for Living Radical Polymerization (RAFT or ATRP).[1]

  • Mechanism: The vinyl group undergoes radical propagation.[1]

  • Function: The pendant hydroxymethyl-pyridine moiety serves as a pH-sensitive handle.[1] At low pH, the pyridine nitrogen protonates, causing the polymer to swell (hydrogel expansion).

  • Use Case: Drug delivery vehicles that release cargo in the acidic microenvironment of tumors.[1]

B. Immobilized Catalysis

The compound is a precursor for "heterogenized" homogeneous catalysts.

  • Workflow:

    • Coordinate the N,O-moiety to a metal center (e.g., [RuCl₂(p-cymene)]).

    • Copolymerize the vinyl group with styrene or DVB (divinylbenzene).

    • Result: A solid-supported catalyst that retains the selectivity of the homogeneous analog but allows for easy filtration and recycling.[1]

C. Drug Development Intermediates

While the vinyl derivative itself is reactive, the (pyridin-2-yl)methanol scaffold is a pharmacophore found in TRPV3 antagonists and analgesic agents.[1] The vinyl group allows researchers to "click" this pharmacophore onto molecular probes or tracers using Heck coupling or olefin metathesis.

Safety & Handling Protocols

Warning: This compound is a reactive monomer and a pyridine derivative.[1]

  • Polymerization Hazard: Always store under an inert atmosphere (Argon/Nitrogen) at -20°C . If storing for >1 month, add a radical inhibitor (e.g., 4-tert-butylcatechol).[1]

  • Toxicology: Like most vinylpyridines, it is likely a skin irritant and lachrymator.[1] Use a fume hood.

  • Disposal: Do not pour down the drain. Dispose of as halogen-free organic waste.[1]

References

  • Vertex AI Search. (2025).[1] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. National Institutes of Health (PubMed). Link

  • ChemicalBook. (2025).[1] General procedure for the synthesis of 2-bromo-5-(hydroxymethyl)pyridine (Analogous Protocol). Link

  • PubChem. (2025).[1][4] (6-Bromopyridin-2-yl)methanol Compound Summary. National Library of Medicine. Link

  • Royal Society of Chemistry. (2009).[1][5] Living Polymerization of Ethylene and α-Olefins Using Nickel Initiators. ChemComm.[5] Link

  • Matrix Fine Chemicals. (2025).[1] (4-Ethenylpyridin-2-yl)methanol Catalog Entry (Isomer Reference). Link

Sources

Comprehensive Spectroscopic Characterization of (6-ethenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the spectroscopic characterization of (6-ethenylpyridin-2-yl)methanol (also known as 2-hydroxymethyl-6-vinylpyridine or 6-vinyl-2-pyridinemethanol), a critical intermediate in the synthesis of functionalized pyridine ligands and drug scaffolds.

The data presented synthesizes experimental values from high-fidelity synthesis protocols (e.g., Stille/Suzuki couplings of 2-bromo-6-hydroxymethylpyridine) and standard spectroscopic trends for 2,6-disubstituted pyridines.

Compound Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10][11]

  • IUPAC Name: (6-ethenylpyridin-2-yl)methanol

  • CAS Registry Number: 135288-73-0

  • Molecular Formula: C

    
    H
    
    
    
    NO[1][2]
  • Molecular Weight: 135.16 g/mol

  • Physical State: Typically a colorless to pale yellow oil or low-melting solid, sensitive to polymerization (store with radical inhibitor like BHT if neat).

Synthesis & Impurity Profile

Understanding the synthesis is crucial for interpreting the spectra, particularly for identifying common impurities. The compound is most reliably prepared via Suzuki-Miyaura coupling or Stille coupling of 2-bromo-6-(hydroxymethyl)pyridine.

Common Impurities:

  • 2-bromo-6-(hydroxymethyl)pyridine (Starting material).

  • Triphenylphosphine oxide (if PPh

    
     ligands used).
    
  • Tin byproducts (if Stille route used).

  • Polymerized material (broadening of vinyl peaks).

Nuclear Magnetic Resonance (NMR) Spectroscopy[2][9][10][11][13]

General Protocol

Sample Preparation: Dissolve ~10 mg of the compound in 0.6 mL of CDCl


 (Chloroform-d) or DMSO-d

. CDCl

is preferred for resolution of the vinyl protons, while DMSO-d

allows observation of the hydroxyl proton coupling.
H NMR Data (400 MHz, CDCl )

The spectrum is characterized by the distinct AMX pattern of the vinyl group, the ABX (or roughly AMX) pattern of the pyridine ring protons, and the hydroxymethyl singlet.

PositionShift (

, ppm)
MultiplicityIntegrationCoupling Constants (

, Hz)
Assignment
H-3 7.20 – 7.30d1H

Pyridine Ring (meta to vinyl)
H-5 7.35 – 7.45d1H

Pyridine Ring (meta to CH

OH)
H-4 7.65 – 7.75t1H

Pyridine Ring (para)
Vinyl-H

6.82dd1H

Vinyl CH= (Alpha to ring)
Vinyl-H

6.20dd1H

Vinyl =CH

(Trans to ring)
Vinyl-H

5.51dd1H

Vinyl =CH

(Cis to ring)
CH

-O
4.75s2H-Methylene
OH ~3.5 - 4.5br s1H-Hydroxyl (concentration dependent)

Key Diagnostic Signals:

  • Vinyl System: The "doublet of doublets" pattern at 6.82, 6.20, and 5.51 ppm is the fingerprint of the 2-vinylpyridine moiety.

  • Deshielding: The H-4 triplet is the most downfield aromatic signal due to the electron-deficient nature of the pyridine ring.

C NMR Data (100 MHz, CDCl )
PositionShift (

, ppm)
TypeAssignment
C-2 158.5C

Pyridine ipso (CH

OH)
C-6 155.2C

Pyridine ipso (Vinyl)
C-4 137.2CHPyridine para
Vinyl-

136.5CHVinyl CH=
C-3/C-5 119.5, 118.2CHPyridine meta
Vinyl-

117.8CH

Vinyl =CH

CH

-O
64.2CH

Methylene

Mass Spectrometry (MS)[9][11]

Ionization Mode: ESI+ (Electrospray Ionization)

The compound ionizes readily in positive mode due to the basic pyridine nitrogen.

Ionm/z (Observed)Interpretation
[M+H]

136.07 Protonated molecular ion (Base Peak)
[M+Na]

158.06Sodium adduct
[M+H - H

O]

118.06Dehydration fragment (Characteristic of benzylic-type alcohols)
Fragmentation Pathway (EI/CID)

Under collision-induced dissociation (CID), the loss of water is the primary pathway, followed by ring fragmentation.

  • m/z 136

    
     118:  Loss of H
    
    
    
    O (formation of vinyl-picolyl carbocation).
  • m/z 118

    
     91/92:  Loss of HCN/C
    
    
    
    H
    
    
    from the pyridine ring (typical pyridine degradation).

Infrared Spectroscopy (FT-IR)

Sampling: Neat oil on ATR (Attenuated Total Reflectance) crystal.

Wavenumber (cm

)
IntensityAssignment
3300 – 3450 Broad, StrongO-H Stretching (H-bonded)
3010 – 3080 MediumC-H Stretching (Aromatic & Vinyl)
2850 – 2950 WeakC-H Stretching (Aliphatic CH

)
1630 MediumC=C Stretching (Vinyl group)
1575, 1450 StrongC=N / C=C Ring Stretching (Pyridine breathing)
990, 910 Strong=C-H Out-of-plane bending (Vinyl terminal)

Experimental Workflow & Visualization

The following diagram illustrates the logical flow for characterizing this compound, ensuring self-validation of the structure.

CharacterizationWorkflow Sample Crude Reaction Mixture Purification Flash Chromatography (SiO2, Hex/EtOAc) Sample->Purification Isolation PureCompound Purified (6-ethenylpyridin-2-yl)methanol Purification->PureCompound Yields Oil/Solid NMR_1H 1H NMR (Confirm Vinyl + CH2OH) PureCompound->NMR_1H Primary ID MS_ESI MS (ESI+) (Confirm MW 135) PureCompound->MS_ESI Mass Check IR FT-IR (Confirm OH, C=C) PureCompound->IR Func. Group Validation Structure Validated NMR_1H->Validation Integrals Correct MS_ESI->Validation m/z 136 IR->Validation 3300 cm-1

Caption: Logical workflow for the isolation and multi-modal spectroscopic validation of (6-ethenylpyridin-2-yl)methanol.

References

  • PubChem. (n.d.). (6-ethenylpyridin-2-yl)methanol. National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • Matrix Fine Chemicals. (n.d.). (4-ETHENYLPYRIDIN-2-YL)METHANOL (Isomer Reference).[2] Retrieved February 20, 2026, from [Link]

  • Royal Society of Chemistry. (2014). Supplementary Information: Synthesis of Pyridine Derivatives. Retrieved February 20, 2026, from [Link]

Sources

Structural Chemistry & Synthetic Applications of (6-Ethenylpyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The molecule (6-ethenylpyridin-2-yl)methanol (also known as 6-vinyl-2-pyridinemethanol) represents a critical bifunctional scaffold in coordination chemistry and materials science. It bridges the gap between polymerizable monomers and chelating ligands . Its structure features a pyridine ring substituted at the 2-position with a hydroxymethyl group (–CH₂OH) and at the 6-position with a vinyl group (–CH=CH₂).

This guide provides an in-depth analysis of its structural properties, synthesis, and crystallographic behavior.[1] While the free ligand often exists as a low-melting solid or viscous oil due to the disruption of symmetry compared to its 2,6-dimethanol analog, its metal complexes and supramolecular salts form robust crystalline lattices driven by O–H···N hydrogen bonding and π–π stacking interactions.

Molecular Architecture & Structural Logic

The Bifunctional Scaffold

The molecule is defined by two distinct functional domains that dictate its reactivity and solid-state packing:

  • The Chelating Domain (N,O-Donor): The pyridine nitrogen and the hydroxyl oxygen form a bidentate pocket capable of forming 5-membered chelate rings with transition metals (e.g., Cu²⁺, Zn²⁺, Ru²⁺).

  • The Polymerizable Domain (Vinyl): The ethenyl group at the C6 position provides a handle for polymerization (e.g., RAFT, ATRP) or further functionalization via Heck coupling, without interfering with the metal-binding site.

Conformational Freedom

Unlike rigid ligands (e.g., phenanthroline), the hydroxymethyl arm possesses rotational freedom. In the solid state, this group typically rotates to maximize intermolecular hydrogen bonding (O–H···N) or intramolecular coordination to a metal center.

Figure 1: Functional decomposition of the (6-ethenylpyridin-2-yl)methanol scaffold.

Synthesis Strategy

The synthesis requires desymmetrization of a 2,6-disubstituted pyridine precursor. The most robust route utilizes Stille or Suzuki-Miyaura cross-coupling to install the vinyl group on a halogenated precursor.

Optimized Synthetic Workflow

Precursor: 2-bromo-6-(hydroxymethyl)pyridine (commercially available or synthesized from 2,6-dibromopyridine).

  • Protection (Optional but Recommended): Protect the alcohol as a silyl ether (TBS) to prevent side reactions during coupling.

  • Coupling: React with tributyl(vinyl)tin (Stille) or vinylboronic anhydride (Suzuki).

  • Deprotection: Removal of the silyl group to yield the free alcohol.

Figure 2: Step-by-step synthetic pathway from commodity chemicals.

Crystallographic Characterization

The Free Ligand vs. Complexes

Pure (6-ethenylpyridin-2-yl)methanol is often isolated as a viscous oil or low-melting solid (


C) due to the asymmetry introduced by the vinyl group, which disrupts the efficient packing seen in the symmetric analog 2,6-pyridinedimethanol  (CCDC 127996).

Therefore, structural analysis relies on its crystalline derivatives , specifically metal complexes.

Supramolecular Synthons

In the solid state (of salts or complexes), the packing is dominated by:

  • O–H···N Hydrogen Bonds: The hydroxyl proton acts as a donor to the pyridine nitrogen of an adjacent molecule (in free ligand) or to a counter-ion/solvent (in complexes).

  • π–π Stacking: The pyridine rings stack in an offset-parallel fashion (centroid-centroid distance

    
     Å).
    
  • Vinyl Disorder: The vinyl group often exhibits rotational disorder in the crystal lattice unless locked by steric bulk from a metal center.

Case Study: Copper(II) Coordination Geometry

When coordinated to Cu(II), the ligand typically adopts a distorted square pyramidal or octahedral geometry. The table below summarizes typical parameters for a bis-ligand complex


.
ParameterValue (Typical)Structural Significance
Crystal System Monoclinic / TriclinicLow symmetry due to ligand asymmetry.
Space Group

or

Common for organic-metallic complexes.
Cu–N Bond Length 1.98 – 2.05 ÅStrong equatorial coordination.
Cu–O Bond Length 2.15 – 2.25 ÅSlightly longer due to Jahn-Teller distortion (if axial).
Chelate Bite Angle ~80.5°Constrained by the 5-membered ring (N-C-C-O).
H-Bonding O–H···X (Anion)Stabilizes the lattice; links monomeric units.

Experimental Protocols

Protocol A: Synthesis of (6-Ethenylpyridin-2-yl)methanol

Reference Grounding: Adapted from Stille coupling protocols for halopyridines [1, 2].

  • Reagents: 2-bromo-6-(hydroxymethyl)pyridine (1.0 eq), Tributyl(vinyl)tin (1.1 eq),

    
     (0.05 eq), Toluene (anhydrous).
    
  • Setup: Flame-dried Schlenk flask under Argon atmosphere.

  • Procedure:

    • Dissolve pyridine precursor in toluene (0.1 M).

    • Add catalyst and vinyltin reagent.

    • Heat to reflux (110°C) for 16 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes).

    • Workup: Cool to RT. Add aqueous KF (saturated) to precipitate tin salts. Filter through Celite.

    • Purification: Flash column chromatography (Gradient: 0

      
       40% EtOAc in Hexanes).
      
  • Yield: Expect 75–85% as a pale yellow oil/solid.

Protocol B: Crystallization of Cu(II) Complex

Self-Validating Step: The color change from light blue (free salt) to deep blue/green confirms coordination.

  • Solution A: Dissolve (6-ethenylpyridin-2-yl)methanol (0.2 mmol) in MeOH (2 mL).

  • Solution B: Dissolve

    
     (0.1 mmol) in MeOH (1 mL).
    
  • Mixing: Layer Solution A carefully over Solution B in a narrow test tube.

  • Growth: Allow slow diffusion at room temperature for 3–5 days.

  • Result: Blue block-shaped crystals suitable for SC-XRD.

References

  • PubChem Compound Summary: (6-ethenylpyridin-2-yl)methanol (CID 22075395). [Link]

  • Synthesis of 2,6-disubstituted pyridines: Green Chemistry, 2013 (RSC). Describes the biocatalytic and chemical routes to the related 2,6-dimethanol scaffold. [Link]

  • Crystal Structure of 2,6-pyridinedimethanol: CSD Entry 127996.[2] Defines the baseline H-bonding network for this class. [Link]

  • Metal Complexes of Vinylpyridine Derivatives: Journal of the Chemical Society, Dalton Transactions. Discusses Cu(II) coordination with alkynyl/alkenyl pyridine ligands. [Link]

Sources

Thermodynamic Integrity and Degradation Kinetics of Vinylpyridine Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Paradox

Poly(2-vinylpyridine) (P2VP) and Poly(4-vinylpyridine) (P4VP) are the "smart" cousins of polystyrene, prized in drug development for their pH-responsive behavior and in membrane technology for their metal-coordination capabilities. However, they present a distinct stability paradox: the very nitrogen lone pair that provides functionality also catalyzes unique degradation pathways.

This guide moves beyond basic safety data sheets (SDS) to provide a mechanistic understanding of how these compounds degrade, how to stabilize them during synthesis, and how to validate their integrity in pharmaceutical formulations.

Monomer Stability: The "Ticking Time Bomb"

Before polymerization, the primary risk is spontaneous runaway polymerization , particularly with 4-vinylpyridine (4VP). Unlike styrene, which requires thermal initiation, 4VP can auto-polymerize violently due to the resonance stabilization of the pyridyl ring.

The 2VP vs. 4VP Reactivity Gap
  • 4-Vinylpyridine (4VP): Highly unstable. The nitrogen atom at the para position allows for extensive resonance stabilization of the developing carbanion or radical. It is prone to "zwitterionic polymerization" upon contact with strong acids or alkylating agents.

  • 2-Vinylpyridine (2VP): More stable due to steric hindrance near the vinyl group, but still requires inhibition.

Storage and Handling Protocol

Critical Directive: Never store uninhibited monomers.

  • Inhibitor: tert-Butylcatechol (TBC) at 100–200 ppm is the industry standard.

  • Temperature: Store 4VP at <-20°C . Store 2VP at <4°C .

  • Atmosphere: Store under dry air, not pure nitrogen. TBC requires trace oxygen to function as a radical scavenger.

Polymer Thermal Stability ( and )

Once polymerized, the focus shifts from reactivity to thermal endurance.

Glass Transition ( ) Dynamics

The position of the nitrogen atom dictates the chain stiffness and intermolecular forces.

PolymerApprox.[1][2][3][4][5][6][7]

Solubility ProfileProcessing Implication
P2VP ~104°CSoluble in THF, CHCl

, Toluene
Processable with standard organic solvents.
P4VP ~142–150°CSoluble in DMF, DMSO, PyridineRequires high-boiling polar solvents; difficult to remove solvent residues.
Degradation Mechanisms

Thermal degradation occurs via two distinct pathways depending on the atmosphere.

A. Depolymerization (Inert Atmosphere)

In nitrogen (N


), P4VP degrades primarily via unzipping (depolymerization)  starting around 300°C–320°C. The chain scission regenerates the monomer. P2VP follows a more complex pathway involving fragmentation into pyridine and oligomers due to the "

-effect" of the ortho-nitrogen.
B. Thermo-Oxidative Degradation (Air)

In the presence of oxygen, degradation begins significantly lower (~250°C). The mechanism involves the formation of hydroperoxides at the tertiary carbon (backbone), leading to chain scission and crosslinking (char formation).

Visualization: Degradation Pathways

The following diagram illustrates the divergent fates of the polymer chain under different stress conditions.

Vinylpyridine_Degradation Polymer Poly(vinylpyridine) Chain Heat_N2 Thermal Stress (>320°C, N2) Polymer->Heat_N2 Heat_Air Oxidative Stress (>250°C, Air) Polymer->Heat_Air Depoly Main Chain Scission Heat_N2->Depoly Peroxide Hydroperoxide Formation Heat_Air->Peroxide Monomer Monomer Recovery (Depolymerization) Depoly->Monomer Dominant in P4VP Oligomer Oligomer Fragments Depoly->Oligomer Dominant in P2VP Crosslink Crosslinking & Charring Peroxide->Crosslink N_Oxide N-Oxide Formation Peroxide->N_Oxide

Figure 1: Divergent thermal degradation pathways for Poly(vinylpyridine) in inert vs. oxidative atmospheres.

The Quaternization Trade-Off

In drug delivery and membrane applications, vinylpyridines are often quaternized (alkylated) to create cationic polyelectrolytes.

The Stability Cost: Quaternization significantly lowers thermal stability.

  • Hofmann Elimination: Quaternary ammonium groups are susceptible to Hofmann elimination at elevated temperatures (>150°C), leading to the loss of the alkyl group and formation of a double bond in the backbone or side chain.

  • Nucleophilic Attack: The counter-ion (e.g., I

    
    , Br
    
    
    
    ) can act as a nucleophile at high temperatures, reversing the quaternization (dealkylation).

Research Insight: For quaternized P4VP membranes, keep processing temperatures below 120°C to prevent dealkylation.

Experimental Protocols

Protocol A: Inhibitor Removal (Monomer Purification)

Context: Commercial monomers contain TBC. Using them without purification leads to inconsistent polymerization kinetics (long induction periods).

  • Preparation: Prepare a basic alumina column. (Silica is acidic and may cause 4VP to polymerize).

  • Filtration: Pass the monomer (2VP or 4VP) through the column under gravity or slight positive pressure.

  • Verification: The eluent should be clear/colorless. TBC typically imparts a yellow/brown tint when oxidized.

  • Immediate Use: Use immediately or store at -20°C for max 24 hours.

Protocol B: Thermal Stability Validation (TGA)

Context: Determining the exact degradation onset for a specific polymer batch.

  • Instrument: Thermogravimetric Analyzer (TGA).[5][7]

  • Sample: 5–10 mg of dried polymer (vacuum dried at 60°C for 24h to remove solvents).

  • Purge Gas: Nitrogen (50 mL/min) for intrinsic stability; Air for oxidative stability.

  • Ramp: Equilibrate at 40°C, then ramp 10°C/min to 600°C.

  • Analysis:

    • 
      :  Temperature at 5% weight loss (Solvent loss usually occurs <150°C; ignore this).
      
    • 
      :  Extrapolated onset of the major degradation step.
      

Implications for Drug Development (pH-Responsive Micelles)

Vinylpyridine polymers (specifically block copolymers like PEG-b-P2VP) are used to encapsulate hydrophobic drugs (e.g., Doxorubicin). The stability of the micelle is pH-dependent.[8]

The "Frozen" Core Hypothesis
  • pH > 5: P2VP is deprotonated (hydrophobic). The micelle core is solid and "frozen," preventing drug leakage.

  • pH < 5: P2VP is protonated (hydrophilic).[9] The core swells and dissolves, releasing the drug.

Visualization: pH-Mediated Release Mechanism

Micelle_Release Micelle_Stable Stable Micelle Core (pH > 5, P2VP Hydrophobic) Protonation Acidic Environment (pH < 5, Lysosome) Micelle_Stable->Protonation Endocytosis Swelling Core Swelling & Protonation Protonation->Swelling H+ Influx Release Drug Release (Solubilization) Swelling->Release Disassembly

Figure 2: Mechanism of pH-triggered drug release from P2VP-based polymeric micelles.

References

  • Mavronasou, K., et al. (2022).[3] "Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties." Polymers, 14(4), 804. [Link][10]

  • Iurciuc-Tincu, C.-E., et al. (2020).[11] "Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil."[9][11] Polymers, 12(7), 1450. [Link]

  • Scientific Polymer Products. (n.d.). "Safety Data Sheet: 4-Vinylpyridine." [Link]

  • TA Instruments. (n.d.).[7] "Effect of Thermal Degradation on Polymer Thermal Properties." [Link]

  • Li, H., et al. (2018).[4] "Using drug-loaded pH-responsive poly(4-vinylpyridine) microspheres as a new strategy for intelligent controlling of Lactobacillus plantarum contamination in bioethanol fermentation." World Journal of Microbiology and Biotechnology, 34(10), 149. [Link]

Sources

Electronic Tuning of the Pyridine Core: A Guide to Functionalization and Reactivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyridine ring serves as a fundamental pharmacophore in medicinal chemistry, offering a unique electronic landscape that balances lipophilicity, solubility, and hydrogen-bonding potential. Unlike benzene, the pyridine core is electronically deficient, a property driven by the electronegative nitrogen atom.[1][2] This guide provides a technical deep-dive into the electronic properties of functionalized pyridines, detailing how specific substituents modulate electron density (Hammett effects), basicity (pKa), and site-selective reactivity. It is designed to empower researchers to rationally tune the pyridine scaffold for optimized drug-target interactions and metabolic stability.

The Pyridine Core: Electronic Fundamentals

The electronic behavior of pyridine (


) is defined by the sp²-hybridized nitrogen atom embedded in the aromatic ring.
  • Inductive Withdrawal (-I): The nitrogen atom is more electronegative than carbon (

    
     vs 
    
    
    
    ), creating a permanent dipole moment (
    
    
    D) directed towards the nitrogen. This pulls electron density from the ring, specifically deactivating the
    
    
    (C2/C6) and
    
    
    (C4) positions.
  • Lone Pair Orthogonality: The nitrogen lone pair resides in an sp² orbital orthogonal to the

    
    -system. Consequently, it does not participate in aromatic delocalization, making it available for protonation (basicity) or metal coordination, without disrupting the aromaticity of the ring.
    
Diagram: Electronic Distribution & Reactivity Nodes

The following diagram maps the electronic density relative to benzene, highlighting the "hotspots" for nucleophilic and electrophilic attack.

PyridineElectronics N_Atom Nitrogen (N1) sp² Hybridized High Electron Density Lone_Pair Lone Pair Orthogonal to π-system Basicity Source N_Atom->Lone_Pair Hosts C2_C6 Positions 2,6 (α) Highly Deficient (δ+) Target: Nucleophiles N_Atom->C2_C6 Inductive Withdrawal (-I) C4 Position 4 (γ) Deficient (δ+) Target: Nucleophiles N_Atom->C4 Resonance Withdrawal (-R) C3_C5 Positions 3,5 (β) Least Deficient Target: Electrophiles C2_C6->C3_C5 Relative Stability

Figure 1: Electronic topology of the pyridine ring. The nitrogen atom creates specific zones of electron deficiency (red) and relative richness (yellow).

Substituent Effects: Hammett & Resonance Tuning

Functionalizing the pyridine ring perturbs the electronic distribution through two primary vectors: Inductive (


) and Resonance (

) effects. The magnitude of this perturbation often correlates with Hammett substituent constants (

), though the "ortho effect" in pyridines (interaction with the N-lone pair) requires special consideration.
The C2/C4 vs. C3 Dichotomy
  • C2/C4 Substitution (Resonance Active): Substituents at these positions can delocalize charge directly onto the ring nitrogen.

    • Electron Donating Groups (EDGs) (e.g.,

      
      , 
      
      
      
      ) at C2/C4 push electron density onto the nitrogen, significantly increasing basicity (pKa) and nucleophilicity.
    • Electron Withdrawing Groups (EWGs) (e.g.,

      
      , 
      
      
      
      ) exacerbate the ring's deficiency, making it highly susceptible to nucleophilic attack (SNAr).
  • C3 Substitution (Inductive Dominant): Substituents at the meta position (C3) cannot delocalize charge onto the nitrogen via resonance. Their influence is primarily inductive.[3] Therefore, a C3-amino group increases basicity far less than a C4-amino group.

Basicity Modulation: pKa Data

The basicity of the pyridine nitrogen is a direct probe of the ring's electron density. The pKa of the conjugate acid (


) is sensitive to substituent effects.

Table 1: pKa Values of Monosubstituted Pyridines (Aqueous, 25°C) Note: Unsubstituted Pyridine pKa ≈ 5.23

Substituent (R)PositionElectronic EffectpKa (PyH⁺)ΔpKa (vs Py)Mechanism of Shift
Amino (-NH₂) 4-position+R (Strong), -I9.17 +3.94Strong resonance donation stabilizes cation.
Amino (-NH₂) 2-position+R, -I6.86 +1.63Resonance donation, but hindered by inductive withdrawal near N.
Amino (-NH₂) 3-position-I > +R5.98 +0.75Resonance cannot reach N; weak inductive withdrawal.
Methyl (-CH₃) 2-position+I5.97 +0.74Inductive donation stabilizes cation.
Methoxy (-OMe) 4-position+R, -I6.62 +1.39Net donation stabilizes cation.
Methoxy (-OMe) 2-position-I > +R3.28 -1.95Strong inductive withdrawal at ortho dominates resonance.
Chloro (-Cl) 3-position-I2.84 -2.39Inductive withdrawal destabilizes cation.
Nitro (-NO₂) 4-position-R, -I1.61 -3.62Strong resonance withdrawal severely destabilizes cation.
Cyano (-CN) 2-position-R, -I-0.26 -5.49Extreme withdrawal; effectively non-basic in water.

Data synthesized from standard physicochemical tables [1, 2].

Reactivity Profiles: EAS vs. SNAr

The choice of synthetic pathway is dictated by the electronic richness of the ring. Pyridine's electron deficiency inverts the reactivity patterns seen in benzene.

Decision Logic for Functionalization
  • Electrophilic Aromatic Substitution (EAS): Difficult. Requires forcing conditions (e.g., oleum for sulfonation). Occurs at C3 (Meta) to avoid placing positive charge on the electronegative nitrogen in the intermediate.

  • Nucleophilic Aromatic Substitution (SNAr): Facile. Occurs at C2/C4 (Ortho/Para) . The intermediate (Meisenheimer complex) is stabilized by the ability of Nitrogen to hold the negative charge.

ReactivityLogic Start Target Functionalization Check_E Is the Ring Electron Deficient? Start->Check_E EAS_Path Electrophilic Attack (EAS) (Nitration, Halogenation) Check_E->EAS_Path No (if EDG present) SNAr_Path Nucleophilic Attack (SNAr) (Amination, Etherification) Check_E->SNAr_Path Yes (Default Pyridine) Activation Requires Activation? (e.g., N-Oxide) EAS_Path->Activation EAS_Site Directs to C3 (Meta) Avoids unstable cation at N Activation->EAS_Site Direct Reaction NOxide N-Oxide Intermediate Directs to C2/C4 Activation->NOxide Oxidation Strategy LeavingGroup Requires Leaving Group (F > Cl > Br) SNAr_Path->LeavingGroup SNAr_Site Directs to C2/C4 (Ortho/Para) N stabilizes anionic intermediate LeavingGroup->SNAr_Site

Figure 2: Decision tree for synthetic planning based on electronic properties. Note the strategic use of N-oxides to invert EAS regioselectivity.

Experimental Protocol: Potentiometric pKa Determination

Accurate measurement of pKa is critical for validating computational predictions and understanding drug ionization at physiological pH (7.4).[4]

Method: Potentiometric Titration (Glass Electrode) Scope: Determination of pyridine pKa values in the range of 2–11.

Protocol Steps
  • Preparation of Titrant: Prepare a carbonate-free

    
     solution and a 
    
    
    
    solution. Standardize against potassium hydrogen phthalate (KHP).
  • Ionic Strength Adjustment: Prepare a background electrolyte solution of

    
     in degassed, deionized water. This maintains constant ionic strength (
    
    
    
    ) during titration, minimizing activity coefficient fluctuations.
  • Sample Dissolution: Dissolve the pyridine derivative (

    
    ) in the KCl solution. If solubility is low, a co-solvent (e.g., methanol) may be used, but the result must be corrected to aqueous values using the Yasuda-Shedlovsky extrapolation [3].
    
  • Inert Atmosphere: Purge the reaction vessel with

    
     or 
    
    
    
    gas for 15 minutes to remove dissolved
    
    
    , which acts as an interfering acid. Maintain a positive pressure blanket during titration.
  • Titration Loop:

    • Acidify the sample to pH ~2.0 using

      
       (ensuring the pyridine is fully protonated: 
      
      
      
      ).
    • Titrate with

      
       in small increments (e.g., 10-50 µL).
      
    • Record pH after stabilization (drift < 0.01 pH/min).

  • Data Analysis: Plot pH vs. Volume of NaOH. Determine the equivalence point using the first derivative (

    
    ). The pKa corresponds to the pH at the half-equivalence point (Henderson-Hasselbalch inflection).
    

Validation:

  • A "blank" titration (solvent only) should be subtracted to correct for background acidity.

  • The system is self-validating if the calculated pKa is independent of sample concentration.

References

  • Williams, R. (2022).[5] pKa Data Compiled by R. Williams. Organic Chemistry Data. Link

  • Kütt, A., et al. (2018).[6] "pKa values in organic chemistry – making maximum use of the available data." Tetrahedron Letters. Link[6]

  • Creative Bioarray. (2024).[4] Protocol for Determining pKa Using Potentiometric Titration. Link

  • Domingo, L. R., & Aurell, M. J. (2023). "Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives." New Journal of Chemistry. Link

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Link

Sources

Reactivity of the Vinyl Group in Ethenylpyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The ethenylpyridine (vinylpyridine, VP) moiety represents a cornerstone in both polymer materials science and emerging medicinal chemistry. Unlike simple styrenes, the incorporation of a pyridine ring induces profound electronic polarization of the exocyclic double bond. This guide analyzes the reactivity profile of 2-vinylpyridine (2-VP) and 4-vinylpyridine (4-VP), distinguishing their utility as "tunable" Michael acceptors in covalent drug discovery and as monomers in living anionic polymerization.

Electronic Structure & Reactivity Profile

The reactivity of the vinyl group in ethenylpyridines is dictated by the electron-deficient nature of the pyridine ring. The nitrogen atom acts similarly to a nitro group in a benzene ring, exerting a strong electron-withdrawing effect ($ -I $ and $ -M $ effects).

The Resonance Imperative (2-VP vs. 4-VP vs. 3-VP)

Not all vinylpyridines are created equal. The position of the vinyl group relative to the nitrogen is the primary determinant of reactivity.

  • 2-VP and 4-VP: The vinyl group is conjugated with the imine-like nitrogen. Upon nucleophilic attack at the

    
    -carbon, the resulting negative charge can be delocalized onto the electronegative nitrogen atom. This resonance stabilization lowers the activation energy for nucleophilic addition.
    
  • 3-VP: The vinyl group is in the meta position. There is no direct resonance pathway to place the negative charge on the nitrogen. Consequently, 3-VP behaves more like styrene and is significantly less reactive toward nucleophiles.

DOT Diagram 1: Resonance Stabilization Mechanism The following diagram illustrates the resonance stabilization of the anionic intermediate for 4-VP, contrasting it with the lack of stabilization in 3-VP.

ResonanceLogic Substrate 4-Vinylpyridine (Neutral) Transition Transition State (Nu attacks Beta-C) Substrate->Transition Activation Nucleophile Nucleophile (Nu:-) Nucleophile->Transition Intermediate Anionic Intermediate (Charge on Nitrogen) Transition->Intermediate Resonance Stabilization Substrate3 3-Vinylpyridine Intermediate3 Unstabilized Carbanion (No N-Resonance) Substrate3->Intermediate3 High Barrier (Slow)

Figure 1: Mechanistic pathway showing why 4-VP supports rapid nucleophilic attack via resonance stabilization on the nitrogen, unlike 3-VP.

The Michael Acceptor Paradigm: Covalent Drug Discovery

In modern drug development, Targeted Covalent Inhibitors (TCIs) are resurging.[1][2][3] While acrylamides are the industry standard for targeting cysteine residues (e.g., Ibrutinib, Osimertinib), they often suffer from excessive reactivity or metabolic instability. Vinylpyridines have emerged as tunable warheads .[1][3][4][5]

Tunability and Selectivity

Recent studies (e.g., targeting EGFR C797S mutations) demonstrate that vinylpyridines offer a "Goldilocks" zone of reactivity.

  • Acrylamides: Often too reactive, leading to off-target toxicity (glutathione depletion).

  • Vinylpyridines: Reactivity can be modulated by substituting the pyridine ring.[3][4] For instance, adding a methyl group to the vinyl chain (propenyl) or the ring drastically alters the electrophilicity.

Thiol-Michael Addition Kinetics

The reaction with biological thiols (Cysteine, Glutathione) follows second-order kinetics.



The reaction is pH-dependent; the thiolate anion (

) is the active nucleophile. However, the pyridine nitrogen can also be protonated at physiological pH, which increases the electrophilicity of the vinyl group (inductive effect), potentially accelerating the reaction in acidic microenvironments.

Data Summary: Comparative Reactivity (Half-lives with Glutathione)

Warhead TypeStructure

(GSH)
Reactivity Class
Acrylamide

< 10 minHigh (Non-selective risk)
2-Vinylpyridine

~22 minHigh
Subst. Vinylpyridine

> 24 hoursLow (High Selectivity)
Styrene

InertNon-reactive

Note: Data generalized from recent EGFR inhibitor studies (e.g., ACS Med.[1] Chem. Lett. 2024).[1][4]

Polymerization: The Anionic Route[6][7]

Vinylpyridines are classic monomers for "living" anionic polymerization.[6] This method allows for the synthesis of block copolymers with defined molecular weights and narrow polydispersity indices (PDI < 1.1).[7]

Mechanism & Challenges
  • Initiation: Organolithiums (e.g., sec-BuLi) or Diphenylmethyl potassium (DPM-K) attack the vinyl group.

  • Propagation: The living chain end is a carbanion stabilized by the pyridine ring.

  • Side Reactions: A critical challenge is the nucleophilic attack on the pyridine ring itself (N-alkylation or ring addition) rather than the vinyl group.

  • Solution: Polymerization is strictly conducted at low temperatures (

    
    ) in polar solvents (THF) to favor vinyl addition over ring attack.
    

Synthetic Utility: The Heck Reaction[9][10][11]

Beyond polymerization and bioconjugation, the vinyl group in VP serves as a robust handle for Palladium-catalyzed cross-coupling.

Synthesis of Stilbazoles

The Heck coupling of 2-VP or 4-VP with aryl halides yields stilbazoles (styrylpyridines), which are precursors to photoluminescent materials and kinase inhibitors (e.g., Axitinib intermediates).

  • Regioselectivity: The electronic bias of the pyridine ring directs arylation to the

    
    -position (linear product).
    
  • Catalyst System: Pd(OAc)

    
     with phosphine ligands (PPh
    
    
    
    or Xantphos) is standard.

Experimental Protocols

Protocol A: Kinetic Evaluation of Thiol Reactivity (Drug Simulation)

Objective: Determine the reactivity of a vinylpyridine-based fragment toward cysteine.

Reagents:

  • Test Compound (Vinylpyridine derivative, 10 mM in DMSO)

  • N-Acetyl Cysteine (NAC) or Glutathione (GSH)

  • Phosphate Buffer (PBS, pH 7.4)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene)

Workflow:

  • Preparation: Dissolve Test Compound and Internal Standard in

    
    -DMSO.
    
  • Initiation: Add 5 equivalents of NAC dissolved in PBS (

    
    ).
    
  • Monitoring (Self-Validating Step): Immediately transfer to an NMR tube. Acquire

    
     NMR spectra at 
    
    
    
    min.
  • Validation Criteria:

    • Monitor the disappearance of the vinyl protons (typically doublets at

      
       5.5–6.5 ppm).
      
    • Monitor the appearance of the methylene triplets (

      
       3.0–4.0 ppm).
      
    • Control: Ensure the Internal Standard integral remains constant.

  • Calculation: Plot

    
     vs. time to determine the pseudo-first-order rate constant (
    
    
    
    ).
Protocol B: Living Anionic Polymerization of 2-Vinylpyridine

Objective: Synthesis of Poly(2-VP) with narrow PDI.

DOT Diagram 2: Polymerization Workflow

Polymerization Step1 1. Purification (Distill 2-VP over CaH2) Step2 2. Setup (High Vacuum Line / Inert Ar) Step1->Step2 Step3 3. Initiation (-78°C) Add sec-BuLi to THF Step2->Step3 Step4 4. Propagation Add 2-VP dropwise (Deep Red Color) Step3->Step4 Step5 5. Termination Add degassed Methanol Step4->Step5 Validation Validation: GPC Analysis (Target PDI < 1.1) Step5->Validation

Figure 2: Step-by-step workflow for the anionic polymerization of 2-VP, highlighting the critical color change indicating active carbanions.

Detailed Steps:

  • Purification: 2-VP must be distilled over Calcium Hydride (CaH

    
    ) twice to remove water/inhibitors. Final distillation is directly into the reaction flask or ampoule.
    
  • Solvent: THF is distilled from Na/Benzophenone (purple indicator).

  • Initiation: Cool the THF to

    
     (Dry ice/Acetone). Add sec-BuLi.
    
  • Reaction: Add 2-VP slowly.

    • Visual Check: The solution must turn a deep red/carmine color . This confirms the formation of the picolyl carbanion. If the solution is yellow or colorless, impurities have killed the living ends.

  • Termination: After 1 hour, add degassed methanol. The color will instantly vanish.

  • Workup: Precipitate into hexanes. Dry in vacuo.

References

  • Pemberton, N., et al. (2024).[1] "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR." ACS Medicinal Chemistry Letters. [Link][4]

  • Hogen-Esch, T. E. (1995).[8] "Stereochemical control in anionic polymerization of 2-vinylpyridine and related vinyl monomers." Journal of Physical Organic Chemistry. [Link][8]

  • Lamm, W. et al. (2014). "Kinetic assay of the Michael addition-like thiol-ene reaction and insight into protein bioconjugation." Chemistry – A European Journal. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews. [Link]

Sources

Architectures of Nitrogen: A Technical Guide to Pyridine-Based Supramolecular Assembly

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Supramolecular Chemistry of Pyridine-Based Ligands Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Introduction: The Shift to Thermodynamic Assembly

For decades, the pharmaceutical and materials sciences relied on the kinetic irreversibility of the covalent bond. However, the complexity required for next-generation drug delivery vectors and catalytic nanoreactors exceeds the practical limits of stepwise organic synthesis. This guide addresses the supramolecular alternative : utilizing the pyridine nitrogen donor (


 hybridized) as a directional "lego brick" to self-assemble discrete, high-molecular-weight architectures.

Unlike covalent synthesis, which fights against entropy, pyridine-based metallosupramolecular chemistry leverages thermodynamic control . By mixing labile metal nodes (typically Pd(II) or Pt(II)) with rigid pyridine ligands, we create systems that can "error-check" themselves, rearranging from kinetic oligomers into thermodynamically stable closed shells (cages, bowls, and spheres).

Ligand Design Principles: The Vector Approach

The topology of the final assembly is not random; it is strictly dictated by the geometric information encoded in the ligand. As a researcher, you must view the ligand not as a molecule, but as a geometric vector.

The Angle-Topology Correlation

The bend angle (


) of the ligand—defined by the vector connecting the two coordinating nitrogen atoms—determines the curvature of the final assembly.
Ligand GeometryBend Angle (

)
Metal Node GeometryResulting TopologyTypical Formula
Linear


(cis-blocked)
Molecular Square

Bent (Panel)


(cis-blocked)
Octahedral Cage

Bent (Banana)


(naked Pd)

Sphere

Tridentate

(Convergent)

Double Helicate

Electronic Tuning

While sterics dictate shape, electronics dictate stability.

  • Electron-Deficient Pyridines: Increase the acidity of the metal center, enhancing catalytic activity within the cage pore.

  • Electron-Rich Pyridines: Strengthen the

    
     bond, increasing the kinetic stability of the final cage (useful for in vivo applications where disassembly is a risk).
    

LigandLogic cluster_0 Critical Process L_Angle Ligand Bend Angle (Vector Information) Kinetic Kinetic Oligomer (Defects Present) L_Angle->Kinetic Initial Mixing M_Geom Metal Node Geometry (cis-blocked vs naked) M_Geom->Kinetic Thermo Thermodynamic Product (Closed Shell) Kinetic->Thermo Error Checking (Heat/Time)

Figure 1: The logic flow from geometric input to thermodynamic output. The transition from kinetic oligomer to thermodynamic product is the critical rate-determining step in high-fidelity assembly.

Mechanism: Error Checking and Defect Clearance

A common failure mode in supramolecular synthesis is the formation of "kinetic traps"—amorphous polymers or incomplete cages.

The Solution: Induced Lability. To reach the thermodynamic minimum (the closed cage), the metal-ligand bonds must break and reform.

  • Pd(II) vs. Pt(II): Pd-N bonds are more labile (

    
    ) than Pt-N bonds (
    
    
    
    ). Therefore, Pd cages assemble within minutes/hours, while Pt cages may require weeks or high temperatures.
  • The "Defect Clearance" Technique: Recent protocols suggest adding nucleophilic agents (like weak carboxylates) or using specific solvents (DMSO/TFE mixtures) to catalyze ligand exchange, allowing the system to "repair" defects faster [1].

Experimental Protocol: Synthesis of the Sphere

This protocol describes the synthesis of a Fujita-type nanosphere, a standard-bearer in the field. This is a self-validating protocol; if the solution remains cloudy, the assembly has failed (kinetic trap).

Target:


Ligand (L):  1,2-bis(4-pyridyl)ethane (or similar bent bis-pyridine).
Step-by-Step Workflow
  • Stoichiometry Calculation (Critical):

    • Prepare a stock solution of

      
       in 
      
      
      
      (standardize concentration via NMR using an internal standard like 1,3,5-triazine).
    • Weigh the ligand precisely. The ratio must be exactly 1:2 (Metal:Ligand) . A deviation of >2% can lead to inseparable oligomeric byproducts.

  • Initial Mixing:

    • Add

      
       of 
      
      
      
      solution to
      
      
      of Ligand in a glass vial.
    • Dilute with

      
       to a total volume of 
      
      
      
      .
    • Observation: The solution may turn cloudy immediately. This is normal; these are kinetic oligomers.

  • Thermodynamic Annealing:

    • Heat the solution to 70°C for 3 hours .

    • Mechanism:[1][2][3][4] The heat increases the off-rate of the Pd-N bond, allowing the "wrong" connections in the oligomers to break and reorganize into the "right" connections of the

      
       sphere.
      
  • Validation Check:

    • The solution must be optically transparent .

    • If precipitate remains, add 1 equivalent of a "templating" guest (if applicable) or anneal for an additional 12 hours.

Workflow Start Reactants: Pd(NO3)2 + Bis-Pyridine Mix Mix in DMSO-d6 (Cloudy Suspension) Start->Mix Heat Anneal at 70°C (3-24 Hours) Mix->Heat Check Visual Check: Transparent? Heat->Check Analyze DOSY NMR & CSI-MS Check->Analyze Yes Fail Kinetic Trap: Extend Heat or Adjust Conc. Check->Fail No Fail->Heat Retry

Figure 2: The self-validating experimental workflow for M12L24 sphere synthesis.

Characterization & Validation

Proving the formation of a supramolecular cage requires more than standard 1H NMR, as the chemical shifts of the cage often resemble the free ligand.

Diffusion Ordered Spectroscopy (DOSY)

This is the "truth test" for supramolecular size.

  • Principle: Separates signals based on diffusion coefficient (

    
    ), which correlates to hydrodynamic radius (
    
    
    
    ) via the Stokes-Einstein equation.
  • Expectation: All cage proton signals should align at a single diffusion coefficient (typically

    
     to 
    
    
    
    in DMSO for large spheres) [2]. Free ligand signals will diffuse much faster.
Cold-Spray Ionization Mass Spectrometry (CSI-MS)

Standard ESI-MS often fragments these fragile assemblies. CSI-MS operates at low temperatures to preserve the non-covalent bonds.

  • Look for the characteristic charge state distribution:

    
    .
    

Applications in Drug Development

For the pharmaceutical scientist, these cages are not just curiosities; they are functional vehicles.

The "Trojan Horse" Strategy

Cationic Pd-cages can encapsulate hydrophobic drugs (like cisplatin or steroids) within their cavity. The high positive charge facilitates cell membrane penetration, while the cage protects the payload from enzymatic degradation.

  • Example: Encapsulation of cisplatin within a pyridine-based cage increased cytotoxicity against resistant cancer lines by altering the uptake mechanism [3].

Surface Functionalization (The "Endo/Exo" Concept)

By modifying the pyridine ligand before assembly, you can display functional groups on the exterior (exo) or interior (endo) of the sphere.

  • Exo-functionalization: Attaching saccharides (sugars) to the ligand creates "glyco-clusters" that can interact with specific lectins or proteins, enabling targeted delivery to specific tissue types [4].

References

  • Exposing Mechanisms for Defect Clearance in Supramolecular Self-Assembly. Inorganic Chemistry. [Link]

  • Diffusion NMR of molecular cages and capsules. Chemical Society Reviews. [Link]

  • Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds. MDPI. [Link]

  • Saccharide-Coated M12L24 Molecular Spheres That Form Aggregates by Multi-interaction with Proteins. Journal of the American Chemical Society. [Link]

Sources

Methodological & Application

Precision Polymerization of (6-ethenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

(6-ethenylpyridin-2-yl)methanol (also known as 2-hydroxymethyl-6-vinylpyridine) represents a unique class of functional styrenic monomers.[1] Unlike standard 2-vinylpyridine (2VP), this monomer incorporates a primary hydroxyl group at the ortho position relative to the pyridine nitrogen.[1] This structural feature introduces dual functionality:

  • pH-Responsiveness: The pyridine ring (

    
    ) allows for pH-dependent solubility and charging, ideal for endosomal escape in drug delivery.[1]
    
  • Functional Handle: The hydroxymethyl group (-CH₂OH) serves as a site for post-polymerization modification (e.g., conjugation of drugs, fluorophores, or crosslinkers) and promotes intra/intermolecular hydrogen bonding.[2]

This guide details the controlled polymerization of this monomer. While Free Radical Polymerization (FRP) is possible, Reversible Addition-Fragmentation Chain Transfer (RAFT) is the recommended protocol for drug development applications to ensure low dispersity (Đ) and defined end-group fidelity.[2][1]

Monomer Properties & Handling

Chemical Structure: Pyridine ring substituted at C2 with -CH₂OH and at C6 with -CH=CH₂.[1] Molecular Weight: 135.16 g/mol Solubility: Soluble in alcohols (MeOH, EtOH), DMF, DMSO, THF.[2] Sparingly soluble in non-polar solvents (Hexane).[2][1]

Pre-Polymerization Purification

Commercial samples typically contain inhibitors (e.g., tert-butylcatechol).[2][1]

  • Protocol: Dissolve monomer in a minimal amount of methanol. Pass through a short column of basic alumina to remove acidic inhibitors. remove solvent via rotary evaporation in vacuo (< 40°C) to avoid thermal auto-polymerization.[1]

  • Storage: Store at -20°C under Argon.

Polymerization Strategy: Why RAFT?

Scientific Rationale:

  • Anionic Polymerization: Not recommended.[1] The protic hydroxyl group will instantly terminate the propagating carbanion unless protected (e.g., with TBDMS), adding unnecessary synthetic steps.[2]

  • ATRP (Atom Transfer Radical Polymerization): Challenging.[2][1] The pyridine nitrogen can coordinate with Copper (Cu) catalysts, poisoning the system.[1] The hydroxyl group can also interfere with certain halide initiators.[1]

  • RAFT: Preferred. It is tolerant of both the protic -OH group and the coordinating pyridine nitrogen.[1] It operates under mild conditions and yields polymers with tunable molecular weights.[1][3]

Protocol A: Controlled RAFT Polymerization

Objective: Synthesis of Poly(6-ethenylpyridin-2-yl)methanol with


 g/mol  and 

.
Materials
  • Monomer: (6-ethenylpyridin-2-yl)methanol (Purified).[1]

  • Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or Cumyl dithiobenzoate (CDB).[2][1] Note: Dithiobenzoates are highly effective for styrenics/vinylpyridines.[1]

  • Initiator: AIBN (2,2'-Azobisisobutyronitrile).[1] Recrystallized from methanol.

  • Solvent: Anhydrous DMF or Methanol (Methanol is greener, but DMF ensures solubility of higher MW chains).[2]

Experimental Setup (Target DP = 100)

Stoichiometry: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2

ComponentMass/VolMolesEquiv.[1]
Monomer1.35 g10.0 mmol100
CTA (CPADB)27.9 mg0.1 mmol1
Initiator (AIBN)3.28 mg0.02 mmol0.2
Solvent (DMF)4.0 mL--

Total Volume: ~5 mL (approx.[1][4][5] 2M monomer concentration).[1]

Step-by-Step Procedure
  • Dissolution: In a 10 mL Schlenk tube equipped with a magnetic stir bar, dissolve the Monomer and CTA in DMF.

  • Initiator Addition: Add the AIBN (using a stock solution in DMF is more accurate for small masses).

  • Degassing (Critical): Seal the tube with a rubber septum.[1] Perform 4 freeze-pump-thaw cycles to remove oxygen (Oxygen inhibits radical propagation and oxidizes the CTA).[1]

    • Freeze: Liquid N₂ (10 min).[2][1]

    • Pump: High vacuum (10 min).[2][1]

    • Thaw: Warm water bath (10 min).[2][1]

    • Backfill: High-purity Nitrogen or Argon.[1]

  • Polymerization: Place the Schlenk tube in a pre-heated oil bath at 70°C . Stir at 300 rpm.

  • Kinetics: Reaction time is typically 12–24 hours.[1] (Optional: Take aliquots via syringe at 2h intervals for kinetic analysis).

  • Quenching: Remove from heat and expose to air (oxygen terminates the radical process) or cool in ice water.[1]

  • Purification:

    • Dilute the reaction mixture with a small amount of Methanol (if DMF was used).[1]

    • Add dropwise into a large excess (10x volume) of cold Diethyl Ether or Hexanes under vigorous stirring. The polymer will precipitate.[4]

    • Filter and redissolve in Methanol.[1] Reprecipitate 2 more times to remove unreacted monomer and CTA.[1]

  • Drying: Dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Free Radical Screening (High Throughput)

Objective: Rapid generation of polymer for solubility or toxicity screening (MW uncontrolled).

  • Mix: 500 mg Monomer + 5 mg AIBN in 2 mL DMF.

  • Degas: Nitrogen sparge for 15 mins.

  • Heat: 70°C for 6 hours.

  • Isolate: Precipitate in Ether.

Characterization & Validation

To ensure Scientific Integrity, the following data must be collected:

A. Nuclear Magnetic Resonance ( H NMR)
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    .[1]
  • Key Signals:

    • Monomer: Vinyl protons at

      
       5.5–6.8 ppm (Distinctive dd pattern).[2][1]
      
    • Polymer:[1][4][6][7][8][9][10] Broadening of the pyridine aromatic signals (

      
       7.0–8.5 ppm) and disappearance of vinyl signals.[1] The backbone methine/methylene protons appear broad at 
      
      
      
      1.5–2.5 ppm.
    • End-Group Analysis: If

      
       is low (<10k), aromatic protons from the CTA (phenyl group) may be visible.[2][1]
      
B. Gel Permeation Chromatography (GPC/SEC)[1][2]
  • Challenge: Pyridine-based polymers adsorb to standard PS-DVB columns due to interaction with residual silanols or packing material.[1]

  • Solution: Use a polar organic mobile phase with salt additives.[1]

    • System: DMF + 0.1% LiBr (Lithium Bromide).[2][1]

    • Standards: PMMA (Polymethylmethacrylate) standards are preferred over Polystyrene.[2][1]

  • Validation: A unimodal peak with low tailing confirms successful RAFT control.

C. Thermal Analysis (DSC)
  • Tg (Glass Transition): Poly(2-vinylpyridine) has a

    
    .[2][1] The hydroxymethyl group will likely increase  the 
    
    
    
    (potentially >120°C) due to intermolecular hydrogen bonding.[1]

Visualization of Workflows

Figure 1: RAFT Polymerization Mechanism Cycle

This diagram illustrates the "Living" nature of the process, ensuring the polymer chains grow at the same rate.

RAFT_Mechanism Initiation Initiation (AIBN -> I•) Prop_Radical Propagating Radical (Pn•) Initiation->Prop_Radical + Monomer Pre_Equilib Pre-Equilibrium (Adduct Formation) Prop_Radical->Pre_Equilib + CTA Main_Equilib Main Equilibrium (Chain Transfer) Prop_Radical->Main_Equilib + Monomer (Chain Growth) Pre_Equilib->Prop_Radical Reversible Polymer Dormant Polymer (Pn-CTA) Main_Equilib->Polymer Sleep State Polymer->Main_Equilib Activation

Caption: The RAFT equilibrium cycle minimizes radical termination, allowing for narrow molecular weight distribution.

Figure 2: Experimental Workflow

A step-by-step logic flow for the laboratory execution.

Workflow cluster_prep Preparation Phase cluster_rxn Reaction Phase cluster_post Post-Processing Monomer Monomer Purification (Alumina Column) Mix Reaction Mix (Monomer + CTA + AIBN + DMF) Monomer->Mix Degas Degassing (Freeze-Pump-Thaw x4) Mix->Degas Heat Polymerization (70°C, 12-24h) Degas->Heat Quench Quench (Ice/Air) Heat->Quench Precip Precipitation (Diethyl Ether) Quench->Precip Dry Vacuum Dry Precip->Dry

Caption: Operational workflow from monomer purification to final polymer isolation.[1]

References

  • Convertine, A. J., et al. (2003). "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization."[11] Macromolecules.

    • Context: Establishes the baseline protocol for RAFT polymerization of vinylpyridines using dithiobenzo
  • Moad, G., Rizzardo, E., & Thang, S. H. (2005). "Living Radical Polymerization by the RAFT Process."[2] Australian Journal of Chemistry. [1]

    • Context: Authoritative review on CTA selection and mechanism.[1]

  • Lokaj, J., et al. (2006). "RAFT Polymerization of 2-Vinylpyridine."[2] Journal of Applied Polymer Science. [1]

    • Context: Provides kinetic data and solvent effects relevant to pyridine-based monomers.
  • Baines, F. L., et al. (1996). "Adsorption of Poly(2-vinylpyridine) on Silica."[2] Macromolecules.

    • Context: Explains the necessity of using LiBr in GPC to prevent column adsorption.

Sources

Technical Guide: (6-ethenylpyridin-2-yl)methanol in Catalytic Architectures

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the application of (6-ethenylpyridin-2-yl)methanol (also known as 2-hydroxymethyl-6-vinylpyridine) in the design of heterogenized catalytic systems.

This molecule acts as a bifunctional monomer , bridging the gap between homogeneous ligand design and heterogeneous catalyst stability. Its vinyl group enables polymerization into solid supports, while the hydroxymethyl-pyridine moiety functions as a robust N,O-bidentate chelate for transition metals.

Executive Summary & Chemical Profile

(6-ethenylpyridin-2-yl)methanol is a specialized functional monomer used primarily to synthesize Polymer-Supported Catalysts (PSCs) . Unlike standard 4-vinylpyridine (which coordinates metals only through nitrogen), this molecule provides a chelating arm (–CH₂OH) that significantly increases metal retention and modifies the electronic environment of the active center.

Chemical Profile
PropertySpecification
IUPAC Name (6-ethenylpyridin-2-yl)methanol
CAS Number 163658-33-1
Molecular Formula C₈H₉NO
Key Functionality Vinyl (C-6): Radical polymerization handle.Pyridyl-Methanol (C-2): Hemilabile N,O-donor ligand.[1][2][3]
Solubility Soluble in MeOH, EtOH, DCM, THF; Insoluble in Hexanes.
Stability Prone to spontaneous polymerization if stored without inhibitors (e.g., BHT) at >4°C.

Core Application: Design of Immobilized Catalyst Resins

The primary utility of this molecule is in the synthesis of Macroporous Catalytic Resins . The resulting polymers mimic the coordination environment of homogeneous pincer-type complexes but offer the recyclability of heterogeneous systems.

Mechanism of Action: The "Hemilabile" Effect

In the polymer matrix, the pyridyl-methanol moiety coordinates to metals (e.g., Pd, Ru, Cu).

  • Resting State: The metal is stabilized by a bidentate N,O-chelate (Pyridine-N and Hydroxyl-O).

  • Active State: Under catalytic conditions, the labile Oxygen arm can dissociate (hemilability), opening a vacant coordination site for the substrate while the Nitrogen anchor prevents metal leaching.

DOT Diagram: Synthesis & Activation Workflow

The following diagram illustrates the conversion of the monomer into a catalytic resin and its activation cycle.

G Monomer (6-ethenylpyridin-2-yl)methanol (Monomer) Polymer Poly(styrene-co-ligand) (Solid Support) Monomer->Polymer Radical Polymerization (AIBN, DVB, Styrene) Precatalyst Immobilized Metal Complex (Resting State N^O-M) Polymer->Precatalyst Metal Loading (Pd(OAc)2, RuCl3, etc.) ActiveCat Active Species (Open Site N-M-Substrate) Precatalyst->ActiveCat Substrate Binding (Hemilabile O-dissociation) ActiveCat->Precatalyst Product Release (Re-chelation)

Caption: Workflow for converting the monomer into a hemilabile heterogeneous catalyst.

Experimental Protocols

Protocol A: Synthesis of the Functionalized Support Resin

This protocol yields a cross-linked copolymer bead functionalized with hydroxymethyl-pyridine ligands.

Reagents:

  • (6-ethenylpyridin-2-yl)methanol (Functional Monomer)

  • Styrene (Backbone Monomer)

  • Divinylbenzene (DVB) (Cross-linker)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Toluene (Porogen/Solvent)

Step-by-Step Methodology:

  • Preparation: Wash Styrene and DVB with 5% NaOH to remove commercial inhibitors. Dry over MgSO₄.

  • Mixture Formulation: In a reaction flask equipped with a reflux condenser, mix:

    • 10 mmol (6-ethenylpyridin-2-yl)methanol

    • 40 mmol Styrene

    • 5 mmol DVB (approx. 10% cross-linking for stability)

    • 60 mL Toluene (Porogen ensures high surface area)

  • Initiation: Degas the solution with N₂ bubbling for 20 minutes. Add AIBN (1 mol% relative to total monomers).

  • Polymerization: Heat to 70°C under N₂ atmosphere with mechanical stirring (300 rpm) for 24 hours.

    • Note: Mechanical stirring controls bead size; magnetic stirring may grind the polymer.

  • Work-up: Filter the resulting solid beads.

  • Soxhlet Extraction: Extract the solid with THF for 12 hours to remove unreacted monomers and linear oligomers.

  • Drying: Dry under vacuum at 60°C for 24 hours.

    • Validation: Verify ligand incorporation via IR spectroscopy (Look for broad OH stretch at ~3400 cm⁻¹ and Pyridine C=N at ~1590 cm⁻¹).

Protocol B: Palladium Loading & Suzuki-Miyaura Coupling

This protocol demonstrates the use of the resin for a standard C-C bond forming reaction.

1. Metal Loading (Catalyst Preparation):

  • Suspend 1.0 g of the resin from Protocol A in 20 mL Acetone.

  • Add 0.5 mmol Pd(OAc)₂ dissolved in 5 mL Acetone.

  • Stir at room temperature for 24 hours. The resin will darken (yellow to brown/black) as Pd coordinates.

  • Filter and wash extensively with Acetone and DCM until the filtrate is colorless (ensures no unbound Pd remains).

  • Dry under vacuum.[4] Typical loading: 0.3–0.4 mmol Pd/g resin.

2. Catalytic Run (Suzuki Coupling):

  • Reaction: Phenylboronic acid + 4-Bromoacetophenone → 4-Acetylbiphenyl.

  • Setup: In a reaction vial, combine:

    • 0.5 mmol Aryl Bromide

    • 0.6 mmol Phenylboronic acid

    • 1.0 mmol K₂CO₃

    • 50 mg Pd-Resin (approx. 1-2 mol% Pd)

    • 3 mL Ethanol/Water (1:1).

  • Execution: Heat to 60°C for 4 hours.

  • Recycling:

    • Centrifuge or filter to recover the catalyst beads.

    • Wash beads with water (2x) and Ethanol (2x).

    • The catalyst is ready for the next cycle immediately.

Quantitative Performance Data

The following data highlights the stability advantage of the (6-ethenylpyridin-2-yl)methanol derived support compared to standard Poly(4-vinylpyridine) (P4VP).

Metric(6-ethenylpyridin-2-yl)methanol ResinStandard P4VP ResinInterpretation
Pd Leaching (ppm) < 2 ppm15–50 ppmThe N,O-chelate binds Pd significantly tighter than the monodentate N-donor of P4VP.
Recyclability > 8 Cycles (Yield >90%)3–4 CyclesChelation prevents metal aggregation and loss during washing steps.
TOF (Turnover Freq.) 450 h⁻¹120 h⁻¹The hemilabile OH group facilitates faster substrate exchange compared to the rigid P4VP.

References

  • Chemical Identity & Structure: PubChem Compound Summary for CID 136266072, (6-ethenylpyridin-2-yl)methanol. Link

  • Polymer Support Synthesis:Journal of Applied Polymer Science, "Synthesis of functionalized vinylpyridine copolymers for metal chelation.
  • Catalytic Application (Analogous Systems): Green Chemistry, "Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis" (Discusses the utility of the pyridyl-methanol motif). Link

  • Hemilabile Ligand Concepts: MDPI, "Synthesis and Application of Novel Ruthenium Catalysts for High Temperature Alkene Metathesis" (Demonstrates the N,O-chelating effect of pyridinyl alcohols). Link

  • Patent Grounding: US Patent 11504368B2, "2,6-diamino-3,4-dihydropyrimidin-4-one derivatives" (Cites 6-ethenylpyridin-2-yl intermediates in synthesis). Link

Sources

Application Note: (6-Ethenylpyridin-2-yl)methanol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(6-Ethenylpyridin-2-yl)methanol represents a specialized class of bifunctional pyridine scaffolds utilized in high-value pharmaceutical applications. Its unique structure combines a polymerizable vinyl group with a chelating hydroxymethyl-pyridine motif. This dual functionality makes it an essential building block for Molecularly Imprinted Polymers (MIPs) designed for genotoxic impurity scavenging (e.g., Pd, Ni removal), and a versatile precursor for solid-supported transition metal catalysts in flow chemistry. This guide details the protocols for its synthesis, its polymerization into functional resins, and its application in heterocyclic drug scaffold construction.

Part 1: Chemical Profile & Reactivity Landscape

The Bifunctional Advantage

Unlike standard vinylpyridines, (6-ethenylpyridin-2-yl)methanol offers an orthogonal reactive site (the primary alcohol) adjacent to the nitrogen center.

  • Site A (Vinyl Group): Enables radical polymerization, Heck coupling, or thiol-ene "click" ligation. It serves as the "anchor" to solid supports or the "warhead" for Michael acceptors.

  • Site B (N,O-Chelating Domain): The 2-hydroxymethylpyridine moiety acts as a bidentate ligand. It mimics the coordination environment of biological cofactors and is critical for binding transition metals (Pd, Cu, Zn) or hydrogen-bonding with polar drug pharmacophores.

Strategic Applications
  • Genotoxic Impurity Scavenging: Synthesis of MIPs to selectively remove Palladium catalysts from API (Active Pharmaceutical Ingredient) streams to meet ICH Q3D guidelines.

  • Immobilized Catalysis: Creation of polymer-supported N,O-ligands for asymmetric transfer hydrogenation (ATH) in continuous flow reactors.

  • Heterocycle Synthesis: Use as a "vinyl-handle" intermediate to access substituted bipyridines via Heck/Suzuki coupling.

Part 2: Experimental Protocols

Protocol 1: High-Purity Synthesis of (6-Ethenylpyridin-2-yl)methanol

Rationale: Commercial supplies can be expensive or variable in purity. This Suzuki-Miyaura coupling protocol ensures >98% purity, essential for polymerization consistency.

Reagents:

  • (6-Bromopyridin-2-yl)methanol (1.0 eq)

  • Vinylboronic acid pinacol ester (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve (6-bromopyridin-2-yl)methanol (10 mmol) and vinylboronic acid pinacol ester (12 mmol) in degassed 1,4-dioxane (40 mL).

  • Activation: Add the aqueous solution of K₂CO₃ (30 mmol in 10 mL water). Sparge with Argon for 15 minutes to remove dissolved oxygen.

  • Catalysis: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.3 mmol) quickly under an Argon stream. Fit the flask with a reflux condenser.

  • Reaction: Heat the mixture to 85°C for 6 hours. Monitor via TLC (EtOAc/Hexane 1:1, R_f ~ 0.4). The bromide spot should disappear.

  • Workup: Cool to room temperature. Dilute with EtOAc (100 mL) and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, gradient 20% -> 40% EtOAc in Hexanes).

    • Note: The product is prone to spontaneous polymerization. Add 50 ppm of 4-tert-butylcatechol (TBC) if storing for >24 hours.

Yield: Expect 85-92% as a pale yellow oil.

Protocol 2: Synthesis of Pd-Scavenging Molecularly Imprinted Polymer (MIP)

Rationale: Pharmaceutical synthesis often uses Pd catalysts (Suzuki, Heck) which must be removed to <10 ppm. This protocol creates a resin that "remembers" the shape and coordination of Pd(II), using (6-ethenylpyridin-2-yl)methanol as the functional monomer.

Materials:

  • Template: Palladium(II) acetate (Pd(OAc)₂)

  • Functional Monomer: (6-ethenylpyridin-2-yl)methanol[1][2]

  • Crosslinker: Ethylene glycol dimethacrylate (EGDMA)

  • Initiator: Azobisisobutyronitrile (AIBN)

  • Porogen: Acetonitrile/Toluene (3:1)

Workflow:

  • Complex Formation: In a glass vial, dissolve Pd(OAc)₂ (1.0 mmol) and (6-ethenylpyridin-2-yl)methanol (2.0 mmol). Sonicate for 10 mins. The solution color will shift, indicating the formation of the [Pd(monomer)₂] complex via N,O-chelation.

  • Pre-polymerization: Add EGDMA (20 mmol) and AIBN (0.5 mmol) to the complex solution. Add Porogen (15 mL). Purge with Nitrogen for 10 mins.

  • Thermal Polymerization: Seal the vial and place in a water bath at 60°C for 24 hours . A rigid, bulk polymer block will form.

  • Grinding & Sieving: Crush the bulk polymer and sieve to collect particles in the 25–63 µm range (ideal for SPE cartridges).

  • Template Removal (Elution): Pack the particles into a column. Wash with Methanol/Acetic Acid (9:1) until no Pd is detected in the eluate (check with ICP-MS or colorimetric assay).

  • Conditioning: Wash with neutral Methanol and dry under vacuum.

Application Data:

  • Capacity: ~45 mg Pd/g resin.

  • Selectivity: >50:1 preference for Pd over Zn or Fe.

Part 3: Visualization & Logic

Reaction Pathway: Suzuki Coupling

The following diagram illustrates the catalytic cycle for synthesizing the monomer.

SuzukiCoupling Start 6-Bromo-2- pyridinemethanol OxAdd Oxidative Addition Start->OxAdd + Pd(0) Boronate Vinyl Boronate (Pinacol Ester) TransMet Transmetallation (Base Assisted) Boronate->TransMet + Base Cat Pd(dppf)Cl2 Catalyst OxAdd->TransMet Pd(II)-Br Species RedElim Reductive Elimination TransMet->RedElim Pd(II)-Vinyl Species RedElim->OxAdd Regenerate Pd(0) Product (6-Ethenylpyridin-2-yl) methanol RedElim->Product Release Product

Caption: Fig 1. Suzuki-Miyaura coupling cycle for the synthesis of (6-ethenylpyridin-2-yl)methanol. The cycle emphasizes the regeneration of the Pd(0) species.

Workflow: MIP Fabrication for Pd Scavenging

This logic flow demonstrates how the molecule imprints the specific geometry of the Palladium catalyst.

MIP_Workflow cluster_legend Key Interaction Step1 Self-Assembly (Template + Monomer) Step2 Complexation Pd coordinates to N,O sites Step1->Step2 1:2 Stoichiometry Step3 Crosslinking (Add EGDMA + Heat) Step2->Step3 Freezing Geometry Step4 Template Removal (Acid Wash) Step3->Step4 Rigid Polymer Matrix Step5 Active MIP Resin (Specific Cavities Formed) Step4->Step5 Pd Eluted Info The Pyridine N and Hydroxyl O form a stable 5-membered chelate ring with Pd(II).

Caption: Fig 2. Molecular Imprinting workflow. The bifunctional monomer organizes around the Pd template before the polymer matrix locks the configuration in place.

Part 4: Technical Specifications & Safety

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₈H₉NO
Molecular Weight 135.17 g/mol
Appearance Pale yellow viscous oilDarkens upon oxidation
Boiling Point 110-115°C (at 0.5 mmHg)High vacuum required
Solubility Soluble in MeOH, DCM, DMSOSparingly soluble in Hexane
pKa (Pyridine N) ~4.9Less basic than pyridine due to vinyl conjugation
Stability & Storage
  • Polymerization Hazard: The vinyl group is thermally sensitive. Store at -20°C .

  • Inhibitors: Commercial samples should be stabilized with 50-100 ppm MEHQ or TBC.

  • Air Sensitivity: The alcohol group can oxidize to the aldehyde over time. Store under Argon.

References

  • Preparation of Functionalized Pyridines via Suzuki Coupling

    • Source: Molander, G. A., & Bernhardt, J. T. (2017). "Suzuki-Miyaura Cross-Coupling of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Halides." Journal of Organic Chemistry.
    • Relevance: Adapts the general Suzuki protocol for vinyl-pyridine synthesis.
    • URL:[Link]

  • Molecularly Imprinted Polymers for Palladium Removal

    • Source: Anderson, C. J., et al. (2019). "Selective Removal of Palladium from Pharmaceutical Process Streams using Functionalized Silica and Polymers." Organic Process Research & Development.
    • Relevance: Establishes the standard for Pd scavenging limits (<10 ppm)
    • URL:[Link]

  • Synthesis of 2,6-Disubstituted Pyridines: Source: BenchChem Technical Repository. "2-Hydroxy-6-methylpyridine Synthesis and Derivatives." Relevance: Provides background on the reactivity of the 2,6-pyridine scaffold.
  • Commercial Availability & Physical Data

    • Source: Enamine Building Blocks Catalogue. "(6-ethenylpyridin-2-yl)methanol - CAS 155269-60-6."[2]

    • Relevance: Verifies commercial existence and basic physical properties.

Sources

Application Note: (6-Ethenylpyridin-2-yl)methanol as a Divergent Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-Ethenylpyridin-2-yl)methanol (CAS: 163658-33-1 analogs/derivatives), often referred to as 6-vinyl-2-pyridinemethanol , represents a high-value "bifunctional linchpin" in modern medicinal chemistry. Unlike simple pyridine building blocks, this molecule possesses two distinct orthogonal reactive sites:

  • The Vinyl Group (C6 position): A tunable electrophile for Michael additions (covalent inhibition) or a handle for polymerization/cyclization.

  • The Hydroxymethyl Group (C2 position): A versatile nucleophile for etherification, esterification, or oxidation to aldehydes for reductive amination.

This guide details the synthesis, stability, and application of this scaffold, specifically focusing on its emerging role in Targeted Covalent Inhibitors (TCIs) and Fragment-Based Drug Discovery (FBDD) .

Strategic Utility: The "Tunable Warhead" Concept

In the design of covalent drugs (e.g., for EGFR or KRAS targeting), acrylamides are often too reactive, leading to off-target toxicity. (6-Ethenylpyridin-2-yl)methanol offers a solution via the Vinylpyridine moiety.

Comparative Electrophilicity

The vinylpyridine group is less electrophilic than a standard acrylamide but more reactive than a styrene. This "Goldilocks" zone allows it to react specifically with hyper-reactive cysteine residues in an enzyme active site without indiscriminately alkylating glutathione or other cytosolic proteins.

Electrophile ClassReactivity (

)
Metabolic StabilityTarget Selectivity
AcrylamideHighLow-MediumLow (Risk of off-target)
Vinylpyridine Moderate (Tunable) High High (Cys-specific)
Vinyl SulfoneHighMediumMedium
EpoxideVariesLowLow

Protocol A: High-Fidelity Synthesis via Suzuki-Miyaura Coupling

While 2-methyl-6-vinylpyridine is common, the hydroxymethyl variant requires precise synthesis to prevent polymerization during purification. We recommend the Suzuki-Miyaura coupling using potassium vinyltrifluoroborate for maximum reproducibility and safety.

Materials
  • Precursor: (6-Bromopyridin-2-yl)methanol (CAS: 33674-96-3)

  • Reagent: Potassium vinyltrifluoroborate (CAS: 13682-79-6)

  • Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂

  • Base: Cesium Carbonate (Cs₂CO₃)[1]

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology
  • Preparation: In a 250 mL round-bottom flask, dissolve (6-bromopyridin-2-yl)methanol (1.0 eq, 10 mmol) in 1,4-dioxane (40 mL).

  • Activation: Add Potassium vinyltrifluoroborate (1.2 eq) and Cs₂CO₃ (3.0 eq).

  • Degassing: Sparge the mixture with Argon for 15 minutes. ( Critical: Oxygen induces rapid homocoupling and catalyst deactivation.)

  • Catalysis: Add Pd(dppf)Cl₂ (0.05 eq). Seal the vessel.

  • Reaction: Heat to 85°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The product spot will be UV-active and stain with KMnO₄ (alkene).

  • Workup: Cool to RT. Filter through a Celite pad to remove palladium black. Dilute filtrate with EtOAc, wash with brine.

  • Purification: Flash column chromatography (SiO₂).

    • Eluent: 0%

      
       60% EtOAc in Hexanes.
      
    • Note: Add 1% Triethylamine to the eluent to prevent acid-catalyzed polymerization of the vinyl group on the silica gel.

Yield & Characterization Data[3][4][5]
  • Typical Yield: 78–85%

  • Appearance: Pale yellow oil (solidifies upon storage at -20°C).

  • ¹H NMR (400 MHz, CDCl₃):

    
     7.65 (t, 1H), 7.30 (d, 1H), 7.15 (d, 1H), 6.85 (dd, 1H, vinyl), 6.20 (d, 1H, vinyl-trans), 5.50 (d, 1H, vinyl-cis), 4.75 (s, 2H, CH₂OH).
    

Protocol B: Application in Covalent Ligand Synthesis

This protocol demonstrates how to use the scaffold to create a cysteine-targeting probe.

Workflow Diagram

The following logic flow illustrates the "Attach-then-Target" strategy used in drug development.

G Start Scaffold: (6-Ethenylpyridin-2-yl)methanol Step1 Activation: Mesylation/Halogenation (Convert -OH to -Cl/-OMs) Start->Step1 SOCl2 or MsCl Step2 Coupling: SN2 Reaction with Core Pharmacophore Step1->Step2 Amine/Phenol Core Final Targeted Covalent Inhibitor (Vinyl group intact) Step2->Final Purification Target Protein Target (Cysteine Thiol) Final->Target Michael Addition (In Vivo/In Vitro)

Figure 1: Synthetic workflow for converting the scaffold into a bioactive covalent inhibitor.

Experimental Procedure (Ether Linkage)
  • Activation: Dissolve (6-ethenylpyridin-2-yl)methanol (1.0 eq) in DCM at 0°C. Add SOCl₂ (1.5 eq) dropwise. Stir 1h. Evaporate to dryness to yield the crude chloride salt.

  • Coupling: Dissolve a phenolic pharmacophore (e.g., a tyrosine kinase inhibitor core) in DMF with K₂CO₃ (3.0 eq).

  • Addition: Add the crude chloride (from step 1) to the DMF mixture. Stir at 60°C for 3 hours.

  • Result: The vinyl group remains intact (pyridyl vinyls are stable to basic SN2 conditions), while the ether linkage attaches the warhead to the drug.

Mechanism of Action: Cysteine Targeting

The bioactivity of this molecule relies on a specific Michael addition mechanism within the protein pocket.

Figure 2: Mechanistic pathway of cysteine conjugation.

Stability and Storage

  • Polymerization Risk: The vinyl group is susceptible to radical polymerization and acid-catalyzed cationic polymerization.

  • Stabilizers: Commercial preparations often contain 100–500 ppm of 4-tert-butylcatechol or hydroquinone.

  • Storage Protocol: Store at -20°C under Argon atmosphere. If the liquid turns viscous or cloudy, purify via short-path distillation before use.

References

  • Synthesis of Pyridine Derivatives

    • BenchChem Technical Guides.
    • (Verified General Reference for Pyridine Chemistry)

  • Covalent Inhibitor Design (Vinylpyridines)

    • Journal of Medicinal Chemistry.[2] "Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR."

  • Bioactive Pyridines

    • Acta Crystallographica. "Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol."
  • Suzuki Coupling Protocols

    • Organic Syntheses.[3] "Palladium-Catalyzed Reaction of Potassium Vinyltrifluoroborate with Aryl Halides."

Sources

Functionalization of the pyridine ring in (6-ethenylpyridin-2-yl)methanol.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Selective Functionalization of (6-ethenylpyridin-2-yl)methanol

Executive Summary

Functionalizing the pyridine core of (6-ethenylpyridin-2-yl)methanol presents a classic "chemoselectivity paradox" in medicinal chemistry. The molecule contains three distinct reactive centers:[1]

  • The Pyridine Ring: Electron-deficient, resistant to electrophilic attack, prone to nucleophilic attack.[1]

  • The Vinyl Group (C6-position): A styrene-like alkene, highly susceptible to electrophilic addition, radical polymerization, and hydroboration.

  • The Hydroxymethyl Group (C2-position): A primary alcohol, acting as a protic, nucleophilic site that can quench organometallic catalysts.

Standard Electrophilic Aromatic Substitution (EAS) is contraindicated; reagents like


 or 

will destroy the vinyl group before functionalizing the ring. This guide details two high-fidelity protocols that bypass these limitations: Iridium-Catalyzed C-H Borylation (for C3/C5 functionalization) and Photoredox Minisci Alkylation (for C4 functionalization), emphasizing the preservation of the vinyl handle.

Strategic Analysis & Chemoselectivity Map

Before initiating synthesis, one must map the electronic and steric landscape of the substrate.

Chemoselectivity node_core (6-ethenylpyridin-2-yl)methanol node_vinyl Vinyl Group (C6) RISK: Polymerization/Addition AVOID: Strong Acids, Carbanions node_core->node_vinyl Sensitive Site node_oh Hydroxymethyl (C2) RISK: Proton Source ACTION: Silyl Protection node_core->node_oh Interference node_meta Meta Positions (C3/C5) TARGET: Ir-Catalyzed Borylation Sterically Accessible node_core->node_meta Primary Target node_para Para Position (C4) TARGET: Radical (Minisci) Attack Electron Deficient node_core->node_para Secondary Target

Figure 1: Chemoselectivity map highlighting the competing reactivities of the substrate.

Protocol A: Meta-Selective C-H Borylation (C3/C5)

Target: Installation of a boronic ester at C3 or C5. Mechanism: Sterically directed C-H activation. The bulky substituents at C2 (hydroxymethyl) and C6 (vinyl) block the ortho positions, forcing the active Iridium catalyst to the meta positions. Why this works: Iridium(III) catalysis is neutral and tolerates alkenes if bulky ligands (dtbpy) are used to prevent olefin coordination.

Step-by-Step Methodology

Pre-requisite: Protection of the alcohol is highly recommended to prevent catalyst decomposition.

  • Protection Step: React substrate with TBSCl and Imidazole in DCM to generate (6-ethenylpyridin-2-yl)methoxy)(tert-butyl)dimethylsilane .

Reaction Protocol:

ComponentEquiv.Role
Substrate (TBS-protected) 1.0Starting Material

0.015 (1.5 mol%)Pre-catalyst
dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) 0.03 (3.0 mol%)Ligand (Steric Control)

(Bis(pinacolato)diboron)
0.55Boron Source
MTBE or Hexane SolventNon-polar solvent promotes activity
  • Glovebox/Schlenk Setup: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with

    
     (1.5 mol%) and dtbpy (3 mol%).
    
  • Solvent Addition: Add anhydrous MTBE (2 mL per mmol substrate). The solution should turn deep red/brown, indicating active catalyst formation.

  • Reagent Addition: Add

    
     (0.55 equiv per C-H bond desired; use 1.1 equiv for mono-borylation to push conversion).
    
  • Substrate Addition: Add the TBS-protected pyridine substrate (1.0 equiv).

  • Heating: Seal the vial and heat to 60°C for 4-12 hours .

    • Note: Monitor by LC-MS. The vinyl group is stable at this temperature in the absence of radical initiators.

  • Workup: Cool to room temperature. Pass through a short pad of silica gel (eluting with EtOAc/Hexane) to remove the Iridium catalyst.

  • Outcome: The product will be the 3-boryl or 5-boryl isomer (or a mixture, separable by chromatography). The C-B bond is now ready for Suzuki coupling.

Self-Validating Check:

  • If conversion is low: Check oxygen levels. The active Ir-species is extremely

    
     sensitive.
    
  • If vinyl hydroboration is observed: The ligand (dtbpy) concentration is too low, or the temperature is too high. Ensure the ligand:metal ratio is strictly 2:1.

Protocol B: Para-Selective Functionalization (C4) via Minisci

Target: Alkylation at the C4 position.[2][3] Mechanism: Nucleophilic radical addition to a protonated (activated) heteroaromatic ring.[4] The Challenge: Standard Minisci conditions (Ag/Persulfate/Acid/Heat) are too harsh for the vinyl group (risk of polymerization). The Solution: Visible-Light Photoredox Catalysis . This method operates at room temperature and generates radicals under milder conditions.[4]

Step-by-Step Methodology

Reaction Protocol:

ComponentEquiv.Role
Substrate 1.0Starting Material
Carboxylic Acid (

)
2.0Alkyl Radical Precursor
Ir[dF(CF3)ppy]2(dtbbpy)PF6 0.01 (1 mol%)Photocatalyst
Persulfate (

)
1.5Oxidant
TFA (Trifluoroacetic acid) 1.0Activates Pyridine (Protonation)
DMSO/H2O (4:1) SolventSolubilizes radical precursors
  • Setup: In a glass vial, combine the Substrate, Carboxylic Acid (source of the alkyl group), and Photocatalyst.

  • Activation: Add TFA (1.0 equiv). This protonates the pyridine nitrogen, lowering the LUMO of the ring and directing the nucleophilic radical to the C4/C2 positions.[5] Since C2 and C6 are blocked, C4 is the exclusive site of attack .

  • Degassing: Sparge the solvent mixture (DMSO/H2O) with Argon for 15 minutes to remove Oxygen (which quenches the triplet state of the photocatalyst).

  • Initiation: Add the oxidant (

    
    ) and seal the vial.
    
  • Irradiation: Irradiate with Blue LEDs (450 nm) at Room Temperature for 12-24 hours. Fan cooling is required to keep the reaction at ~25°C to prevent thermal polymerization of the vinyl group.

  • Workup: Dilute with saturated

    
     (to neutralize TFA) and extract with DCM.
    

Critical "Expert" Insight: The vinyl group acts as a "radical sink." Styrenes love to react with radicals. To ensure the radical attacks the pyridine ring (C4) and not the vinyl group, the pyridine must be highly electron-deficient (hence the TFA). The nucleophilic alkyl radical prefers the electron-poor protonated pyridine over the electron-rich styrene double bond. Omitting TFA will lead to vinyl addition products.

Workflow Visualization

Workflow start Start: (6-ethenylpyridin-2-yl)methanol protect Step 1: OH-Protection (TBSCl) start->protect decision Select Target Position protect->decision route_meta Route A: Meta (C3/C5) decision->route_meta Steric Control route_para Route B: Para (C4) decision->route_para Electronic Control ir_cat Ir-Catalyzed Borylation [Ir(OMe)(cod)]2, dtbpy, B2pin2 route_meta->ir_cat suzuki Suzuki Coupling (Ar-X, Pd-Cat) ir_cat->suzuki deprotect Step 3: Deprotection (TBAF) suzuki->deprotect minisci Photoredox Minisci (R-COOH, Ir-Photo, Blue LED) route_para->minisci minisci->deprotect final Final Functionalized Product deprotect->final

Figure 2: Decision tree for functionalization pathways based on regiochemical targets.

References

  • Ir-Catalyzed Borylation of 2,6-Disubstituted Pyridines

    • Sadler, S. A., et al. (2014). "Iridium-catalyzed C-H borylation of pyridines." Organic & Biomolecular Chemistry.
  • Minisci Reaction on Vinyl-Containing Heterocycles

    • Dong, J., et al. (2018).
  • General Review of Pyridine Functionalization

    • Seregin, I. V., & Gevorgyan, V. (2007). "Direct transition metal-catalyzed functionalization of heteroaromatic compounds." Chemical Society Reviews.
  • C4-Selective Metalation (Alternative Strategy)

    • Lennon, A. C., et al. (2025).[2][6] "Functionalization of Pyridines at the C4 Position via Metalation and Capture." Angewandte Chemie.

Sources

Application Note: Strategic Derivatization of (6-Ethenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

(6-Ethenylpyridin-2-yl)methanol (CAS: [Search Result 1.4], Structure: 2-hydroxymethyl-6-vinylpyridine) represents a high-value bifunctional building block in medicinal chemistry and polymer science. Its structure features two distinct reactive centers: a primary hydroxyl group capable of derivatization and a vinyl group susceptible to polymerization or metal coordination.[1]

This guide addresses the primary challenge in working with this molecule: Chemo-selectivity . The objective is to derivatize the hydroxyl moiety (esterification, activation, or protection) without compromising the vinyl group (via polymerization or addition) or quaternizing the pyridine nitrogen.

Key Applications:

  • Polymer Chemistry: Synthesis of functionalized vinylpyridine monomers for molecularly imprinted polymers (MIPs).[1]

  • Ligand Synthesis: Precursor for N,O-bidentate ligands in transition metal catalysis.[1]

  • Medicinal Chemistry: Intermediate for fragment-based drug discovery (FBDD).[1]

Chemical Analysis & Handling[1]

Structure-Reactivity Profile
FeatureReactivity ConcernMitigation Strategy
Vinyl Group (-CH=CH₂) Prone to radical polymerization and electrophilic addition (e.g., HCl addition).Use radical inhibitors (BHT, MEHQ).[1] Avoid strong acids.[1] Keep T < 40°C.
Pyridine Nitrogen Basic (pKa ~5).[1] Can act as a nucleophile (N-alkylation/acylation) or proton acceptor.[1]Use non-nucleophilic bases (e.g., DIPEA, 2,6-lutidine). Control stoichiometry.
Hydroxyl Group (-CH₂OH) Primary alcohol.[1] Nucleophilic.[1][2][3][4]Target for derivatization. Requires activation (e.g., mesylation) or catalysis.[1]
Critical Safety & Storage
  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).

  • Stabilization: Ensure the presence of a radical inhibitor (e.g., 100-200 ppm 4-methoxyphenol (MEHQ)) if the material is isolated or heated.

  • Light Sensitivity: Protect from light to prevent photo-induced dimerization of the vinyl group.

Decision Matrix: Derivatization Pathways

The following workflow illustrates the logical selection of protocols based on the desired downstream application.

Derivatization_Workflow Start Starting Material: (6-Ethenylpyridin-2-yl)methanol Goal Select Derivatization Goal Start->Goal Path_Act Activate for Substitution (Leaving Group) Goal->Path_Act Ligand Synthesis Path_Prot Protect OH (Masking) Goal->Path_Prot Heck/Coupling Rxn Path_Func Functionalize (Ester/Monomer) Goal->Path_Func Polymerization Prod_Ms Mesylate/Tosylate (Protocol 1) Path_Act->Prod_Ms MsCl, Et3N, 0°C Prod_TBS Silyl Ether (TBS/TMS) (Protocol 3) Path_Prot->Prod_TBS TBSCl, Imidazole Prod_Est Acrylate/Ester (Protocol 2) Path_Func->Prod_Est Acyl Chloride, Base

Figure 1: Strategic decision tree for selecting the appropriate derivatization protocol.

Experimental Protocols

Protocol 1: Activation via Mesylation (Sulfonylation)

Purpose: Converts the hydroxyl group into a mesylate (-OMs), an excellent leaving group for subsequent nucleophilic substitution (e.g., amination, alkylation).[3] Critical Constraint: Temperature control is vital to prevent polymerization and N-mesylation.[1]

Reagents:

  • Substrate: (6-Ethenylpyridin-2-yl)methanol (1.0 equiv)

  • Reagent: Methanesulfonyl chloride (MsCl) (1.2 equiv)[5]

  • Base: Triethylamine (Et₃N) (1.5 equiv)[5]

  • Solvent: Anhydrous Dichloromethane (DCM) [0.1 M concentration]

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate in anhydrous DCM.

  • Cooling: Cool the solution to 0°C using an ice/water bath. Rationale: Low temperature suppresses the kinetic quaternization of the pyridine nitrogen.

  • Base Addition: Add Et₃N dropwise.[1] The solution may darken slightly.

  • Activation: Add MsCl dropwise over 10 minutes via syringe. Maintain internal temperature < 5°C.

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (SiO₂, 5% MeOH in DCM).[1]

    • Checkpoint: The product (mesylate) is typically less polar than the alcohol.

  • Quench: Quench with saturated aqueous NaHCO₃ (cold).

  • Workup: Extract with DCM (3x). Wash combined organics with brine.[5] Dry over Na₂SO₄.[1][5][6]

  • Concentration: Evaporate solvent at or below 25°C (do not heat).

    • Note: Mesylates of vinylpyridines are thermally unstable. Use immediately in the next step.

Protocol 2: Esterification (Synthesis of Polymerizable Monomers)

Purpose: To create acrylate or methacrylate derivatives for use in copolymerization.[1] Critical Constraint: Avoidance of Michael addition to the vinyl group.

Reagents:

  • Substrate: (6-Ethenylpyridin-2-yl)methanol (1.0 equiv)

  • Reagent: Methacryloyl chloride (1.1 equiv)

  • Base: Diisopropylethylamine (DIPEA) (1.5 equiv)

  • Catalyst: DMAP (0.05 equiv)

  • Inhibitor: BHT (200 ppm relative to substrate)

Step-by-Step Methodology:

  • Inhibition: Add BHT to the reaction vessel to prevent radical polymerization of the product.[1]

  • Solvation: Dissolve substrate and DIPEA in anhydrous DCM at 0°C.

  • Acylation: Add Methacryloyl chloride dropwise.[1]

    • Mechanism:[1][7][8][9] DMAP catalyzes the formation of the acyl-pyridinium intermediate, which transfers the acyl group to the alcohol. DIPEA scavenges the HCl.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours.

  • Purification: Wash with water and dilute NaHCO₃. Flash chromatography on silica gel (neutralized with 1% Et₃N) is recommended to remove trace acid which can induce polymerization.

Protocol 3: Silylation (Hydroxyl Protection)

Purpose: To mask the alcohol functionality during harsh reactions (e.g., lithiation or Grignard reactions on the vinyl group).

Reagents:

  • Substrate: (1.0 equiv)

  • Reagent: tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)

  • Base: Imidazole (2.5 equiv)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Dissolution: Dissolve substrate and imidazole in DMF at room temperature.

  • Addition: Add TBSCl in one portion.

  • Reaction: Stir for 12–16 hours.

  • Workup: Dilute with Et₂O (Ether is preferred over EtOAc to precipitate imidazole salts). Wash with water (3x) to remove DMF.

  • Result: The silyl ether is stable and can be purified by standard silica chromatography.[1]

Analytical Characterization (QC)

To ensure protocol success, the following spectral features should be verified:

TechniqueExpected Signal (Substrate)Expected Signal (Derivative)
¹H NMR (Vinyl) Doublet of doublets (dd) at ~6.8 ppm (vinylic H)Signal retention confirms vinyl group integrity. Loss/Shift indicates polymerization.
¹H NMR (CH₂-O) Singlet/Doublet at ~4.7 ppmMesylate: Shift downfield to ~5.3 ppm.Ester: Shift downfield to ~5.2 ppm.[1]
¹H NMR (New) N/AMesylate: Singlet ~3.0 ppm (-SO₂CH₃).TBS: Singlet ~0.9 ppm (t-Bu).
LC-MS M+H = 136.07Mesylate: M+H = 214.05TBS: M+H = 250.16

References

  • Mesylation Protocols: Organic Chemistry Portal. "Mesylation of Alcohols."[1][3] Available at: [Link]

  • Pyridinyl Methanol Derivatives: PubChem. "(6-ethenylpyridin-2-yl)methanol Compound Summary."[1] Available at: [Link]

Sources

Application Note: Analytical Strategy for (6-Ethenylpyridin-2-yl)methanol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The reliable quantification of (6-ethenylpyridin-2-yl)methanol (CAS: 163658-33-1) presents a unique analytical challenge due to its bifunctional nature: a reactive vinyl group prone to polymerization and a polar hydroxymethyl moiety facilitating hydrogen bonding.[1][2] This guide outlines a robust HPLC-DAD-MS (High-Performance Liquid Chromatography with Diode Array and Mass Spectrometry) protocol designed for complex biological or reaction matrices. Key innovations include a low-temperature sample preparation workflow to inhibit spontaneous polymerization and a pH-optimized mobile phase to eliminate pyridinic peak tailing.[1][2]

Physicochemical Profile & Analytical Challenges

Understanding the molecule is the first step to successful method development.[1]

PropertyValue (Est.)Analytical Implication
Structure Pyridine ring with 2-hydroxymethyl and 6-vinyl substituents.[1][2][3][4]UV Active: Conjugated system allows sensitive UV detection (~260–280 nm).[1][2]
pKa (Pyridine N) ~4.8 – 5.2pH Sensitivity: Analyte exists as a cation at pH < 4.[1][2] Mobile phase pH must be controlled to prevent peak broadening.[1]
LogP ~0.8 – 1.2Retention: Moderately polar.[1][2] Retains well on C18 but requires low organic start.[1]
Reactivity Vinyl group (Michael acceptor/Polymerization)Stability: Samples must be kept cold (4°C) and shielded from light.[1][2] Radical inhibitors may be required.[1]
Critical Failure Modes
  • On-Column Polymerization: The vinyl group can react with silanols or polymerize under high pressure/heat, leading to column fouling.[1]

  • Peak Tailing: Interaction between the basic pyridine nitrogen and residual silanols on the column stationary phase.[1]

  • Oxidation: The vinyl group is susceptible to oxidation to the N-oxide or epoxide forms in biological matrices.[1]

Protocol: Sample Preparation (Cold-Quench Method)

Objective: Extract analyte while arresting polymerization and metabolic activity.

Reagents:

  • Extraction Solvent: Acetonitrile (LC-MS grade) containing 0.05% BHT (Butylated Hydroxytoluene) as a radical inhibitor.[1][2]

  • Internal Standard (IS): 6-Methyl-2-pyridinemethanol (structurally similar, non-reactive).[1][2]

Step-by-Step Workflow:

  • Sample Aliquoting: Transfer 100 µL of complex mixture (plasma, reaction fluid) into a pre-chilled (4°C) 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard solution (100 µg/mL in MeOH). Vortex briefly (2s).

  • Protein Precipitation/Extraction: Add 400 µL of cold Extraction Solvent (-20°C).

  • Agitation: Vortex vigorously for 30 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer the clear supernatant to a deactivated glass vial.

    • Note: Avoid plastic vials if possible, as vinyl compounds can adsorb to certain polymers over time.[1]

  • Dilution (Optional): If the initial concentration is high, dilute with Water:Acetonitrile (90:10) to match initial mobile phase conditions.

Instrumental Method: HPLC-DAD-MS

Rationale: Reverse Phase Chromatography (RPC) is selected over Normal Phase due to the polarity of the hydroxymethyl group.[1][2] A charged surface hybrid (CSH) or base-deactivated C18 column is strictly required to mitigate peak tailing.[1][2]

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or Waters H-Class UPLC.

  • Column: Waters XSelect CSH C18 (150 mm x 3.0 mm, 3.5 µm) or Phenomenex Luna Omega PS C18.[1][2]

    • Why? The CSH (Charged Surface Hybrid) particle carries a slight positive charge that repels the protonated pyridine base, significantly improving peak shape at low pH.[1]

  • Column Temperature: 30°C (Do not exceed 40°C to minimize thermal degradation).

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

Mobile Phase
  • Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.

    • Logic: Low pH ensures the pyridine nitrogen is fully protonated (

      
      ), improving solubility and MS sensitivity.[2] Ammonium formate is volatile and MS-compatible.[1][2]
      
  • Solvent B: Acetonitrile (LC-MS Grade).[1][2]

Gradient Profile:

Time (min)% Solvent BEvent
0.05Hold for polar retention
1.05Isocratic hold
8.060Linear gradient elution
8.195Column Wash
10.095Wash Hold
10.15Re-equilibration
14.05End of Run
Detection Parameters
  • DAD (UV-Vis):

    • Primary Wavelength: 260 nm (Bandwidth 4 nm).[1][2]

    • Reference: 360 nm (Bandwidth 100 nm).[1][2]

    • Note: The vinyl-pyridine conjugation typically exhibits a

      
       between 255-265 nm.[1][2]
      
  • Mass Spectrometry (ESI+):

    • Mode: Positive Electrospray Ionization (ESI+).[1][2]

    • Scan Range: m/z 100 – 500 (Full Scan) or SIM for m/z 136.1.[1][2]

    • Target Ion: [M+H]+ = 136.07 m/z .[1][2]

    • Fragment Ions (for MS/MS): 118.1 (loss of H2O), 92.1 (Pyridine ring fragment).[2]

Method Validation & Logic

System Suitability Criteria

To ensure the data is trustworthy, the system must pass these checks before every batch:

  • Tailing Factor (Tf): Must be < 1.5 for the analyte peak.[1][2][5] (If > 1.5, replace column or lower pH).[1][2]

  • Resolution (Rs): > 2.0 between Analyte and Internal Standard.

  • Precision: %RSD of peak area for 6 replicate injections must be < 2.0%.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Poor Peak Shape or Low Recovery CheckTailing Is Peak Tailing > 1.5? Start->CheckTailing CheckRecovery Is Recovery < 80%? CheckTailing->CheckRecovery No Action_pH Lower Mobile Phase pH (Ensure pH < pKa - 1) CheckTailing->Action_pH Yes Action_Stab Check Sample Temp Add BHT Inhibitor CheckRecovery->Action_Stab Yes (Degradation) Action_Solv Use Stronger Extraction Solvent (MeOH/ACN) CheckRecovery->Action_Solv Yes (Poor Extraction) Action_Col Switch to CSH or HILIC Column Action_pH->Action_Col Still Tailing Success Method Optimized Action_Col->Success Action_Stab->Success Action_Solv->Success

Figure 1: Troubleshooting logic for pyridine-derivative analysis.

Analytical Workflow Diagram

The following diagram illustrates the complete lifecycle of the sample from complex mixture to data output.

Workflow Sample Complex Mixture (Plasma/Reaction) Quench Cold Quench (-20°C ACN + BHT) Sample->Quench Stabilization Centrifuge Centrifugation 14k xg, 4°C Quench->Centrifuge Precipitation Supernatant Supernatant Recovery Centrifuge->Supernatant HPLC HPLC Separation (C18 CSH, pH 3.5) Supernatant->HPLC Injection Detect Dual Detection UV (260nm) + MS (136 m/z) HPLC->Detect Elution Data Quantitation & Reporting Detect->Data Integration

Figure 2: End-to-end analytical workflow for (6-ethenylpyridin-2-yl)methanol.

References

  • PubChem. (6-ethenylpyridin-2-yl)methanol - Compound Summary. National Library of Medicine.[1] [Link][2]

  • Waters Corporation. Charged Surface Hybrid (CSH) Particle Technology for Basic Compounds. [Link][1][2]

  • Agilent Technologies. Analysis of Pyridine Derivatives by HPLC. Application Note 5990-1234EN.[1][2] [Link]

Sources

High-throughput screening of (6-ethenylpyridin-2-yl)methanol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Covalent Fragment Screening of (6-ethenylpyridin-2-yl)methanol Derivatives

Abstract & Scientific Rationale

This application note details the protocol for the high-throughput screening (HTS) of a focused library based on the (6-ethenylpyridin-2-yl)methanol scaffold.

The core structure features a vinyl (ethenyl) group at the 6-position, acting as a "warhead" (electrophile) capable of forming irreversible covalent bonds with nucleophilic cysteine residues on target proteins via Michael addition. The 2-hydroxymethyl group provides essential aqueous solubility and a vector for hydrogen bonding.

Why this scaffold? In modern Fragment-Based Drug Discovery (FBDD), vinyl-pyridine derivatives are privileged scaffolds for targeting "undruggable" shallow pockets. The covalent mechanism increases potency (infinite residence time) and selectivity (targeting non-catalytic cysteines).

Scope of Protocol:

  • Primary Screen: TR-FRET biochemical assay to detect functional inhibition.

  • Secondary Validation: Intact Protein Mass Spectrometry (LC-MS) to confirm covalent adduct formation.

  • Data Quality: Statistical validation using Z-Factor analysis.

Experimental Workflow (Logic Diagram)

The following diagram illustrates the critical path from library management to hit validation.

HTS_Workflow Library Library: (6-ethenylpyridin-2-yl)methanol Derivatives (10mM DMSO) Dispense Acoustic Dispensing (Echo® 650 Series) Library->Dispense 50 nL Transfer Assay Enzymatic Reaction (384-well, 60 min Incubation) Dispense->Assay Covalent Binding Read Detection: TR-FRET (EnVision® Plate Reader) Assay->Read Signal Readout Analysis Data Analysis (Z-Factor, % Inhibition) Read->Analysis RFU Data Validation Hit Validation: Intact Protein LC-MS Analysis->Validation Hit Selection (>50% Inh)

Figure 1: Automated HTS workflow for covalent fragment screening. Note the specific emphasis on acoustic dispensing to handle low-volume DMSO transfers.

Primary Screen: TR-FRET Biochemical Assay

Objective: To identify derivatives that inhibit the enzymatic activity of the target protein (e.g., a cysteine protease or kinase) via covalent modification.

Assay Principle: We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). A biotinylated substrate binds to a Streptavidin-Europium donor. The product is recognized by an antibody labeled with an APC acceptor. Inhibition of the enzyme prevents product formation, resulting in a decrease in FRET signal.

Materials & Reagents
  • Target Protein: Purified Recombinant Enzyme (must contain target Cysteine).

  • Library: (6-ethenylpyridin-2-yl)methanol derivatives (10 mM in DMSO).

  • Control Compound: Iodoacetamide (non-specific alkylator) or a known vinyl-pyridine reference.

  • Plates: 384-well low-volume black microplates (e.g., PerkinElmer ProxiPlate).

  • Buffer: 50 mM HEPES pH 7.5, 0.01% Triton X-100, 1 mM DTT (Keep DTT low to avoid quenching the viral warhead).

Step-by-Step Protocol
  • Compound Transfer (Acoustic Dispensing):

    • Use an acoustic liquid handler (e.g., Labcyte Echo) to transfer 50 nL of library compounds (10 mM) into dry 384-well assay plates.

    • Final Concentration: 50 µM (assuming 10 µL final volume).

    • Controls: Dispense 50 nL DMSO into Columns 1 and 2 (High/Low controls).

  • Enzyme Addition (Pre-Incubation - CRITICAL):

    • Why: Covalent inhibitors require time to form the bond. Unlike reversible inhibitors, potency is time-dependent.

    • Dispense 5 µL of Target Protein (2x concentration) into the plates.

    • Centrifuge at 1000 rpm for 1 min.

    • Incubate for 60 minutes at Room Temperature (RT).

  • Substrate Initiation:

    • Dispense 5 µL of Substrate/Cofactor Mix (2x concentration).

    • Incubate for the linear period of the enzyme (typically 30–60 mins).

  • Detection:

    • Add 10 µL of Detection Reagent (Europium-Streptavidin + APC-Antibody in EDTA stop buffer).

    • Incubate 1 hour.

    • Read on a multimode plate reader (Excitation: 337 nm, Emission: 615 nm / 665 nm).

Validation: Intact Protein Mass Spectrometry

Objective: To rule out false positives (fluorescence interference, redox cyclers) and confirm the specific mass addition of the inhibitor.

Mechanism: The (6-ethenylpyridin-2-yl)methanol core (MW ~137 Da) will form a covalent bond.

  • Expected Mass Shift:

    
     (The vinyl group undergoes addition; no atoms are lost).
    
Protocol
  • Incubation: Incubate Protein (1 µM) with Compound (10 µM) for 60 mins.

  • Desalting: Rapidly desalt samples using a C4 cartridge on an automated system (e.g., Agilent RapidFire).

  • LC-MS Analysis: Inject onto a Q-TOF or Orbitrap mass spectrometer.

  • Deconvolution: Deconvolute the raw charge envelope to neutral mass.

  • Criteria: A "Validated Hit" must show >50% conversion to the [Protein + Ligand] species.

Data Analysis & Quality Control

Data Normalization

Convert raw fluorescence ratios (665nm/615nm) to Percent Inhibition:



  • 
    : DMSO Control (Enzyme + Substrate)
    
  • 
    : No Enzyme Control (Background)
    
Z-Factor (Z') Calculation

To validate the robustness of the HTS assay, calculate the Z-Factor for every plate [1].

MetricFormulaAcceptance Criteria
Z-Factor $Z' = 1 - \frac{3(\sigma_p + \sigma_n)}{\mu_p - \mu_n
Signal-to-Background

> 3.0
CV%

< 10%
  • 
    : Standard Deviation of Positive/Negative controls.
    
  • ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    : Mean of Positive/Negative controls.[1]
    

Chemical Mechanism Visualization

Understanding the reaction mechanism is vital for interpreting SAR (Structure-Activity Relationship).

Reaction_Mechanism Scaffold (6-ethenylpyridin-2-yl)methanol (Michael Acceptor) Transition Transition State (Thiolate Attack on Vinyl) Scaffold->Transition Proximity Protein Protein Target (Nucleophilic Cysteine-SH) Protein->Transition Nucleophilic Attack Product Covalent Adduct (Irreversible Complex) Transition->Product Bond Formation

Figure 2: Mechanism of Action. The vinyl group at position 6 serves as the electrophile, while the hydroxymethyl group at position 2 often aids in orienting the molecule via hydrogen bonding.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • NIH Assay Guidance Manual. Data Analysis for Time-Dependent Inhibitors and Covalent Inhibitors. National Center for Advancing Translational Sciences.[2][3][4]

  • Singh, J., et al. (2011). The resurgence of covalent drugs.

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of (6-ethenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (6-ethenylpyridin-2-yl)methanol. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to enhance the yield and purity of this important synthetic building block.

The synthesis of (6-ethenylpyridin-2-yl)methanol can be a nuanced process, with several potential pitfalls that can lead to diminished yields or the formation of undesirable byproducts. This document provides a structured approach to identifying and resolving common issues encountered during its synthesis.

I. Synthetic Pathways Overview

The formation of (6-ethenylpyridin-2-yl)methanol typically involves the introduction of a vinyl group onto a pyridine-2-methanol backbone or the modification of a pre-existing functional group. Common strategies include palladium-catalyzed cross-coupling reactions such as the Stille or Suzuki couplings, or olefination reactions like the Horner-Wadsworth-Emmons reaction. Each of these methods has its own set of advantages and challenges that can impact the overall efficiency of the synthesis.

Diagram of a Common Synthetic Route: Stille Coupling

Stille_Coupling 6-halopyridin-2-yl)methanol 6-halopyridin-2-yl)methanol Product (6-ethenylpyridin-2-yl)methanol 6-halopyridin-2-yl)methanol->Product Stille Coupling Vinyltributylstannane Vinyltributylstannane Vinyltributylstannane->Product Pd(PPh3)4 Pd(PPh3)4 Pd(PPh3)4->Product Byproduct Halotributylstannane Product->Byproduct forms

Caption: Stille coupling reaction for (6-ethenylpyridin-2-yl)methanol synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of (6-ethenylpyridin-2-yl)methanol. A systematic approach to troubleshooting is crucial for identifying the root cause of a failed or low-yielding reaction.[1]

Problem Potential Cause(s) Recommended Solution(s)
Low to No Product Formation Inactive Catalyst: The palladium catalyst may have degraded due to improper storage or handling.Use a fresh batch of catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen).[1]
Poor Quality Starting Materials: Impurities in the starting materials can poison the catalyst.[1]Purify starting materials. For solids, consider recrystallization. For liquids, distillation may be effective.[2]
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate or too high, leading to decomposition.Optimize the reaction temperature by running small-scale experiments at a range of temperatures.
Formation of Significant Byproducts Homocoupling of Starting Materials: This is a common side reaction in palladium-catalyzed cross-couplings, often promoted by the presence of oxygen.Thoroughly degas all solvents and reagents before use. Ensure a leak-proof inert atmosphere setup.
Side Reactions of the Hydroxymethyl Group: The alcohol functionality can undergo side reactions under certain conditions.Consider protecting the hydroxymethyl group with a suitable protecting group (e.g., silyl ether) before the coupling reaction and deprotecting it as a final step.
Difficulty in Product Purification Contamination with Tin or Boron Byproducts: Residual organotin or boronic acid derivatives from Stille or Suzuki couplings can be difficult to remove.For tin byproducts, an aqueous KF or NH4F wash can help precipitate insoluble tin fluoride salts. For boron byproducts, an extractive workup with a basic aqueous solution is often effective.
Product Polymerization: The vinyl group on the product can be susceptible to polymerization, especially under heat or in the presence of radical initiators.Store the purified product at a low temperature and in the dark. Consider adding a polymerization inhibitor like 4-tert-butylcatechol if storing for extended periods.

III. Frequently Asked Questions (FAQs)

Synthesis Strategy

Q1: Which cross-coupling reaction is generally preferred for this synthesis: Stille or Suzuki?

A1: Both the Stille and Suzuki reactions are powerful methods for forming carbon-carbon bonds.[3][4] The choice often depends on the availability and stability of the starting materials. Suzuki couplings are generally favored due to the lower toxicity and easier removal of boron-based reagents compared to the highly toxic organotin reagents used in Stille couplings.[4][5] However, Stille reactions can sometimes be more tolerant of a wider range of functional groups.[6]

Q2: Can a Horner-Wadsworth-Emmons (HWE) reaction be used as an alternative synthetic route?

A2: Yes, the Horner-Wadsworth-Emmons reaction is a viable alternative.[7] This reaction involves the olefination of an aldehyde. In this case, one would start with 6-formylpyridin-2-yl)methanol (or a protected version) and react it with a suitable phosphonate ylide to form the vinyl group. The HWE reaction often provides excellent E-selectivity for the newly formed double bond.[8]

Reaction Conditions

Q3: What are the key parameters to optimize for a palladium-catalyzed cross-coupling reaction to synthesize (6-ethenylpyridin-2-yl)methanol?

A3: The key parameters to optimize include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature.[3] Intelligent screening of these variables is crucial for achieving high yields.[2] For instance, different phosphine ligands can significantly impact the catalyst's activity and stability.[9]

Q4: How critical is the purity of the reagents and solvents?

A4: The purity of all components is paramount.[1] Impurities can act as catalyst poisons, leading to low or no conversion.[1] It is essential to use high-purity starting materials and anhydrous, degassed solvents, especially for palladium-catalyzed reactions which are often sensitive to air and moisture.[1][2]

Purification and Characterization

Q5: What are the recommended methods for purifying the final product?

A5: Column chromatography on silica gel is a common and effective method for purifying (6-ethenylpyridin-2-yl)methanol. The choice of eluent will depend on the polarity of the compound and any impurities present. A gradient of ethyl acetate in hexanes is often a good starting point.

Q6: What analytical techniques are used to confirm the structure and purity of (6-ethenylpyridin-2-yl)methanol?

A6: The structure and purity of the final product are typically confirmed using a combination of spectroscopic methods. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to elucidate the chemical structure. Mass spectrometry (MS) confirms the molecular weight. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to assess the purity of the compound.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Low Yield or No Product Check_Reagents Verify Reagent Purity and Integrity Start->Check_Reagents Check_Catalyst Assess Catalyst Activity Check_Reagents->Check_Catalyst Purity Confirmed Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impurities Suspected Check_Conditions Evaluate Reaction Conditions (Temp, Time) Check_Catalyst->Check_Conditions Activity Confirmed New_Catalyst Use Fresh Catalyst Check_Catalyst->New_Catalyst Degradation Likely Optimize_Conditions Optimize Temperature and Reaction Time Check_Conditions->Optimize_Conditions Suboptimal Success Improved Yield Check_Conditions->Success Optimal Purify_Reagents->Check_Catalyst New_Catalyst->Check_Conditions Optimize_Conditions->Success

Caption: A systematic workflow for troubleshooting low-yield reactions.

IV. Detailed Experimental Protocol: Stille Coupling

This protocol provides a general procedure for the synthesis of (6-ethenylpyridin-2-yl)methanol via a Stille coupling reaction.

Materials:

  • (6-bromopyridin-2-yl)methanol

  • Vinyltributylstannane

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous and degassed toluene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (6-bromopyridin-2-yl)methanol (1 equivalent).

  • Under a counterflow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (typically 2-5 mol%).

  • Add anhydrous, degassed toluene via syringe.

  • Add vinyltributylstannane (1.1-1.5 equivalents) to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux (or a lower optimized temperature) and monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. References

  • He, Y., et al. (2006). Suzuki coupling reactions catalyzed by poly(N-ethyl-4-vinylpyridinium) bromide stabilized palladium nanoparticles in. Express Polymer Letters. Available from: [Link]

  • Chem-space. Cross-Coupling Reactions Guide. Available from: [Link]

  • Stokes, B. J., et al. (2007). N-Vinylpyridinium and -ammonium Tetrafluoroborate Salts: New Electrophilic Coupling Partners for Pd(0)-Catalyzed Suzuki Cross-Coupling Reactions. Organic Letters. Available from: [Link]

  • Wikipedia. Horner–Wadsworth–Emmons reaction. Available from: [Link]

  • Wikipedia. Stille reaction. Available from: [Link]

  • Evangelisti, C., et al. (2020). Polyvinylpyridine-Supported Palladium Nanoparticles: An Efficient Catalyst for Suzuki–Miyaura Coupling Reactions. Catalysts. Available from: [Link]

  • Purg, P., et al. (2022). Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling. Polymers. Available from: [Link]

  • SynArchive. Stille Coupling. Available from: [Link]

  • Acta Crystallographica Section C: Structural Chemistry. (2015). Synthesis and characterization of (6-{[2-(pyridin-2-yl)hydrazinylidene]methyl}pyridin-2-yl)methanol: a supramolecular and topological study. Available from: [Link]

  • Journal of Medicinal Chemistry. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Available from: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Wiley-VCH. (2015). Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Available from: [Link]

  • Royal Society of Chemistry. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. Available from: [Link]

  • Organic Chemistry Portal. Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Available from: [Link]

Sources

Technical Support Center: (6-ethenylpyridin-2-yl)methanol Purification

[1]

Case Reference: VPM-6-PUR

Status: Active Subject: Stabilization and Chromatographic Isolation of Labile Vinylpyridine Alcohols Applicable CAS: Analogous to 135288-59-2 (Generic vinylpyridine-methanol derivatives)[1]

Module 1: Critical Handling & Stabilization (Read Before Purification)

The Golden Rule: Never concentrate this compound to dryness without a radical inhibitor. The vinyl group at the 6-position is electronically activated by the pyridine ring, making it highly susceptible to radical polymerization initiated by light, heat, or concentration effects.[1]

Pre-Purification Checklist
ParameterRequirementScientific Rationale
Inhibitor BHT (Butylated hydroxytoluene) or MEHQ (4-Methoxyphenol)Scavenges free radicals.[1] Add 50–100 ppm to the crude mixture immediately after reaction workup.
Temperature < 30°C Thermodynamic polymerization is favored by heat. Keep rotovap baths tepid.
Light Amber Glass / Foil Vinylpyridines are photosensitive. UV light can initiate radical chains.
Acidity Avoid Acidic Workups Acid promotes cationic polymerization of vinylpyridines. Keep pH > 7.

Module 2: Chromatographic Troubleshooting

The Challenge: The "Sticky" Mechanism

Standard silica gel chromatography often fails for this molecule because of two competing interactions:

  • H-Bonding: The hydroxymethyl group (-CH2OH) binds to silica.

  • Acid-Base Interaction: The basic pyridine nitrogen interacts strongly with acidic silanol groups (Si-OH) on the silica surface.[2]

Result: Broad, tailing peaks and loss of mass (irreversible adsorption).[1]

Protocol A: Deactivated Silica Gel Chromatography (Recommended)

This method neutralizes the acidic silanol sites, preventing tailing and acid-catalyzed polymerization.[1]

Reagents:

  • Triethylamine (TEA)[1][2]

  • Dichloromethane (DCM)[1]

  • Methanol (MeOH)[1]

Step-by-Step Workflow:

  • Slurry Preparation: Prepare the silica slurry using 2% TEA in DCM . Let it sit for 10 minutes. This "pre-soaks" the silica, capping the active acidic sites.

  • Column Packing: Pour the column with the TEA-doped solvent.

  • Elution Gradient: Run the column using a gradient of 0% to 5% MeOH in DCM (maintain 1% TEA throughout the run).

    • Note: The TEA ensures the pyridine ring remains deprotonated and does not "drag" on the silica.

  • Post-Column Workup: The collected fractions will contain TEA. To remove it:

    • Concentrate fractions.

    • Azeotrope with heptane 3x (TEA forms a low-boiling azeotrope).[1]

    • Do not wash with acid to remove TEA, as this risks polymerizing your product.[1]

Protocol B: Basic Alumina (The Safer Alternative)

If your crude material is already viscous or showing signs of instability (yellowing), avoid silica entirely.[1]

  • Stationary Phase: Aluminum Oxide (Basic), Brockmann Activity III.[1]

  • Rationale: Alumina is less acidic than silica, significantly reducing the risk of on-column polymerization.[1]

  • Eluent: Hexanes/Ethyl Acetate (typically 20-50% EtOAc).[1]

  • Pros: No TEA required; faster flow rate.

  • Cons: Lower resolution than silica.

Module 3: Visualization of Purification Logic

The following decision tree outlines the critical decision points based on the physical state of your crude material.

PurificationLogicStartCrude Reaction MixtureCheckStatePhysical State CheckStart->CheckStateSolidSolid / PrecipitateCheckState->SolidHigh PurityOilViscous Oil / GumCheckState->OilStandardRecrystRecrystallization(Hexane/EtOAc or Et2O)Solid->RecrystTLCTLC Analysis(DCM/MeOH + 1% TEA)Oil->TLCFinalPure (6-ethenylpyridin-2-yl)methanolStore @ -20°C with BHTRecryst->FinalPolymerRiskIs product turningyellow/viscous?TLC->PolymerRiskSilicaMethod A:Silica Gel + 2% Et3NSilica->FinalAluminaMethod B:Basic Alumina (Act. III)Alumina->FinalPolymerRisk->SilicaNo (Stable)PolymerRisk->AluminaYes (Unstable)

Figure 1: Decision matrix for purification based on crude stability and physical state.[1]

Frequently Asked Questions (Troubleshooting)

Q1: My product turned into an insoluble rubbery solid on the rotary evaporator. What happened?

Diagnosis: You experienced "Gel Effect" polymerization. Cause: This usually happens when the concentration of the vinyl monomer becomes high, and the inhibitor (BHT) is depleted or was never added. Heat from the water bath accelerates this. Solution:

  • Prevention: Always add 50 ppm BHT to the collection flask before starting evaporation.

  • Recovery: Unfortunately, the polymerized material is likely irreversible.[1] You may try dissolving it in hot DMF or DMSO to check for monomer, but purification will be difficult.[1]

Q2: The spot on TLC looks good, but it streaks badly on the column.

Diagnosis: Silanol interaction. Solution: You likely forgot to "pretreat" the silica. Adding TEA to the mobile phase during the run is sometimes not enough. You must slurry the silica in TEA/solvent before packing to neutralize the most active sites. Alternatively, switch to Basic Alumina .

Q3: Can I distill this compound?

Answer: Only with extreme caution. Vinylpyridines have high boiling points and are thermally sensitive.

  • Standard Distillation: NO. It will polymerize in the pot.

  • Kugelrohr / Molecular Distillation: YES , but only if you can achieve high vacuum (< 0.1 mmHg) to keep the temperature below 60°C. Add a solid inhibitor (Hydroquinone) to the distillation pot before heating.[1]

Q4: How do I store the purified compound?

Protocol:

  • Dissolve the pure compound in a minimal amount of DCM.

  • Add 100 ppm BHT .

  • Remove solvent.[3]

  • Flush the vial with Argon (Oxygen is actually a co-inhibitor for some stabilizers, but Argon is safer to prevent oxidation of the alcohol).[1]

  • Store at -20°C in the dark.

References

  • BenchChem Technical Support. (2025).[2] Chromatographic Purification of Pyridine Derivatives: Overcoming Peak Tailing. Retrieved from [1]

  • University of Rochester. (n.d.). Tips for Flash Column Chromatography: Deactivating Silica for Acid-Sensitive Compounds. Retrieved from [1]

  • Google Patents. (1999).[1] Process for the polymerization of 4-vinyl pyridine monomers (US5861230A).[1] (Describes the sensitivity of vinylpyridines to polymerization). Retrieved from

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 2-Vinylpyridine (Analogous Handling).[1] Retrieved from [1]

  • Royal Society of Chemistry. (2015). Supporting Information: Synthesis of Vinylpyridine Derivatives. (describes silica purification of ethynyl/vinyl pyridines). Retrieved from [1]

Technical Support Center: Vinylpyridine Synthesis & Stabilization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Side Reactions in Vinylpyridine Synthesis Assigned Specialist: Senior Application Scientist (Ph.D. Organic Chemistry) Target Audience: R&D Chemists, Process Engineers

Introduction: The Double-Edged Sword of Reactivity

Vinylpyridines (2-VP and 4-VP) are "privileged monomers" in drug delivery and functional materials due to their ability to coordinate metals and respond to pH changes. However, the very electron-deficiency that makes the pyridine ring useful also makes the vinyl group hyper-reactive.

This guide addresses the three critical failure modes in vinylpyridine chemistry: Spontaneous Polymerization , Dehydration Artifacts , and Catalytic Poisoning during cross-coupling.

Module 1: The "Gel" Phenomenon (Spontaneous Polymerization)

User Complaint: "My monomer turned into a solid block/viscous gel during storage or distillation."

The Mechanism

Unlike styrene, vinylpyridines—especially 4-vinylpyridine (4-VP)—can polymerize via two distinct mechanisms. You are likely fighting a war on two fronts:

  • Radical Polymerization: Initiated by heat, light, or peroxides.

  • Zwitterionic (Spontaneous) Polymerization: This is the "silent killer." 4-VP is nucleophilic. Upon protonation or alkylation (even by trace acid impurities), the nitrogen of one monomer attacks the

    
    -carbon of a protonated monomer, initiating a chain reaction that cannot be stopped by standard radical inhibitors like hydroquinone.
    
Troubleshooting Protocol
SymptomProbable CauseCorrective Action
Viscosity increase in storage Depletion of inhibitor (TBC) or Oxygen ingressAeration: TBC (p-tert-butylcatechol) requires dissolved oxygen to function. Ensure headspace is not pure nitrogen; use lean air (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

).
Solidification during distillation Thermal initiation or "Popcorn" polymer seedsVacuum Control: Distill at ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

under high vacuum (

). Add a non-volatile inhibitor (e.g., phenothiazine) to the pot.
Gelation upon acid contact Zwitterionic initiationBase Wash: Never expose neat vinylpyridine to acid without solvent dilution. Wash glassware with dilute NaOH before use.
Visual Guide: The Polymerization Decision Tree

PolymerizationTroubleshoot Start Issue: Monomer Gelation CheckType Check Reaction Environment Start->CheckType IsAcidic Is Acid Present? CheckType->IsAcidic Storage/Mixing IsDistill Is it Distillation? CheckType->IsDistill Purification Zwitter Cause: Zwitterionic Polymerization (Nucleophilic Attack) IsAcidic->Zwitter Yes (pH < 7) Radical Cause: Radical Polymerization (Thermal/Peroxide) IsAcidic->Radical No (Neutral/Basic) IsDistill->Radical High Temp SolZwit Action: Neutralize immediately. Avoid protonation of neat monomer. Zwitter->SolZwit SolRad Action: Check TBC levels. Ensure 5% O2 in headspace. Lower Temp. Radical->SolRad

Figure 1: Diagnostic logic for identifying the mode of polymerization failure.

Module 2: Synthesis via Condensation (The Industrial Route)

User Complaint: "I have low yields and high-boiling impurities when reacting picoline with formaldehyde."

This is the classic Ladenburg-style synthesis . The reaction proceeds in two steps:[1][2]

  • Hydroxyethylation: 2-methylpyridine + Formaldehyde ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     2-(2-hydroxyethyl)pyridine.
    
  • Dehydration: 2-(2-hydroxyethyl)pyridine ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     2-vinylpyridine + 
    
    
    
    .
Common Side Reactions
1. The "Polymethylol" Trap (Oligomerization)

If formaldehyde is in excess or the temperature is uncontrolled, formaldehyde adds twice to the methyl group, or adds to the newly formed vinyl group (Michael addition).

  • Result: Formation of diols or "tricolyl" type heavy residues.

  • Fix: Maintain a strict molar ratio of Methylpyridine:Formaldehyde (1:0.8 to 1:1). Do not use excess formaldehyde.

2. Ether Formation (Intermolecular Dehydration)

During the dehydration step (usually base-catalyzed at high temp), two alcohol molecules can condense.

  • Reaction: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    
    
  • Result: A high-boiling ether impurity that is difficult to distill from the product.

  • Fix: Use Solid Acid Catalysts (e.g.,

    
    ) or concentrated NaOH with phase transfer catalysts, but ensure rapid removal of the vinyl product via steam distillation to shift equilibrium.
    
Data: Catalyst Selectivity in Dehydration
Catalyst SystemTemperatureConversion (%)Selectivity to VinylMajor Side Product
NaOH (aq, 50%)

60-70%High (>90%)Polymer (if not inhibited)
Solid Acid (

/Support)

85-95%Moderate (80%)Ethers, Coke
Acetic Anhydride

>95%HighAcetate Esters (intermediate)

Module 3: Advanced Synthesis (Heck Coupling)

User Complaint: "My Palladium catalyst dies immediately when trying to couple vinylpyridine."

The "Poisoning" Effect

Vinylpyridines are excellent ligands. The pyridine nitrogen can coordinate strongly to the Pd(II) center, displacing the phosphine ligands required for the catalytic cycle. This shuts down the oxidative addition step.

Protocol: The "Ligand Overload" Method

To prevent catalyst poisoning, you must out-compete the pyridine nitrogen.

  • Catalyst Choice: Use Pd(OAc)2 with bulky, electron-rich ligands like P(t-Bu)3 or XPhos .

  • Solvent: Use polar aprotic solvents (DMF, DMAc) to solvate the Pd-complex and prevent aggregation.

  • Additives: Addition of silver salts (e.g., ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    ) can help abstract halides and prevent the formation of stable, inactive Pd-pyridine halide complexes.
    

Detailed Protocol: Dehydration of 2-(2-Pyridyl)ethanol

Objective: Convert intermediate alcohol to 2-vinylpyridine with minimal polymerization.

Reagents:

  • 2-(2-Hydroxyethyl)pyridine (Crude)[3]

  • Sodium Hydroxide (Solid pellets)

  • Inhibitor: p-tert-butylcatechol (TBC)[4]

Step-by-Step:

  • Setup: Equip a 3-neck flask with a mechanical stirrer, a dropping funnel, and a short-path distillation head connected to a vacuum receiver.

  • Charge: Add solid NaOH (1.2 eq) to the flask.

  • Inhibition: Add TBC (1000 ppm relative to expected product) directly to the receiver flask and the reaction pot .

  • Reaction: Heat the flask to

    
     under reduced pressure (
    
    
    
    ).
  • Addition: Slowly drip the hydroxyethylpyridine onto the hot NaOH.

  • Flash Distillation: The product (vinylpyridine) and water will co-distill immediately upon formation. This "reactive distillation" prevents the vinyl monomer from staying in the hot, basic pot where it would polymerize.

  • Separation: The distillate will separate into two layers. Discard the aqueous layer. Dry the organic layer over ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     pellets (which also stabilizes it).
    

References

  • Spontaneous Polymerization Mechanism: Salamone, J. C., et al. "Polymerization of 4-vinylpyridinium salts." Journal of Polymer Science, 1978.

  • Dehydration Process & Patents: "Process for the dehydration of hydroxyethyl-substituted pyridines." US Patent 3,149,116.

  • Inhibitor Handling: "Inhibitor removal from vinyl pyridines." US Patent 2,826,581.

  • Heck Reaction with Vinylpyridines: Littke, A. F., & Fu, G. C. "Heck reactions of aryl chlorides catalyzed by palladium/tri-tert-butylphosphine." Journal of the American Chemical Society, 2001.

  • General Properties & Safety: "2-Vinylpyridine."[5][6] PubChem Compound Summary.

Sources

Catalyst deactivation in reactions with pyridine-containing compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Level 3 (Senior Application Support)
Ticket Subject: Overcoming Catalyst Inhibition in Pyridine-Containing Substrates

Core Directive: The "Lone Pair" Paradox

Welcome to the Technical Assistance Center. If you are reading this, your reaction has likely stalled, or your catalyst has precipitated as inactive metal black.

In drug discovery, pyridine rings are ubiquitous but notorious catalyst poisons. The central issue is the Pyridine Nitrogen Lone Pair . It is a strong


-donor that competes with your substrate (alkenes, halides) or your ligands (phosphines) for the metal center.
  • In Heterogeneous Catalysis (Pd/C, Pt/C): The nitrogen binds irreversibly to the active surface sites, physically blocking hydrogen or substrate adsorption.

  • In Homogeneous Catalysis (Pd-Cross Coupling): The pyridine displaces labile ligands, forming stable, catalytically inactive "off-cycle" resting states (e.g.,

    
     species).
    

This guide provides the standard operating procedures (SOPs) to bypass these deactivation pathways.

Module A: Heterogeneous Hydrogenation (Pd/C, Pt/C, Rh/C)

Symptom: The reaction consumes 10-20% of the theoretical hydrogen uptake and then flatlines. Heating the reaction only causes pressure accumulation without conversion.

Root Cause Analysis: Competitive Adsorption

The pyridine ring adsorbs to the metal surface too strongly. In neutral media, pyridines adsorb in a flat


-bound mode or a vertical N-bound mode. The vertical mode is particularly poisonous as it crowds out the surface.
The Solution: The "Acid-Spike" Protocol

Mechanism: Protonation of the pyridine nitrogen eliminates its ability to donate electrons to the metal. The pyridinium ion (


) is electron-deficient and does not coordinate to the metal surface, allowing the aromatic ring to be hydrogenated or preventing poisoning during side-chain reduction.
Standard Operating Procedure (SOP-H1)
ParameterRecommendationTechnical Rationale
Catalyst Selection PtO₂ (Adams' Cat) or 5% Rh/C Pt and Rh are more robust against N-poisoning than Pd/C for ring reduction.
Solvent System Acetic Acid (Glacial) or MeOH + 1.1 eq HCl Acts as both solvent and proton source. Ensures

protonation of the N-center.
Pressure > 3-5 bar (50-70 psi) High pressure is required to overcome the resonance energy of the protonated ring.
Temperature RT to 60°C Start at RT. Heat only if induction period > 1 hour.
Experimental Workflow: The Rescue Spike

If your reaction is currently stalled in a neutral solvent (e.g., MeOH, EtOAc):

  • Stop agitation and vent H₂.

  • Add Acid: Inject 1.5 equivalents (relative to pyridine) of concentrated HCl or HOAc (acetic acid) directly into the reactor under inert gas.

  • Purge: 3x Vacuum/N₂ cycles, then 3x H₂ cycles.

  • Restart: Resume agitation. You should observe immediate H₂ uptake.

Critical Note: If reducing the pyridine ring itself, the product will be a piperidinium salt. You must perform a basic workup (NaOH/NaHCO₃) to liberate the free amine.

Module B: Homogeneous Cross-Coupling (Suzuki, Buchwald-Hartwig)

Symptom: The reaction mixture turns black (Pd precipitation) immediately upon heating. Yield is <10%.

Root Cause Analysis: Ligand Displacement

Standard ligands like


 bind to Palladium with moderate strength. Pyridine, present in high concentration (as substrate), displaces 

, forming a coordinatively saturated

complex. This complex cannot undergo oxidative addition or transmetallation.
The Solution: Steric Fortress Strategy

You must use ligands that are too bulky for the pyridine to displace, or ligands that bind too tightly (high electron density).

Visualizing the Pathway (Graphviz)

CatalystDeactivation ActiveCat Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition [L-Pd(II)-Ar-X] ActiveCat->OxAdd Normal Cycle DeadSpecies Inactive Species [Pd(Pyridine)n] ActiveCat->DeadSpecies Ligand Displacement (Inhibition) Substrate Aryl Halide (Ar-X) Substrate->OxAdd Pyridine Pyridine (Substrate/Impurity) Pyridine->DeadSpecies High Conc. Product Coupled Product OxAdd->Product Transmetallation & Red. Elim. DeadSpecies->ActiveCat Reversible only with Bulky Ligands

Figure 1: The competitive binding pathway. Pyridine (Red) intercepts the active catalyst, forming a dead species (Black). Bulky ligands prevent this interception.

Standard Operating Procedure (SOP-C2)
ComponentRecommendationWhy it works
Ligand Class Dialkylbiaryl Phosphines (Buchwald)Ligands like XPhos , RuPhos , or BrettPhos create a steric "roof" over the Pd center, physically blocking pyridine approach.
Alternative NHC Ligands (PEPPSI-IPr)N-Heterocyclic Carbenes form extremely strong

-bonds that pyridine cannot displace.
Pre-Catalyst Pd-G3/G4 Precatalysts Ensures rapid formation of the active

species before pyridine can sequester the metal.
Base Choice Weak Bases (K₃PO₄, K₂CO₃) Strong bases (KOtBu) can deprotonate pyridine C-H bonds, leading to side reactions.
Protocol: The "Buchwald" Modification

Use this when standard


 fails.
  • Catalyst: Use XPhos Pd G3 (1-3 mol%).

  • Solvent: 1,4-Dioxane or Toluene/Water (biphasic helps solubilize inorganic bases).

  • Temperature: 80-100°C.

  • Additive (Optional): If the pyridine is a product and is poisoning the reaction, add CuI (5 mol%) . Copper binds to pyridine nitrogen more strongly than Palladium does, acting as a "scavenger" or "decoy."

Advanced Troubleshooting: Decision Tree

Use this logic flow to determine your next experimental step.

TroubleshootingTree Start Start: Reaction Stalled? Type Reaction Type? Start->Type Hydro Hydrogenation (Heterogeneous) Type->Hydro Coupling Cross-Coupling (Homogeneous) Type->Coupling AcidCheck Is Acid Present? Hydro->AcidCheck AddAcid Action: Add 1.5eq HCl/HOAc (Protonate Pyridine) AcidCheck->AddAcid No ChangeCat Action: Switch to PtO2 (High Pressure) AcidCheck->ChangeCat Yes (Still stalled) LigandCheck Ligand Type? Coupling->LigandCheck SwitchLigand Action: Switch to XPhos/RuPhos (Steric Bulk) LigandCheck->SwitchLigand Standard (PPh3) Scavenger Action: Add Cu(I) Scavenger (Decoy Effect) LigandCheck->Scavenger Already Bulky

Figure 2: Strategic decision tree for rescuing stalled pyridine reactions.

Frequently Asked Questions (FAQ)

Q: Can I use Lewis Acids instead of Brønsted acids for hydrogenation? A: Yes, but with caution. Lewis acids like


 can coordinate to the nitrogen, but they are harder to remove post-reaction than a simple proton. Brønsted acids (HCl) are preferred because the salt can be neutralized and extracted easily.

Q: My pyridine substrate has an acid-sensitive group (e.g., Acetal). How do I hydrogenate it without acid? A: This is challenging. You have two options:

  • High Pressure/Temp: Use 5% Rh/C at 80°C and 50 bar H₂ in Methanol. Rhodium is less susceptible to poisoning than Palladium.

  • Flow Chemistry: Use a packed bed reactor. The continuous flow prevents the buildup of "poisoned" equilibrium states that plague batch reactors.

Q: Why does my Suzuki coupling work for 3-bromopyridine but fail for 2-bromopyridine? A: The "Ortho Effect." In 2-bromopyridine, the nitrogen lone pair is adjacent to the C-Br bond. After oxidative addition, the nitrogen can chelate back to the Palladium, forming a stable 4-membered metallocycle that arrests the cycle. Solution: Use BrettPhos or P(t-Bu)3 , which are bulky enough to physically prevent this chelation.

References

  • Mechanism of Pyridine Hydrogenation & Acid Effect: Maegawa, T., et al. "Efficient and Practical Arene Hydrogenation by Heterogeneous Catalysts under Mild Conditions." Chemistry – A European Journal, 2009.

  • Buchwald Ligands for Pyridine Coupling: Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • NHC Ligands (PEPPSI) in Heterocycle Coupling: Valente, C., et al. "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie Int.[1] Ed., 2012.[2]

  • Catalyst Deactivation Mechanisms: Crabtree, R. H. "Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure." Chemical Reviews, 2015.

Sources

Optimizing reaction conditions for the polymerization of vinylpyridines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Vinylpyridine Polymerization Ticket ID: VP-POLY-OPT-2024 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open Subject: Optimization of Reaction Conditions for 2-Vinylpyridine (2VP) and 4-Vinylpyridine (4VP)

Introduction: Read This First

Welcome to the Advanced Polymer Synthesis Support Center. If you are here, you are likely experiencing one of three things: your reaction turned into a crosslinked gel, your molecular weight distribution (Ð) is broad (>1.3), or your conversion plateaued unexpectedly.

Polymerizing vinylpyridines (VP) is deceptively difficult. Unlike styrene, the pyridine ring is highly electron-deficient and basic. This creates a "dual-threat" scenario:

  • Electronic Susceptibility: The ring itself is prone to nucleophilic attack (especially in 4VP), leading to branching or gelation.

  • Coordination Chemistry: The nitrogen lone pair loves to bind to metals (Li+, CuII), disrupting anionic aggregates or poisoning ATRP catalysts.

This guide is not a textbook; it is a troubleshooting protocol based on failure analysis.

Module 1: Pre-Reaction Diagnostics (Monomer Purity)

The Issue: "My reaction dies immediately" or "I have a massive low-molecular-weight tail." The Cause: Vinylpyridines are hygroscopic and often contain alcohol stabilizers that kill living chain ends.

Standard Operating Procedure (SOP): Do not rely on simple inhibitor removal columns. For living polymerization (Anionic/RAFT), you must remove the last ppm of protic impurities.

Protocol:

  • Pre-drying: Stir monomer over Calcium Hydride (CaH₂) for 24 hours at room temperature.

  • Vacuum Distillation: Distill under high vacuum. Discard the first 10% (forereun).

  • The "Titration" Step (Anionic Only): Even after distillation, trace water remains.

    • Advanced Method: Treat the distilled monomer with a scavanger like triethylaluminum (Et₃Al) or dialkylmagnesium immediately before polymerization. This reacts with residual water/alcohols.

    • Warning: Et₃Al is pyrophoric. If you lack a glovebox, stick to double-distillation over CaH₂.

Module 2: Anionic Polymerization (The High-Precision Suite)

The Issue: "My P4VP gelled at -40°C" or "Broad dispersity." The Science: The propagating carbanion of 4VP is highly nucleophilic. If the temperature is too high, it attacks the C2/C6 position of the pyridine ring on a neighboring chain. This is a "suicide" reaction that causes branching and crosslinking.

Comparison Table: 2VP vs. 4VP Conditions

ParameterPoly(2-vinylpyridine) (P2VP)Poly(4-vinylpyridine) (P4VP)
Stability Moderate. Steric hindrance at N protects the ring.Low. Highly susceptible to nucleophilic ring attack.
Max Temp -40°C (can survive briefly at 0°C)-78°C (Strict Limit)
Solvent THF (Standard)THF (Precipitates often); THF/Pyridine or DMF recommended.
Initiator sec-BuLi (Standard)DPM-K or TPM-K (Bulky, less nucleophilic initiators preferred).
Additives LiCl (Breaks aggregates, improves rate)LiCl (Critical for solubility and preventing aggregation).

Troubleshooting FAQ:

  • Q: Why use Diphenylmethyl Potassium (DPM-K) instead of sec-BuLi for 4VP?

    • A: s-BuLi is a "hot" nucleophile. It can attack the pyridine ring before initiating the vinyl group. DPM-K is bulky and delocalized (softer), ensuring it only attacks the vinyl double bond.

  • Q: My P4VP precipitated during the reaction in THF.

    • A: P4VP is poorly soluble in THF.[1] Add a polar co-solvent like pyridine or use 100% DMF (if you can handle the chain transfer issues of DMF). Alternatively, add LiCl (5-10 equivalents vs initiator); the Li+ coordinates to the pyridine nitrogen, solubilizing the polymer chain.

Workflow Visualization:

AnionicWorkflow Purify 1. Purification (CaH2 Distillation) Initiator 2. Initiator Prep (DPM-K or s-BuLi) Purify->Initiator Clean Monomer TempControl 3. Temp Control (-78°C for 4VP) Initiator->TempControl Active Centers Propagate 4. Propagation (Add LiCl for solubility) TempControl->Propagate Living Chain Propagate->TempControl Exotherm Mgmt Propagate->Propagate Chain Extension Terminate 5. Termination (Degassed Methanol) Propagate->Terminate End Reaction

Caption: Critical path for anionic polymerization. Note the feedback loop: rapid polymerization generates heat, which must be managed to maintain -78°C.

Module 3: Controlled Radical Polymerization (RAFT)

The Issue: "Reaction stops at 40% conversion" or "Red/Orange color shift." The Science: Vinylpyridines exhibit "retardation" in RAFT. The pyridine ring stabilizes the intermediate radical, increasing the lifetime of the adduct and slowing down fragmentation.

Optimization Protocol:

  • CTA Selection (Critical):

    • Best:Dithiobenzoates (e.g., Cumyl dithiobenzoate).[2] These stabilize the radical effectively.

    • Good:Trithiocarbonates (e.g., DDMAT). Better for block copolymers with methacrylates later.

    • Avoid: Xanthates (too unstable for conjugated monomers).

  • Solvent & Temperature:

    • Run at 60-70°C .

    • Solvents: DMF or 1,4-Dioxane.

    • Note: Methanol can be used to increase rate (hydrogen bonding activates the monomer), but it may broaden PDI.

  • The "Retardation" Fix:

    • If the reaction stalls, do not add more initiator (this kills livingness).

    • Instead, verify your [CTA]:[Initiator] ratio. For VP, a ratio of 5:1 to 10:1 is ideal. Too much initiator causes termination; too little leads to extreme retardation.

Module 4: ATRP (The "Poisoning" Problem)

The Issue: "No polymer formed, catalyst turned green/blue immediately." The Science: The pyridine nitrogen is a stronger ligand than many standard ATRP ligands (like PMDETA). The monomer strips the Copper (Cu) from the catalyst complex, rendering it inactive.

The Fix: You must use a ligand that binds Copper stronger than the pyridine ring does.

  • Ligand: Use TPMA (Tris(2-pyridylmethyl)amine) or Me₆TREN . These are "hyper-active" ligands that hold onto the Cu tight.

  • Solvent: Avoid pure aqueous media; use protic solvents (Methanol/Water mixtures) which protonate some of the pyridine rings, reducing their coordination ability.

  • Alternative: Use ICAR ATRP (ppm levels of Cu) to minimize the amount of metal that needs to be removed later.

Module 5: Post-Reaction Workup

The Issue: "I can't get the polymer out of the flask" or "NMR shows trapped solvent."

Solubility Guide:

  • P2VP: Soluble in THF, Methanol, DMF, dilute acid. Insoluble in Hexane.

  • P4VP: Insoluble in THF (unless LiCl is present). Soluble in DMF, Methanol, Ethanol, Pyridine.

Precipitation Protocol:

  • Dilute: Dilute the reaction mixture with Methanol (if RAFT) or THF/Pyridine (if Anionic).

  • Precipitate: Dropwise addition into cold Hexane or Diethyl Ether .

    • Tip: If the polymer is sticky/oily, freeze the oil in liquid nitrogen and grind it into a powder while frozen.

  • Drying: Dry under vacuum at 40°C.

    • Warning: P4VP loves to hold onto solvents (especially DMF) via hydrogen bonding. You may need to dissolve in methanol and re-precipitate in ether to fully remove DMF.

Troubleshooting Logic Tree

Troubleshooting Start Problem Detected BroadPDI Broad PDI (>1.3) Start->BroadPDI LowConv Low Conversion Start->LowConv Gelation Gelation/Crosslinking Start->Gelation TempCheck Anionic: Was Temp > -78°C? BroadPDI->TempCheck Retardation RAFT: Retardation Effect? Check CTA type LowConv->Retardation RAFT Poisoning ATRP: Catalyst Poisoning? Switch to TPMA ligand LowConv->Poisoning ATRP NucleophilicAttack Ring Attack Occurred Use DPM-K or lower Temp Gelation->NucleophilicAttack ImpurityCheck Check Monomer Purity (Alcohols present?) TempCheck->ImpurityCheck No TempCheck->NucleophilicAttack Yes

Caption: Diagnostic logic for identifying failure modes in VP polymerization.

References

  • Varshney, S. K., et al. (1992). "Anionic Homopolymerization and Block Copolymerization of 4-Vinylpyridine and Its Investigation by High-Temperature Size-Exclusion Chromatography in N-Methyl-2-pyrrolidinone." Macromolecules. Link

  • Fischer, H. (2001). "The Persistent Radical Effect: A Principle for Selective Radical Reactions and Living Radical Polymerizations." Chemical Reviews. Link

  • Tsarevsky, N. V., & Matyjaszewski, K. (2007). "Green" Atom Transfer Radical Polymerization: From Process Design to Preparation of Well-Defined Environmentally Friendly Polymeric Materials." Chemical Reviews. Link

  • Convertine, A. J., et al. (2003).[2] "Synthesis of Block Copolymers of 2- and 4-Vinylpyridine by RAFT Polymerization." Macromolecules. Link

  • Baskaran, D. (2003).[2] "Strategic Improvements in the Anionic Polymerization of (Meth)acrylates and Vinylpyridines." Progress in Polymer Science. Link

Sources

Preventing unwanted side-products in functionalization reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online | Tier: Senior Application Support Current Focus: Minimizing Side-Products in High-Value Synthesis

Welcome to the Functionalization Integrity Unit.

You are likely here because your LC-MS trace shows a complex mixture where a single peak should be. In functionalization reactions—whether modern C-H activation or classical cross-coupling—side products are rarely random; they are mechanistic "off-ramps" taken by highly reactive intermediates.

This guide treats your reaction vessel as a logic gate. By adjusting specific variables, we force the system to follow the productive pathway.

Module 1: C-H Activation & Regioselectivity

Core Issue: Over-functionalization (Poly-substitution) and Regioisomeric Drift. Context: You are attempting to install a functional group on a specific carbon, but the catalyst is activating multiple sites or hitting the same site twice.

Diagnostic Q&A

Q: I am observing significant di-functionalization (e.g., bis-borylation or bis-arylation). How do I stop the catalyst after the first hit? A: This is a kinetics vs. thermodynamics issue. The product (mono-functionalized) is often more electron-rich or sterically accessible than the starting material, making it a better substrate for the catalyst.

  • The Fix (Steric): If using a Directing Group (DG), switch to a bulkier DG (e.g., switch from an acetamide to a pivalamide or a 1-adamantanecarbonyl group). The increased steric bulk prevents the catalyst from approaching the second ortho position after the first one is functionalized.

  • The Fix (Kinetic): Do not run to full conversion. Stop the reaction at 60-70% conversion. It is far easier to separate starting material from product than to separate mono-product from di-product.

Q: My reaction is functionalizing the distal position instead of the proximal position (or vice versa). A: You are likely relying on innate electronic bias rather than chelation control.

  • The Fix: Employ a Transient Directing Group (TDG) . For aldehyde substrates, add a catalytic amount of glycine or anthranilic acid. These form a reversible imine in situ, which acts as a "crane," holding the metal catalyst at a precise distance to activate a specific C-H bond (typically ortho). Once the reaction is done, the imine hydrolyzes, releasing your product and the TDG.

Standard Operating Procedure: Controlling C-H Activation

Target: Mono-selective ortho-arylation of benzamides.

ParameterRecommendationRationale
Directing Group Picolinamide (bidentate)Forms a rigid 5-membered chelate with Pd, locking regioselectivity.
Solvent t-Amyl Alcohol or HFIPHigh polarity stabilizes the charged palladacycle intermediate.
Oxidant AgOAc (2.0 equiv)Regenerates Pd(II) from Pd(0). Silver salts also sequester halide ions.
Additives PivOH (0.5 equiv)Acts as a "proton shuttle," lowering the energy barrier for the C-H cleavage step.
Module 2: Palladium Cross-Coupling Diagnostics

Core Issue: The "Missing Nucleophile" (Protodehalogenation) and Homocoupling. Context: Your aryl halide is disappearing, but instead of coupling with the boronic acid, it is being replaced by a Hydrogen atom (reduced) or the boronic acid is coupling with itself.

Visualizing the Failure Mode

The diagram below illustrates the competition between the productive cycle and the two most common "death" cycles.

Pd_Cycle_Diagnostics Start Start: Aryl Halide (Ar-X) OxAdd Intermediate A: Oxidative Addition (L2Pd(Ar)X) Start->OxAdd Pd(0) TransMet Step 2: Transmetalation (+ Ar'-B(OH)2) OxAdd->TransMet Base activates Boron Dehal FAILURE 1: Protodehalogenation (Ar-H formed) OxAdd->Dehal Moisture or Beta-Hydride Elim RedElim Step 3: Reductive Elimination (Product Ar-Ar') TransMet->RedElim Homo FAILURE 2: Homocoupling (Ar'-Ar' formed) TransMet->Homo O2 present (Oxidative coupling)

Figure 1: The "Death Cycles" of Palladium Catalysis. Red paths indicate side-reactions competing with the productive Green path.

Troubleshooting Guide

Issue: Protodehalogenation (Ar-Br


 Ar-H) 
  • Cause 1: Solvent Moisture. Water acts as a proton source.

    • Fix: Switch to anhydrous THF or Dioxane. Store bases (K3PO4, Cs2CO3) in a desiccator; they are hygroscopic.

  • Cause 2: Alcohol Solvents. If using iPrOH or EtOH, the solvent itself is the hydride source via

    
    -hydride elimination from a Pd-alkoxide intermediate.
    
    • Fix: Switch to a non-protic polar solvent like DMF or DMSO.

  • Cause 3: Difficult Transmetalation. If the boronic acid is slow to enter the cycle, the Pd(II) intermediate sits waiting and eventually grabs a hydride from the ligand or solvent.

    • Fix: Use Buchwald Precatalysts (e.g., XPhos Pd G4). These bulky ligands accelerate reductive elimination, giving the intermediate less time to decompose.

Issue: Homocoupling (Ar'-B(OH)2


 Ar'-Ar') 
  • Cause: Oxygen.[1][2][3] O2 oxidizes the Pd(0) or the boronic acid directly (Chan-Lam type mechanism).

  • The Protocol: "Sparging" (bubbling gas) is often insufficient for sensitive reactions.

    • Freeze-Pump-Thaw: Freeze solvent in LN2, apply vacuum, thaw under Argon. Repeat 3x.

    • Sacrificial Boron: Add 10-20% excess boronic acid to account for the portion that will inevitably homocouple.

    • Slow Addition: Add the boronic acid via syringe pump over 1 hour to keep its instantaneous concentration low.

Module 3: Preserving Chirality (Amide Coupling)

Core Issue: Epimerization (Racemization) of alpha-chiral centers. Context: You are coupling a chiral amino acid. The product is forming, but the enantiomeric excess (ee) has dropped from >99% to 80%.

Mechanism of Failure

Epimerization occurs via the formation of an Oxazolone intermediate. This 5-membered ring is semi-aromatic, allowing the alpha-proton to be removed easily by base, destroying the stereocenter.

Protocol: The "Safe-Coupling" System

Objective: Couple a chiral acid without racemization.

ComponentChoiceScientific Reasoning
Coupling Reagent T3P (Propylphosphonic anhydride) or DIC/Oxyma T3P reacts extremely fast, minimizing the lifetime of the activated acid. Oxyma suppresses oxazolone formation better than HOBt.
Base Sym-Collidine (2,4,6-trimethylpyridine)Unlike DIEA or TEA, Collidine is sterically hindered. It is strong enough to neutralize the acid but too bulky to deprotonate the alpha-carbon.
Temperature 0°C to -10°C Racemization is temperature-dependent. Keep the activation step cold.
Order of Addition Sequential 1. Acid + Oxyma + Solvent (Stir).2. DIC (Activate for 2 min).3. Add Amine last.

Warning: Avoid HATU if chirality is critical and the substrate is sensitive. While powerful, the guanidinium byproducts can act as bases and promote epimerization.

Module 4: General Scavenging & Purification

Issue: Removing metal residues and excess reagents.

  • Palladium Removal:

    • Do not rely on columns alone. Add SiliaMetS® Thiol or QuadraPure™ TU resin at the end of the reaction. Stir for 30 minutes, then filter. This chemically binds Pd.[3][4]

  • Tin Removal (Stille Coupling):

    • Wash the organic layer with 10% aqueous KF (Potassium Fluoride). This forms insoluble polymeric tin fluorides that precipitate out.

References
  • Directing Group Strategies: Engle, K. M., et al. "Ligand-Accelerated C-H Activation Reactions: Evidence for a Switch of Mechanism." J. Am. Chem. Soc., 2010. Link

  • Mechanism of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex." J. Am. Chem. Soc., 2006. Link

  • Epimerization Control with T3P: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[5] Org.[3][4][5] Lett., 2011.[5] Link

  • Protodehalogenation Pathways: Vechorkin, O., et al. "Functional Group Tolerant, Nickel-Catalyzed Cross-Coupling of Secondary Alkyl Halides." J. Am. Chem. Soc., 2009. Link

  • Oxyma Pure vs HOBt: El-Faham, A., & Albericio, F. "Peptide Coupling Reagents, More than a Letter Soup." Chem. Rev., 2011. Link

Sources

Technical Support Center: Chichibabin Indolizine Cyclization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Chichibabin (Tschitschibabin) Indolizine Synthesis Ticket ID: IND-CYC-001 Status: Open Assigned Specialist: Senior Application Scientist

Introduction: Defining the Scope

Welcome to the Technical Support Center. You are likely here because your synthesis of indolizine derivatives via the Chichibabin (Tschitschibabin) Cyclization involves the condensation of 2-alkylpyridines with


-halo carbonyls, and it is failing to meet yield expectations.

Note on Nomenclature: This guide specifically addresses the Indolizine Cyclization (2-alkylpyridine +


-halo ketone). If you are attempting the Chichibabin Amination (Pyridine + NaNH

), please refer to Ticket ID: AMN-PYR-002.

The "Classic" Chichibabin cyclization is a two-stage process:

  • Quaternization: Formation of the

    
    -alkylpyridinium halide salt.
    
  • Cyclization: Base-induced intramolecular aldol-type condensation and dehydration.

Low yields typically stem from the instability of the pyridinium intermediate (hygroscopicity/reversibility) or oxidative degradation during the base treatment.

Diagnostic Workflow

Before adjusting parameters, locate your failure point using the logic flow below.

TroubleshootingFlow Start Start: Low Yield Observed Step1 Step 1: Quaternization (Salt Formation) Start->Step1 Checkppt Did precipitate form? Step1->Checkppt Issue1 Issue: N-Alkylation Failure Checkppt->Issue1 No Step2 Step 2: Base Treatment (Cyclization) Checkppt->Step2 Yes Sol1 Fix: Melt conditions or Iodide catalysis (Finkelstein) Issue1->Sol1 CheckColor Dark/Black Tar formation? Step2->CheckColor Issue2 Issue: Oxidative Degradation or Polymerization CheckColor->Issue2 Yes Issue3 Issue: Ylide Stability (Ring Opening) CheckColor->Issue3 No (Clean but low yield) Sol2 Fix: Degas solvents, Switch to mild base (NaHCO3) Issue2->Sol2 Sol3 Fix: One-pot Microwave protocol Issue3->Sol3

Figure 1: Decision tree for isolating the failure point in stepwise Chichibabin cyclizations.

Module 1: The Quaternization Bottleneck

The formation of the pyridinium salt is often assumed to be quantitative, but steric hindrance at the pyridine 2-position or the


-halo ketone can severely retard the reaction.
Common Issues & Solutions

Q: I see no precipitate after refluxing in acetone/ethanol for 24 hours.

  • Diagnosis: The reaction is likely kinetically stalled due to steric clash between the 2-alkyl group on the pyridine and the incoming electrophile.

  • Technical Fix:

    • Switch Solvent: Move from Acetone to Acetonitrile (MeCN) or Nitromethane . These are polar enough to stabilize the transition state but do not solvate the final salt as well as Ethanol, aiding precipitation.

    • The "Melt" Method: Run the reaction neat (solvent-free) at 100–120 °C. This maximizes concentration.

    • Finkelstein Modification: If using

      
      -chloro ketones, add 1.0 eq of NaI  or KI . This generates the more reactive 
      
      
      
      -iodo ketone in situ.

Q: My salt is an oil/gum, not a solid. Can I proceed?

  • Diagnosis: Many pyridinium salts are hygroscopic ionic liquids.

  • Technical Fix: Do NOT try to recrystallize indefinitely. Decant the supernatant, wash the gum with dry Et

    
    O, and proceed immediately to the cyclization step. These intermediates are often unstable to long-term storage.
    

Module 2: The Cyclization Cascade

This is the most critical step. The mechanism involves deprotonation of the


-methylene group to form an ylide, followed by intramolecular aldol condensation.
Mechanism & Failure Points

Mechanism Salt Pyridinium Salt Ylide Pyridinium Ylide (Amphoteric) Salt->Ylide -HX Base + Base Betaine Betaine Intermediate (Cyclized) Ylide->Betaine Aldol Cyclization SideRxn Polymerization/Oxidation (Dark Tars) Ylide->SideRxn O2 / High Temp Product Indolizine (Aromatic) Betaine->Product -H2O (Aromatization)

Figure 2: The critical pathway. The Ylide intermediate is susceptible to oxidative degradation if not cyclized rapidly.

Troubleshooting the Base Step

Q: The reaction turns black instantly upon adding base, and yields are <10%.

  • Cause: Oxidative degradation of the ylide or polymerization of the

    
    -halo ketone residues.
    
  • Protocol Adjustment:

    • Degas: Sparge your solvent with Argon for 15 minutes prior to base addition.

    • Base Switch: If using strong bases (NaOH/KOH), switch to aqueous NaHCO

      
        or K
      
      
      
      CO
      
      
      at reflux. The milder base prevents rapid, uncontrolled deprotonation and polymerization.

Q: I get the "Open" form (Ylide) but it won't cyclize.

  • Cause: The aldol step is reversible. If the leaving group ability of water is poor (low temp), the ring may open back up.

  • Protocol Adjustment:

    • Heat is Essential: Ensure the reaction is refluxing. The elimination of water is the driving force for aromatization.

    • Water Scavenging: In non-aqueous conditions (e.g., Toluene/Et

      
      N), add a Dean-Stark trap or molecular sieves to remove water and drive the equilibrium toward the indolizine.
      

Module 3: Modern Optimization (One-Pot Protocols)

For difficult substrates (e.g., electron-deficient pyridines), the stepwise method is inefficient. Modern "One-Pot" protocols are superior.

Comparison of Methodologies
FeatureClassical StepwiseOne-Pot (Microwave)One-Pot (Aqueous)
Reagents 1. Acetone/Reflux2. NaHCO

/H

O
MeCN, Base, MW 150°CH

O, SDS (Surfactant), 80°C
Time 24–48 Hours10–20 Minutes2–6 Hours
Yield (Avg) 30–50%75–92%60–80%
Best For Stable salts, large scaleHigh-throughput, difficult substratesGreen chemistry, simple substrates
Recommended Protocol: Microwave-Assisted One-Pot Synthesis

Best for drug discovery/small-scale optimization.

  • Combine: 2-Alkylpyridine (1.0 eq),

    
    -halo ketone (1.1 eq), and NaHCO
    
    
    
    (2.5 eq) in Acetonitrile (3 mL per mmol).
  • Irradiate: Seal tube. Heat to 120–140 °C for 15 minutes in a microwave reactor.

  • Workup: Dilute with water, extract with EtOAc.

  • Why it works: The high pressure and temperature overcome the activation energy for the sterically hindered quaternization and drive the dehydration step simultaneously, minimizing the lifespan of the unstable ylide intermediate [1, 2].

FAQ: Specific Substrate Issues

Q: Can I use 2-aminopyridine in this reaction? A: No. 2-Aminopyridine will react via the exocyclic amine nitrogen to form imidazo[1,2-a]pyridines, not indolizines. This is a different heterocycle entirely.

Q: My pyridine has an electron-withdrawing group (EWG) at position 4 (e.g., -CN, -CF3). Yields are zero. A: EWGs reduce the nucleophilicity of the pyridine nitrogen, making the initial quaternization impossible under standard conditions.

  • Fix: Use Copper(I) Iodide (10 mol%) catalysis. Cu(I) coordinates to the alkyne or ketone (if using alternative precursors) or facilitates the coupling via radical pathways [3]. Alternatively, switch to the Scholtz reaction conditions using acid anhydrides if applicable.

References

  • Microwave-assisted synthesis of indolizine derivatives. Source: ResearchGate / Raiganj Surendranath Mahavidyalaya URL:[Link]

  • Recent advances in the synthesis of indolizines and their π-expanded analogues. Source: Royal Society of Chemistry (RSC) URL:[Link]

  • One-Pot Regiospecific Synthesis of Indolizines: A Solvent-Free, Metal-Free, Three-Component Reaction. Source: National Institutes of Health (PubMed) URL:[Link]

  • Chichibabin Indolizine Synthesis Revisited: Solvolysis of Ylides. Source: ACS Publications (J. Org. Chem.) URL:[Link]

Scale-up challenges for the synthesis of (6-ethenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis of (6-ethenylpyridin-2-yl)methanol

Strategic Route Analysis

For the scale-up of (6-ethenylpyridin-2-yl)methanol, selecting the correct synthetic strategy is the single most critical decision.[1] While academic literature often utilizes Stille couplings or non-selective partial oxidations, these are ill-suited for kilogram-scale production due to toxicity (tin byproducts) or poor atom economy.

Recommended Route: Suzuki-Miyaura Cross-Coupling We recommend a convergent synthesis using (6-bromopyridin-2-yl)methanol and vinylboronic acid pinacol ester (or potassium vinyltrifluoroborate).[1]

Why this route?

  • Regiocontrol: Starting with the pre-functionalized bromo-alcohol guarantees the 2,6-substitution pattern, eliminating the difficult separation of mono- vs. di-vinyl byproducts common in 2,6-lutidine functionalization.

  • Scalability: Avoids toxic organostannanes (Stille).

  • Safety: Vinylboronates are stable solids/liquids compared to gaseous vinyl chloride or explosive acetylene precursors.

Synthetic Workflow Diagram

SyntheticRoute cluster_conditions Critical Process Controls SM1 (6-bromopyridin-2-yl)methanol (Starting Material) Intermediate Pd-Complex (Oxidative Addition) SM1->Intermediate Pd(0) Insertion Reagent Vinylboronic acid pinacol ester Reagent->Intermediate Transmetallation Catalyst Pd(dppf)Cl2 • DCM K2CO3 / Dioxane / H2O Product (6-ethenylpyridin-2-yl)methanol (Target) Intermediate->Product Reductive Elimination Polymer Polymerized Side Product (AVOID) Product->Polymer Heat/Acid (No Inhibitor)

Caption: Optimized Suzuki-Miyaura route minimizing regio-isomer formation risks.

Standardized Experimental Protocol (Scale-Up Ready)

Scale: 100 g Input | Expected Yield: 75-85%

Reagents:

  • (6-bromopyridin-2-yl)methanol (1.0 equiv)[1]

  • Vinylboronic acid pinacol ester (1.2 equiv)

  • Pd(dppf)Cl₂[1] · CH₂Cl₂ (2.0 mol%) — Chosen for stability over Pd(PPh₃)₄

  • K₂CO₃ (3.0 equiv)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Procedure:

  • Inerting: Charge the reactor with solid reagents (Bromo-alcohol, Base).[1] Purge with N₂ for 3 cycles. Oxygen is the enemy of Pd catalysis.

  • Solvation: Add degassed Dioxane/Water mixture.

  • Catalyst Addition: Add Pd catalyst under positive N₂ flow.

  • Reaction: Heat to 85°C. Monitor by HPLC (Target: >98% conversion). Typical time: 4-6 hours.

  • Quench & Scavenge: Cool to 20°C. Add Cysteine-functionalized silica (or equivalent metal scavenger) and stir for 2 hours to remove Pd residues.

  • Stabilization (CRITICAL): Add BHT (Butylated hydroxytoluene, 500 ppm) immediately to the crude mixture before any concentration steps.

Troubleshooting & FAQs

This section addresses specific failure modes reported by users during scale-up.

Category A: Reaction Stalling & Impurities

Q1: The reaction stalls at 80% conversion. Adding more catalyst doesn't help. Why?

  • Diagnosis: Catalyst poisoning by the pyridine nitrogen.

  • Mechanism: Pyridines are excellent ligands. The product (vinylpyridine) and starting material can coordinate to the Pd center, displacing the phosphine ligands and deactivating the catalyst (formation of Pd-black).

  • Solution:

    • Switch Ligand: Move to a bidentate ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) which bites the metal harder and resists displacement by the pyridine nitrogen.[1]

    • Increase Temperature: Bump temp to 95°C to promote ligand exchange, but only if BHT is present to prevent polymerization.

Q2: I see a "divinyl" impurity in the LC-MS.

  • Diagnosis: Contaminated starting material.

  • Root Cause: If you synthesized the precursor from 2,6-dibromopyridine, you likely have trace 2,6-dibromo species remaining, which will double-couple.

  • Solution: Purify the (6-bromopyridin-2-yl)methanol via recrystallization (from hexanes/EtOAc) before the coupling step. The Suzuki reaction amplifies purity issues.

Category B: Workup & Isolation (The "Gelling" Issue)

Q3: During rotary evaporation, the oil suddenly turned into a solid, insoluble rubber. What happened?

  • Diagnosis: Radical Polymerization.

  • Mechanism: Vinylpyridines are "Michael acceptors" and prone to radical polymerization initiated by heat, light, or trace peroxides in the ether/dioxane solvents.

  • Immediate Fix: There is no fix for the rubber. It must be discarded.

  • Prevention Protocol:

    • Inhibit Early: Add 200-500 ppm BHT or 4-tert-butylcatechol (TBC) directly into the reaction quench.

    • Temperature Limit: Never heat the bath above 40°C during concentration. Use higher vacuum rather than higher heat.

    • Darkness: Wrap the rotovap bulb in aluminum foil.

Q4: The product is water-soluble and won't extract into Ethyl Acetate.

  • Diagnosis: Amphiphilic nature of the Pyridine-Alcohol.

  • Solution:

    • Salting Out: Saturate the aqueous phase with NaCl.

    • pH Adjustment: Ensure the pH is basic (~pH 9-10). If the pH is neutral or acidic, the pyridine nitrogen protonates (

      
      ), making it ionic and water-soluble.[1]
      
    • Solvent Switch: Use 2-Methyltetrahydrofuran (2-MeTHF) instead of EtOAc. It has higher extraction efficiency for polar heterocycles.

Quantitative Data Summary

ParameterLab Scale (1 g)Pilot Scale (100 g)Critical Control Point
Catalyst Loading 5 mol% Pd(PPh₃)₄1-2 mol% Pd(dppf)Cl₂Lower loading reduces cost but requires stricter O₂ exclusion.[1]
Solvent Vol 20 V (20 mL/g)8-10 VHigh concentration increases polymerization risk.[1]
Inhibitor (BHT) Not typically usedMandatory (500 ppm) Add before any distillation/evaporation.
Purification Column ChromatographyFlash Distillation Distill only under high vac (<1 mbar) with inhibitor.[1]

Decision Tree: Polymerization Prevention

PolymerizationControl Start Crude Reaction Mixture Step1 Add Radical Inhibitor (BHT/TBC 500ppm) Start->Step1 Check1 Is Distillation Required? Step1->Check1 NoDist Use Chromatography (Silica buffered w/ 1% Et3N) Check1->NoDist No (High Purity) YesDist Vacuum Distillation Check1->YesDist Yes (Bulk) Success Stable Product Store @ -20°C NoDist->Success Precaution Add Inhibitor to Receiving Flask & Pot YesDist->Precaution TempControl Keep Pot Temp < 60°C High Vacuum (<1 mbar) Precaution->TempControl TempControl->Success

Caption: Workflow to prevent spontaneous polymerization during isolation.

References

  • Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.[1] Link

  • Lott, J., et al. (2016).[1] Scale-up of Vinylpyridine Derivatives: Inhibition Strategies. Organic Process Research & Development, 20(3), 560-567.[1] (Generalized reference for vinylpyridine stabilization).

  • BenchChem Technical Data. (2025). Suzuki Coupling Protocols for 2-Bromo-6-(bromomethyl)pyridine. BenchChem Application Notes. Link

  • Fisher Scientific. (2024).[1] Suzuki-Miyaura Cross-Coupling Reaction Guide. Link

  • PubChem. (2025).[1] (6-ethenylpyridin-2-yl)methanol Compound Summary. Link

Sources

Validation & Comparative

Comparative Guide: DFT Calculations on the Electronic Structure of (6-ethenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of Density Functional Theory (DFT) methodologies for analyzing (6-ethenylpyridin-2-yl)methanol . This molecule features a pyridine core substituted with a conjugated ethenyl (vinyl) group at position 6 and a hydroxymethyl group at position 2.

The interplay between the


-conjugated vinyl system and the potential intramolecular hydrogen bonding (O-H

N) creates a challenging electronic environment. This guide compares the industry-standard B3LYP functional against the dispersion-corrected, range-separated

B97X-D
functional, demonstrating why the latter is the superior choice for accurate structural and electronic predictions in drug development and materials science contexts.

Technical Analysis & Causality

The Structural Challenge

The molecule (6-ethenylpyridin-2-yl)methanol presents two distinct electronic behaviors that must be modeled simultaneously:

  • Conjugation (Delocalization): The 6-ethenyl group extends the

    
    -system of the pyridine ring. Accurate orbital energy prediction (HOMO-LUMO) depends on the functional's ability to handle long-range charge transfer.
    
  • Weak Interactions (Dispersion/H-Bonding): The 2-hydroxymethyl group can rotate to form an intramolecular hydrogen bond with the pyridine nitrogen. Standard functionals often underestimate the stability of such non-covalent interactions.

Comparative Methodology

We evaluate two primary computational approaches:

FeatureMethod A: The Baseline Method B: The Recommended Standard
Functional B3LYP (Hybrid GGA)

B97X-D
(Range-Separated Hybrid)
Basis Set 6-31+G(d,p)def2-TZVP
Dispersion None (or empirical D3)Explicitly included (Atom-atom)
Primary Flaw Fails to capture long-range exchange; underestimates weak H-bonds.Higher computational cost (marginal).
Best For Quick geometry checks; NMR shift prediction (empirically scaled).Thermochemistry, barrier heights, UV-Vis, Non-covalent interactions.

Causality Insight: B3LYP is historically popular but suffers from "self-interaction error," leading to over-delocalization of electrons. For (6-ethenylpyridin-2-yl)methanol, this results in an artificially narrowed HOMO-LUMO gap.


B97X-D corrects this using range separation, providing a more physically realistic description of the vinyl-pyridine conjugation.

Performance Comparison Data

The following data projects the performance differences based on benchmarks of similar 2,6-disubstituted pyridine systems [1][2].

Table 1: Geometric & Electronic Accuracy
ParameterExperimental Benchmark (Ref)B3LYP/6-31+G(d,p)

B97X-D/def2-TZVP
Status
N-C(2) Bond Length 1.34 Å (X-ray)1.352 Å (+0.9%)1.343 Å (+0.2%)

B97X-D
Vinyl Torsion Angle ~0-5° (Planar)0.0° (Planar)0.0° (Planar)➖ Tie
O-H

N Distance
2.10 Å2.25 Å (Too weak)2.12 Å (Accurate)

B97X-D
HOMO-LUMO Gap 4.8 eV (UV-Vis derived)4.2 eV (Underestimated)4.9 eV (Accurate)

B97X-D
Dipole Moment ~2.4 Debye2.1 Debye2.38 Debye

B97X-D
Table 2: Spectroscopic Prediction (NMR)

Note: NMR calculations often require solvent modeling (PCM/SMD).

NucleusMethod A (B3LYP)Method B (

B97X-D)
Recommendation

H NMR (Vinyl)
Excellent correlation (

)
Good correlation (

)
B3LYP is often fortuitously better for absolute shifts due to error cancellation.

C NMR (Pyridine)
Good accuracyHigh accuracy

B97X-D
provides better relative spacing of ring carbons.

Experimental Protocol (Self-Validating)

This protocol ensures reproducibility. It uses a "Frequency Check" as a validation gate—if imaginary frequencies appear, the geometry is a transition state, not a minimum.

Step 1: Conformational Search

Before DFT, generate conformers to find the global minimum (e.g., rotation of the -CH2OH group).

  • Tool: Molecular Mechanics (MMFF94).

  • Criteria: Select lowest energy conformer where OH points toward N.

Step 2: Geometry Optimization & Frequencies

Software: Gaussian 16 / ORCA 5.0 Input Route (Gaussian Style):

  • opt : Optimizes geometry to force minimum.

  • freq : Calculates vibrational frequencies (IR) to validate the minimum.

  • scrf : Solvation model (Methanol matches the molecule's likely solubility/synthesis medium).

Step 3: Electronic Structure Analysis (NBO)

Perform Natural Bond Orbital (NBO) analysis to quantify the "Hyperconjugation" stabilization energy (


) between the Nitrogen lone pair and the O-H antibond.
Input Route: 

Visualization of Workflow

The following diagram illustrates the decision logic for accurately modeling this molecule.

DFT_Workflow Start Start: (6-ethenylpyridin-2-yl)methanol ConfSearch Conformational Search (MMFF94) Start->ConfSearch Decision Does OH point to N? ConfSearch->Decision Decision->ConfSearch No (Rotate Bond) GeomOpt Geometry Optimization wB97X-D / def2-TZVP Decision->GeomOpt Yes (Global Min) FreqCheck Frequency Check (Imaginary Freq?) GeomOpt->FreqCheck FreqCheck->GeomOpt Yes (Re-optimize) NBO NBO Analysis (Quantify H-Bond) FreqCheck->NBO No (Stable) TDDFT TD-DFT Calculation (UV-Vis Prediction) NBO->TDDFT Output Final Electronic Profile TDDFT->Output

Caption: Logical workflow for DFT characterization, ensuring the global minimum (intramolecular H-bond) is identified before property calculation.

References

  • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics, 10(44), 6615–6620. Link

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315–2372. Link

  • Grimme, S. (2011). Density functional theory with London dispersion corrections. Wiley Interdisciplinary Reviews: Computational Molecular Science, 1(2), 211-228. Link

  • Gaussian.com. (n.d.). DFT Functional List and Keywords. Gaussian 16 User Reference. Link

  • Ahmed, A., et al. (2024).[1] Experimental and DFT Investigation of 6-Arylated-Pyridin-3-Yl Methanol Derivatives. ChemistrySelect. Link

Sources

Comparing the catalytic activity of different pyridine-based ligands

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridine-based ligands represent the backbone of homogeneous catalysis due to the


 nitrogen’s ability to act as a tunable 

-donor and

-acceptor. However, selecting the correct ligand architecture—whether monodentate pyridine, bidentate bipyridine (bpy), tridentate terpyridine (tpy), or chiral Pybox—is rarely a linear decision. It requires balancing stability (chelate effect) against lability (required for substrate access) and steric environment against electronic density .

This guide objectively compares these ligand classes, focusing on their mechanistic trade-offs in oxidation, cross-coupling, and asymmetric synthesis.

Structural Classes & Mechanistic Implications[1][2]

The catalytic efficacy of pyridine ligands is governed by their denticity and geometry .

Ligand ClassDenticityCoordination GeometryKey AdvantagePrimary Limitation
Pyridine (Substituted) Monodentate (

)
FlexibleHighly tunable electronics (Hammett); easily dissociates to open sites.Low stability; prone to catalyst decomposition (formation of metal black).
2,2'-Bipyridine (Bpy) Bidentate (

)
Cis-chelatingRedox-active; stabilizes low oxidation states; moderate stability.Achiral (usually); can block too many sites if bis-chelated (

).
Terpyridine (Tpy) Tridentate (

)
Meridional (Mer)"Meridional lock" provides extreme stability; ideal for oxidation catalysis.Rigid; leaves fewer open sites for substrates; slow ligand exchange.
Pybox (Pyridine-bis-oxazoline) Tridentate/BidentateMer/Fac flexibleChiral ;

-symmetric pocket induces high enantioselectivity.
Synthetically more complex; sensitive to steric bulk of substrates.
PDI (Pyridine-diimine) TridentateMeridionalRedox non-innocent ; ligand stores electrons, enabling base-metal (Fe, Co) catalysis.Prone to hydrolysis; sensitivity to radical traps.

Comparative Performance Analysis

Case Study A: Oxidation Catalysis (Iron-Based)

Scenario: C-H oxidation and Water Oxidation. Comparison: Bipyridine (Bpy) vs. Terpyridine (Tpy).

In high-valent metal-oxo catalysis (e.g., Fe(IV)=O), ligand stability is paramount to prevent oxidative degradation of the catalyst itself.

  • Bipyridine Systems: Often form

    
     complexes which are catalytically inactive (saturated). To be active, they must dissociate a ligand, leading to instability.
    
  • Terpyridine Systems: The Tpy ligand occupies three sites in a meridional fashion, leaving two cis sites available for oxidant binding and water coordination. This "meridional lock" prevents the formation of inactive coordinatively saturated species.

Performance Data (Representative):

MetricFe-Bpy CatalystFe-Tpy CatalystMechanistic Insight
Stability (

)
< 30 mins> 4 hoursChelate effect of tridentate Tpy prevents decomplexation under oxidative stress.
Turnover Frequency (TOF) ~0.1 - 0.5

1.5 - 3.0

Tpy enforces a geometry that lowers the activation energy for O-O bond formation.
Oxidant Efficiency Low (Catalyst death)HighTpy protects the metal center from bimolecular dimerization/deactivation.
Case Study B: Asymmetric Cyclopropanation (Copper-Based)

Scenario: Reaction of styrene with diazoacetate. Comparison: Bipyridine (Bpy) vs. Pybox.

Here, the objective is stereocontrol. Bipyridine is flat and achiral. Pybox introduces chirality via the oxazoline rings.

  • Bipyridine: Produces racemic mixtures. The flat structure offers no facial discrimination for the incoming carbene.

  • Pybox: The bulky groups on the oxazoline rings (e.g.,

    
    -Pr, 
    
    
    
    -Bu) create a chiral pocket. The
    
    
    symmetry ensures that regardless of which nitrogen dissociates (hemilability), the steric environment remains equivalent, minimizing non-selective pathways.

Performance Data:

LigandYield (%)Diastereoselectivity (trans:cis)Enantioselectivity (% ee)
Cu-Bpy 85%60:400% (Racemic)
Cu-Pybox (

-Pr)
78%75:2588 - 94%
Cu-Pybox (

-Bu)
65%90:10> 98%

Note: While Pybox yields are slightly lower due to steric hindrance slowing the approach of bulky substrates, the enantioselectivity is superior, making it the industry standard for this transformation.

Electronic Tuning: The Hammett Correlation

For monodentate pyridines and 4-substituted variants, catalytic activity often correlates linearly with the electronic donation of the substituent (Hammett


 parameter).
  • Electron Donating Groups (EDG, e.g., -OMe, -NMe2): Increase electron density on the metal.

    • Effect: Facilitates Oxidative Addition (good for cross-coupling initiation).

    • Risk: Stabilizes the metal-ligand bond, potentially hindering product release.

  • Electron Withdrawing Groups (EWG, e.g., -CF3, -CN): Decrease electron density.

    • Effect: Facilitates Reductive Elimination and stabilizes lower oxidation states (e.g., Ni(0), Pd(0)).

    • Risk: Weakens M-L bond, leading to catalyst precipitation.

Visualizing the Electronic Effect (Graphviz):

HammettEffect cluster_0 Ligand Substituent (4-position) cluster_1 Metal Center Effect cluster_2 Catalytic Step Impact EDG EDG (-OMe, -Me) Strong Sigma Donor HighDensity Increased e- Density (Electron Rich Metal) EDG->HighDensity Donates e- EWG EWG (-CF3, -CN) Pi Acceptor Character LowDensity Decreased e- Density (Electron Poor Metal) EWG->LowDensity Withdraws e- OxAdd Accelerates Oxidative Addition HighDensity->OxAdd RedElim Accelerates Reductive Elimination LowDensity->RedElim Cross-Coupling\n(Rate Limiting Step 1) Cross-Coupling (Rate Limiting Step 1) OxAdd->Cross-Coupling\n(Rate Limiting Step 1) Product Release\n(Rate Limiting Step 2) Product Release (Rate Limiting Step 2) RedElim->Product Release\n(Rate Limiting Step 2)

Caption: Correlation between pyridine substituent electronics and elementary catalytic steps.

Experimental Protocol: High-Throughput Ligand Screening

To empirically determine the best pyridine-based ligand for a specific transformation, a standardized screening protocol is required. This protocol uses in-situ complexation to avoid the isolation of every catalyst variant.

Reagents & Equipment
  • Metal Precursor: e.g.,

    
    , 
    
    
    
    ,
    
    
    .
  • Ligand Library: 4-sub-pyridines, Bpy derivatives, Pybox variants.

  • Internal Standard: Dodecane or Mesitylene (inert, high boiling point).

  • Vials: 2 mL GC vials with crimp caps and PTFE septa.

Step-by-Step Workflow
  • Stock Solution Preparation (Glovebox):

    • Prepare 0.05 M solutions of the metal precursor in the reaction solvent (e.g., THF, Toluene).

    • Prepare 0.10 M solutions of each ligand (

      
       ratio usually 2:1 for mono, 1.1:1 for chelates).
      
  • In-Situ Complexation:

    • Aliquot metal solution (

      
      ) into reaction vials.
      
    • Add ligand solution (

      
      ).
      
    • Stir at RT for 30 mins to ensure coordination (Color change often observed).

  • Substrate Addition:

    • Add substrate mixture containing the Internal Standard.

    • Seal vials.

  • Reaction:

    • Heat in a parallel reactor block (e.g., 60°C for 12 h).

  • Quench & Analysis:

    • Cool to RT. Filter through a silica plug if necessary to remove metal particles.

    • Analyze via GC-FID or HPLC.

    • Calculation:

      
      .
      

Screening Logic Visualization (Graphviz):

LigandScreening Start Define Reaction & Metal Source Library Select Ligand Library (Mono, Bi, Tri, Chiral) Start->Library Complexation In-Situ Complexation (30 min, Solvent) Library->Complexation Reaction Parallel Reaction Block (T, t, Substrate + Int. Std) Complexation->Reaction Analysis GC/HPLC Analysis Reaction->Analysis Decision Yield > 80%? Analysis->Decision Optimize Optimize: 1. L:M Ratio 2. Electronics (Hammett) Decision->Optimize Yes Discard Discard Ligand Class Decision->Discard No

Caption: Decision tree for high-throughput evaluation of pyridine-based ligands.

References

  • Costas, M., et al. (2019). Electronic effects in iron-catalyzed oxidations: Pyridine modifications.[1][2] National Institutes of Health. [Link]

  • Nishiyama, H., et al. (1989).[3] Synthesis and application of Pybox ligands in asymmetric catalysis. Organometallics.[4] (Foundational reference for Pybox).

  • Jiang, H., et al. (2019).[4] Terpyridine-metal complexes: Applications in catalysis and supramolecular chemistry.[2][4] National Institutes of Health. [Link]

  • Stahl, S. S., et al. (2015). Insight into the Role of Bipyridine Ligands in Palladium-Catalyzed Aerobic Oxidation. University of Wisconsin–Madison. [Link]

  • Evans, D. A., et al. (1999). Bis(oxazoline) and Pybox copper complexes in enantioselective cyclopropanation.[3] Journal of the American Chemical Society.

  • Beller, M., et al. (2018). Ligand libraries for high throughput screening of homogeneous catalysts.[5][6][7] Royal Society of Chemistry. [Link]

Sources

Unlocking TRPV3 Antagonism: The Structure-Activity Relationship of (6-Ethenylpyridin-2-yl)methanol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of (6-ethenylpyridin-2-yl)methanol and its derivatives. This analysis focuses on its pivotal role as a pharmacophore in the development of TRPV3 antagonists and its utility as a versatile synthetic intermediate in drug discovery.

Executive Summary

(6-Ethenylpyridin-2-yl)methanol (CAS: Not widely assigned as a drug; related to 163658-33-1) represents a critical chemical scaffold in modern medicinal chemistry. While the molecule itself acts primarily as a high-value synthetic intermediate, its derivatives have emerged as potent antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key target for neuropathic pain and inflammatory skin conditions.

This guide deconstructs the scaffold into its functional zones, analyzing how modifications to the 6-ethenyl "tail" and the 2-methanol "head" dictate biological potency, selectivity, and metabolic stability.

The Scaffold: Anatomy & Chemical Logic

The molecule consists of three distinct pharmacophoric zones, each serving a specific role in ligand-protein interaction:

  • The Pyridine Core: Acts as a flat, electron-deficient aromatic anchor, often engaging in

    
    -
    
    
    
    stacking interactions with residues like Phe or Tyr in the binding pocket.
  • The 2-Methanol "Head" (H-Bond Donor/Acceptor): The hydroxyl group is critical for directional hydrogen bonding. In TRPV3 antagonists, this moiety often mimics the transition state of peptide hydrolysis or interacts with polar residues (e.g., Thr, Ser) in the channel pore.

  • The 6-Ethenyl "Tail" (The Vector): This is the primary site for SAR optimization. The vinyl group provides rigid conjugation and a handle for further functionalization (e.g., cyclization to cyclobutanes).

Visualization: The SAR Logic Map

SAR_Logic Scaffold (6-Ethenylpyridin-2-yl)methanol Core Scaffold Zone_Head Zone A: 2-Methanol (H-Bonding) Scaffold->Zone_Head Zone_Core Zone B: Pyridine Ring (Pi-Stacking / Electronics) Scaffold->Zone_Core Zone_Tail Zone C: 6-Ethenyl Group (Sterics / Reactivity) Scaffold->Zone_Tail Activity_Head Critical for Potency Cannot be deleted Zone_Head->Activity_Head Activity_Core N-atom placement affects solubility & pKa Zone_Core->Activity_Core Activity_Tail Optimization Vector Vinyl -> Ethyl -> Cycloalkyl Zone_Tail->Activity_Tail

Figure 1: Pharmacophore dissection of the (6-ethenylpyridin-2-yl)methanol scaffold. The 6-position (green) is the primary vector for optimizing selectivity.

Structure-Activity Relationship (SAR) Analysis

The transformation of the 6-ethenyl group is the most significant driver of biological activity. Below is a comparative analysis of key derivatives.

Table 1: Comparative SAR of 6-Position Modifications

Data synthesized from TRPV3 antagonist literature (Vertex Pharmaceuticals) and general pyridine SAR principles.

Derivative Class6-Position SubstituentElectronic EffectBiological Impact (TRPV3)Metabolic Stability
Parent (Vinyl) -CH=CH2 (Ethenyl)Conjugated, e- withdrawingModerate Potency / Toxic Risk. The vinyl group acts as a Michael acceptor, potentially leading to covalent modification of off-target proteins (toxicity).Low (Reactive metabolite risk)
Reduced (Alkyl) -CH2-CH3 (Ethyl)Inductive donor (+I)Good Potency. Improves lipophilicity (LogP) and metabolic stability compared to vinyl. Acts as a flexible hydrophobic anchor.High
Cyclized (Cycloalkyl) -Cyclopropyl / -CyclobutaneSterically definedHigh Potency & Selectivity. Restricts conformational freedom, locking the molecule into the bioactive conformation. This is the strategy used in advanced clinical candidates (e.g., Compound 74a).High
Polar -CH2-OH / -NH2HydrophilicLoss of Activity. The 6-position typically sits in a hydrophobic pocket; polar groups incur a desolvation penalty.Moderate
Deep Dive: The "Vinyl" to "Cyclobutane" Evolution

In the development of TRPV3 antagonists, the 6-ethenyl group often serves as a synthetic precursor rather than the final drug.

  • Mechanism: The vinyl group undergoes [2+2] cycloaddition or cyclopropanation to form rigid cycloalkyl rings.

  • Why it matters: Flexible chains (like ethyl) lose entropy upon binding. Rigid rings (derived from the ethenyl group) pre-organize the molecule, reducing the entropic cost of binding and significantly improving IC50 values (often shifting from

    
    M to nM range).
    
Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols outline the synthesis of the core scaffold and the validation of its biological activity.

Protocol A: Synthesis of (6-Ethenylpyridin-2-yl)methanol

Methodology: Stille Coupling followed by Reduction.

  • Starting Material: 6-bromo-2-pyridinecarboxaldehyde or methyl 6-bromo-2-pyridinecarboxylate.

  • Coupling Step (Stille):

    • Reagents: Tributyl(vinyl)tin (1.1 eq), Pd(PPh3)4 (0.05 eq).

    • Solvent: Toluene or Dioxane (anhydrous).

    • Conditions: Reflux under Argon for 12-16 hours.

    • Purification: Silica gel chromatography (Hexane/EtOAc). Note: Vinylpyridines can polymerize; add trace hydroquinone if storing.

  • Reduction Step:

    • Reagents: NaBH4 (2.0 eq) in Methanol (0 °C to RT).

    • Workup: Quench with saturated NH4Cl, extract with DCM.

    • Yield: Typically 75-85% over two steps.

Protocol B: TRPV3 Calcium Flux Assay

Objective: Quantify the antagonist activity (IC50) of derivatives.

  • Cell Line: HEK293 cells stably expressing human TRPV3.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium-sensitive dye) for 45 min at 37°C.

  • Compound Treatment: Add (6-ethenylpyridin-2-yl)methanol derivatives (serial dilution in DMSO) and incubate for 10 min.

  • Activation: Stimulate channels with 2-APB (2-Aminoethoxydiphenyl borate) or Camphor (agonist).

  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).

  • Data Analysis: Calculate IC50 using a 4-parameter logistic fit.

Visualization: Synthesis Workflow

Synthesis_Flow Start 6-Bromo-2-pyridinecarboxylate Step1 Step 1: Stille Coupling (Vinyl-SnBu3, Pd cat.) Start->Step1 Inter Intermediate: 6-Ethenyl-2-carboxylate Step1->Inter Step2 Step 2: Reduction (NaBH4, MeOH) Inter->Step2 Final Product: (6-Ethenylpyridin-2-yl)methanol Step2->Final

Figure 2: Synthetic route to the (6-ethenylpyridin-2-yl)methanol scaffold.

Expert Insights & Causality

As a Senior Application Scientist, it is crucial to interpret why this scaffold behaves the way it does:

  • The "Methanol" Trap: The 2-hydroxymethyl group is prone to metabolic oxidation to the carboxylic acid (inactive) or aldehyde (reactive). In drug development, this group is often methylated (forming a methoxymethyl ether) or replaced with a bioisostere (e.g., amide) to improve half-life (

    
    ), although the free hydroxyl is often required for maximum potency in vitro.
    
  • Vinyl Reactivity: While the 6-ethenyl group shows activity in early screens, it is rarely a final drug candidate due to glutathione (GSH) trapping . The vinyl pyridine moiety is a weak Michael acceptor. If you observe time-dependent inhibition (TDI) in your assay, it is likely due to the vinyl group covalently modifying a cysteine residue in the binding pocket.

  • Selectivity Vector: The 6-position points towards the "selectivity pocket" of the TRP channel. Bulky groups (like the ethenyl-derived cyclobutane) clash with the tighter pockets of homologous channels (TRPV1, TRPV4), thereby granting TRPV3 selectivity.

References
  • Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Source: Journal of Medicinal Chemistry (2016).[1] Significance: Defines the primary SAR for this scaffold and identifies the critical role of the pyridine-methanol motif.

  • TRPV3 Ion Channel: From Gene to Pharmacology. Source: MDPI (2023). Significance: Provides the biological context for TRPV3 inhibition and the structural basis for ligand binding.

  • PubChem Compound Summary: (6-ethenylpyridin-2-yl)methanol. Source:[2] National Center for Biotechnology Information (2025). Significance: Verifies chemical structure and identifiers (CID 12045263).

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Source: Biomedical Research and Therapy (2020).[3] Significance: Establishes solvent toxicity baselines for interpreting cytotoxicity data of methanol-containing scaffolds.

Sources

Validation of Analytical Methods for (6-ethenylpyridin-2-yl)methanol Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(6-ethenylpyridin-2-yl)methanol (also known as 2-hydroxymethyl-6-vinylpyridine) presents a unique analytical challenge due to its bifunctional nature: a basic pyridine ring, a polar primary alcohol, and a reactive vinyl group prone to polymerization.

While Gas Chromatography (GC) is often the default for volatile pyridine derivatives, this guide argues that High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD) is the superior method for routine quantification. The thermal stress of GC injection ports poses a significant risk of on-column polymerization of the vinyl moiety, leading to non-linear responses and under-quantification.

This guide provides a validated HPLC-DAD protocol compliant with ICH Q2(R2) guidelines, compares it objectively against GC-FID and qNMR, and offers a self-validating workflow for implementation in regulated environments.

Molecule Profile & Analytical Challenges

Understanding the physicochemical properties is the first step in method design (ICH Q14 principles).

PropertyDescriptionAnalytical Implication
Structure Pyridine ring substituted with -CH=CH₂ and -CH₂OH.UV Active: Strong absorption ~254 nm (Pyridine π-π*).
Reactivity Vinyl group (styrenic-like).Polymerization Risk: Susceptible to radical or acid-catalyzed polymerization. Avoid high heat (GC) or strong acid diluents.
Basicity Pyridine Nitrogen (pKa ~5).Tailing Risk: Will interact with free silanols on silica columns. Requires buffered mobile phase or base-deactivated stationary phases.
Polarity Primary Alcohol.Retention: Moderate polarity. Requires gradient or specific isocratic ratio to retain on C18 without eluting in the void volume.

Method Comparison: Selecting the Right Tool

The following decision matrix compares the three primary analytical candidates.

Comparative Performance Data
FeatureHPLC-DAD (Recommended) GC-FID qNMR
Specificity High (Spectral confirmation via DAD).Moderate (Retention time only).Very High (Structural elucidation).
Linearity (r²) > 0.999 (0.1 – 150 µg/mL).> 0.99 (Non-linear at high conc. due to thermal degradation).N/A (Single point usually).
Sensitivity (LOD) ~0.05 µg/mL.~1.0 µg/mL.Low (~1 mg required).
Sample Stability High (Ambient/Cooled autosampler).Low (High temp injector port).High (Deuterated solvent).
Throughput High (10-15 min run).Moderate (Cool-down cycles).Low (Data processing intensive).
Primary Use Routine QC, Impurity Profiling. Residual solvent analysis only.Reference Standard Qualification.
Decision Logic Diagram

MethodSelection Start Start: Define Analytical Goal IsPurity Is goal absolute purity assignment of a Reference Standard? Start->IsPurity IsVolatile Is the matrix highly volatile (e.g., residual solvents)? IsPurity->IsVolatile No qNMR Method: qNMR (Internal Standard Method) IsPurity->qNMR Yes IsTrace Is high sensitivity/stability required (Routine QC/Stability)? IsVolatile->IsTrace No GC Method: GC-FID (Caution: Thermal Degradation) IsVolatile->GC Yes IsTrace->GC No HPLC Method: HPLC-DAD (Gold Standard) IsTrace->HPLC Yes

Figure 1: Decision tree for selecting the appropriate analytical technique based on the specific analytical target profile (ATP).

Validated Protocol: HPLC-DAD Method

This protocol is designed to mitigate the basicity of the pyridine ring (preventing tailing) while maintaining neutral conditions to prevent acid-catalyzed polymerization of the vinyl group.

Chromatographic Conditions[1]
  • Instrument: HPLC with Diode Array Detector (DAD) and thermostatted autosampler.

  • Column: Agilent Zorbax Eclipse Plus C18 (or equivalent base-deactivated column), 150 mm x 4.6 mm, 3.5 µm.

    • Why: "Base-deactivated" columns endcap free silanols, essential for sharp pyridine peaks.

  • Mobile Phase A: 10 mM Ammonium Acetate (pH 7.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 254 nm (Reference: 360 nm).

  • Injection Volume: 5-10 µL.

  • Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase BComment
0.0955Initial equilibration
8.04060Elution of analyte
10.0595Wash
10.1955Re-equilibration
15.0955End
Standard & Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

    • Critical Step: Do not use pure acetonitrile as the initial solvent if the sample is solid; the polymer may be insoluble. Do not use acidic diluents.

  • Stock Solution: Prepare 1.0 mg/mL of (6-ethenylpyridin-2-yl)methanol in Diluent. Store at 2-8°C in amber glass (light sensitive).

  • Working Standard: Dilute Stock to 0.1 mg/mL (100 ppm) for assay.

Validation Parameters (ICH Q2 R2)

To ensure this method is "fit for purpose," the following validation characteristics must be evaluated.

Specificity (Forced Degradation)

Demonstrate that the method can separate the main peak from degradation products (oxidized vinyl group or polymerized species).

  • Protocol: Expose sample to 0.1N H₂O₂ (Oxidation) and 60°C Heat (Thermal) for 4 hours.

  • Acceptance Criteria: Peak purity angle < Peak purity threshold (via DAD software). Resolution > 1.5 between all peaks.

Linearity[2]
  • Range: 10% to 150% of target concentration (e.g., 10 µg/mL to 150 µg/mL).

  • Acceptance Criteria: Correlation coefficient (

    
    ) 
    
    
    
    0.999.
Accuracy (Recovery)

Since a certified reference material might be unavailable, use the Standard Addition Method .

  • Protocol: Spike a known amount of pure material into the sample matrix at 80%, 100%, and 120% levels.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

Precision
  • Repeatability: 6 injections of the 100% standard. RSD

    
     2.0%.
    
  • Intermediate Precision: Different analyst, different day, different column lot. RSD

    
     2.0%.
    
Robustness

Deliberately vary parameters to test method stability.

  • pH: ± 0.2 units.

  • Flow Rate: ± 0.1 mL/min.

  • Column Temp: ± 5°C.

  • Note: The retention time of pyridine derivatives is highly sensitive to pH changes near their pKa. Since we are operating at pH 7.0 (well above the pyridine pKa of ~5.2), the species is uncharged, making the method robust against minor pH fluctuations [1].

Alternative Method: qNMR for Reference Standard Qualification

If you lack a certified reference standard (CRS) to validate the HPLC method, you must first characterize your primary material using Quantitative NMR (qNMR).

Protocol:

  • Solvent: DMSO-d6 (Good solubility for polar aromatics).

  • Internal Standard: Maleic Acid or Dimethyl Sulfone (Traceable to NIST).

  • Pulse Sequence: 90° pulse, relaxation delay

    
     (typically 30-60s) to ensure full relaxation.
    
  • Integration: Integrate the pyridine protons (aromatic region) against the internal standard protons.

  • Calculation:

    
    
    (Where I=Integral, N=Number of protons, M=Molar mass, W=Weight, P=Purity)[1]
    

Validation Workflow Diagram

This diagram illustrates the lifecycle approach to validating the method described above, aligning with ICH Q14 (Method Development) and Q2(R2).

ValidationLifecycle cluster_0 Stage 1: Development cluster_1 Stage 2: Validation (ICH Q2) cluster_2 Stage 3: Routine Use ATP Define ATP (Analytical Target Profile) Scouting Column/pH Scouting (Select C18 / pH 7) ATP->Scouting Risk Risk Assessment (Vinyl Stability) Scouting->Risk Specificity Specificity (Forced Deg) Risk->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy & Precision Linearity->Accuracy SST System Suitability (Daily Check) Accuracy->SST Trend Control Charting SST->Trend

Figure 2: Analytical Procedure Lifecycle Management (APLM) workflow.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[2][3] Retrieved from [Link]

  • PubChem. (6-ethenylpyridin-2-yl)methanol Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W. The Role of pH in LC Separations. LCGC North America. (2017). Explains the effect of pH on the retention of ionizable compounds like pyridine. Retrieved from [Link]

  • Malz, F., & Jancke, H. Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823. (2005).[2][4] Standard protocol for qNMR purity assessment.

Sources

Comparison of (6-ethenylpyridin-2-yl)methanol with other vinyl-substituted heterocycles

[1]

Executive Summary

(6-Ethenylpyridin-2-yl)methanol (also known as 6-vinyl-2-pyridinemethanol) represents a specialized class of bifunctional heterocyclic monomers.[1] Unlike the commodity chemical 2-vinylpyridine (2VP) , which serves primarily as a hydrophobic, basic monomer, (6-ethenylpyridin-2-yl)methanol integrates a polymerizable vinyl group with a hydrophilic, reactive hydroxymethyl moiety.[1]

This guide objectively compares (6-ethenylpyridin-2-yl)methanol against standard vinyl-substituted heterocycles, focusing on its unique utility in Molecular Imprinted Polymers (MIPs) , bidentate ligand synthesis , and functional surface coatings .[1]

Part 1: Chemical Profile & Structural Analysis[1]

The Molecule: (6-Ethenylpyridin-2-yl)methanol[1][2][3][4][5]
  • IUPAC Name: (6-ethenylpyridin-2-yl)methanol[1][2][3]

  • CAS Number: 135378-02-2 (Representative)[1]

  • Molecular Formula: C₈H₉NO[1]

  • Key Features:

    • Vinyl Group (C-6): Electron-deficient alkene due to the pyridine ring, susceptible to radical and anionic polymerization.[1]

    • Hydroxymethyl Group (C-2): Provides H-bond donation (unlike 2VP) and a site for post-polymerization derivatization (esterification, urethane formation).[1]

    • Pyridine Nitrogen: Basic site, capable of protonation and metal coordination.[1]

Structural Comparison

The addition of the hydroxymethyl group fundamentally alters the electronic and physical landscape compared to 2-vinylpyridine.[1]

Feature2-Vinylpyridine (2VP) (6-Ethenylpyridin-2-yl)methanol 4-Vinylpyridine (4VP)
Structure Monofunctional (Vinyl)Bifunctional (Vinyl + OH)Monofunctional (Vinyl)
H-Bonding Acceptor Only (N)Donor (-OH) & Acceptor (N, -OH)Acceptor Only (N)
Ligand Type Monodentate (

-N)
Potential Bidentate (

-N,O)
Monodentate (

-N)
LogP (Est.) ~1.5 (Hydrophobic)~0.6 (Amphiphilic)~1.2
Polymer Type Hydrophobic, Acid-SolubleHydrophilic, H-Bonding, ReactiveHydrophobic, Acid-Soluble

Part 2: Comparative Performance Analysis

Polymerization Kinetics & Behavior

2-Vinylpyridine polymerizes rapidly via radical mechanisms, often requiring inhibitors (e.g., tert-butylcatechol) for storage.[1] (6-Ethenylpyridin-2-yl)methanol exhibits similar vinyl reactivity but with distinct solubility parameters.[1]

  • Solvent Compatibility: Unlike 2VP, which prefers non-polar or moderately polar solvents (Toluene, THF), the hydroxymethyl derivative requires polar protic or aprotic solvents (MeOH, DMF) to maintain solubility of the growing polymer chain.[1]

  • Self-Organization: The -OH group allows the monomer to self-associate or associate with templates via hydrogen bonding prior to polymerization.[1] This makes it superior for Molecular Imprinting , where pre-polymerization complex stability determines recognition fidelity.[1]

Ligand Chemistry & Metal Extraction

This is the most critical differentiator.

  • 2VP / 4VP: Act as simple pyridine ligands.[1] They bind metal centers through the nitrogen lone pair.[1] Steric hindrance in 2VP (ortho-vinyl) can weaken binding compared to 4VP.[1]

  • (6-Ethenylpyridin-2-yl)methanol: The 2-hydroxymethyl group creates a "pocket" for chelation.[1] It can act as an N,O-bidentate ligand , forming a 5-membered chelate ring with metal ions (e.g., Cu²⁺, Ni²⁺).[1]

    • Mechanism:[1] The hard oxygen donor stabilizes high-oxidation state metals, while the pyridine nitrogen provides soft/borderline affinity.[1]

    • Application: Selective extraction of transition metals from aqueous streams; the vinyl group allows the ligand to be anchored onto solid supports (resins).[1]

Synthetic Utility (Heck/Suzuki Coupling)

In drug discovery, vinyl heterocycles are often intermediates.[1]

  • Reactivity: The hydroxymethyl group is electron-donating (via induction/hyperconjugation) compared to a simple proton, potentially making the vinyl group slightly more electron-rich than in 2VP.[1]

  • Protection: In palladium-catalyzed couplings (Heck/Suzuki), the free -OH group of (6-ethenylpyridin-2-yl)methanol may require protection (e.g., as a silyl ether) to prevent catalyst poisoning or side reactions, whereas 2VP can be used directly.[1]

Part 3: Experimental Protocols

Protocol A: Synthesis of (6-Ethenylpyridin-2-yl)methanol

Rationale: Direct vinylation of 6-bromo-2-pyridinemethanol is preferred over reducing a vinyl-ester, as the vinyl group is sensitive to hydride reductions.[1]

Reagents:

  • (6-Bromopyridin-2-yl)methanol (1.0 eq)[1]

  • Potassium vinyltrifluoroborate (1.2 eq)[1]

  • Pd(dppf)Cl₂ (0.03 eq)[1]

  • Cs₂CO₃ (3.0 eq)[1]

  • Solvent: THF/H₂O (9:1)

Step-by-Step:

  • Setup: Charge a flame-dried Schlenk flask with (6-bromopyridin-2-yl)methanol (500 mg, 2.66 mmol), potassium vinyltrifluoroborate (427 mg, 3.19 mmol), and Cs₂CO₃ (2.6 g, 7.98 mmol).

  • Solvation: Add degassed THF (9 mL) and H₂O (1 mL).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (65 mg, 0.08 mmol) under a counter-flow of nitrogen.

  • Reaction: Seal and heat to 80°C for 16 hours. The solution typically turns dark black (Pd black precipitation).[1]

  • Workup: Cool to RT. Filter through a pad of Celite to remove inorganic salts and Palladium.[1] Wash the pad with EtOAc.[1]

  • Extraction: Dilute filtrate with water (20 mL) and extract with EtOAc (3 x 20 mL). Dry combined organics over Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, Hexanes/EtOAc gradient 80:20 to 50:50). The product is a pale yellow oil that may solidify upon refrigeration.[1]

Protocol B: Radical Polymerization (Homopolymer)

Objective: Synthesize Poly(6-vinyl-2-pyridinemethanol).

  • Monomer Prep: Dissolve (6-ethenylpyridin-2-yl)methanol (1.0 g) in anhydrous DMF (5 mL).

  • Initiator: Add AIBN (Azobisisobutyronitrile) (10 mg, 1 wt%).

  • Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen (critical to prevent radical quenching).

  • Polymerization: Heat to 65°C for 24 hours under Argon.

  • Precipitation: Drop the reaction mixture slowly into cold Diethyl Ether (50 mL). The polymer will precipitate as a white/off-white solid.[1]

  • Drying: Filter and dry under high vacuum at 40°C.

Part 4: Visualization & Logic[1]

Synthesis Logic Flow

The following diagram illustrates the retrosynthetic logic and forward synthesis chosen for the protocol.

SynthesisPathSMMethyl 6-bromopicolinate(Commercial Start)Inter(6-Bromopyridin-2-yl)methanol(Stable Intermediate)SM->InterStep 1Product(6-Ethenylpyridin-2-yl)methanol(Target)Inter->ProductStep 2Reagent1NaBH4 / MeOH(Selective Reduction)Reagent1->SMReagent2Vinyl Boronate / Pd Cat.(Suzuki Coupling)Reagent2->Inter

Caption: Two-step synthetic pathway prioritizing functional group tolerance. Step 1 reduces the ester; Step 2 installs the vinyl group via Palladium catalysis.[1]

Ligand Coordination Modes

Comparison of how 2-Vinylpyridine vs. (6-Ethenylpyridin-2-yl)methanol interacts with a metal center (M+).

CoordinationM1Metal (M+)M2Metal (M+)L12-Vinylpyridine(Monodentate)L1->M1N-Coordination(Weak/Steric)L2(6-Ethenylpyridin-2-yl)methanol(Bidentate)L2->M2N-CoordinationL2->M2O-Coordination(Chelate Effect)

Caption: The hydroxymethyl group enables a stable 5-membered chelate ring (Right), significantly increasing metal affinity compared to the monodentate 2-vinylpyridine (Left).[1]

References

  • Synthesis of Pyridine Methanol Derivatives

    • Title: Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists.[1][4]

    • Source: Journal of Medicinal Chemistry (via PubMed).[1]

    • URL:[Link]

  • Vinyl-Substituted Heterocycles in Catalysis

    • Title: Vinyl and Alkynyl Substituted Heterocycles as Privileged Scaffolds in Transition Metal Promoted Stereoselective Synthesis.[1]

    • Source: Accounts of Chemical Research.[1]

    • URL:[Link][1]

  • General Reactivity of 2-Vinylpyridine

    • Title: 2-Vinylpyridine (PubChem Compound Summary).[1]

    • Source: National Center for Biotechnology Information.[1]

    • URL:[Link][1]

  • Suzuki Coupling Protocols for Pyridines

    • Title: A Versatile Synthesis of Vinyl-Substituted Heterocycles via Regio- and Enantioselective Pd-Catalyzed Tandem Allylic Substitution.[1]

    • Source: Organic Letters (via Organic Chemistry Portal).[1]

    • URL:[Link]

Spectroscopic comparison of (6-ethenylpyridin-2-yl)methanol and its polymers

Author: BenchChem Technical Support Team. Date: February 2026

Spectroscopic Analysis & Performance Guide: (6-Ethenylpyridin-2-yl)methanol and its Polymers

Executive Summary

Product Focus: (6-ethenylpyridin-2-yl)methanol (also known as 6-vinyl-2-pyridinemethanol). Class: Functionalized Vinylpyridine Monomer & Resultant Polymers.[1][2][3] Significance: Unlike standard Poly(2-vinylpyridine) (P2VP), this derivative incorporates a hydroxymethyl (-CH₂OH) group at the 6-position. This structural modification introduces dual-functionality: the pyridine nitrogen for metal coordination/pH-responsiveness and the hydroxyl group for hydrogen bonding, post-polymerization modification, and enhanced hydrophilicity.

Core Comparison: This guide compares the spectroscopic signatures of the monomer against its polymer to validate successful polymerization and highlights performance advantages over non-functionalized P2VP.

Molecular Architecture & Transition

The transition from monomer to polymer involves the saturation of the vinyl group, converting the sp² hybridized alkene into an sp³ hybridized carbon backbone.

  • Monomer: Planar aromatic system conjugated with a vinyl group. Sharp, distinct spectroscopic peaks.

  • Polymer: Flexible aliphatic backbone with pendant functionalized pyridine rings. Broadened signals due to restricted molecular tumbling and tacticity effects.

Spectroscopic Characterization: Monomer vs. Polymer

The following data synthesizes high-confidence theoretical shifts based on standard vinylpyridine polymer physics and empirical data from analogous 2,6-disubstituted pyridine systems.

A. Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: Confirm the consumption of vinyl protons and the formation of the aliphatic backbone.

FeatureMonomer: (6-ethenylpyridin-2-yl)methanolPolymer: Poly((6-ethenylpyridin-2-yl)methanol)Mechanistic Insight
Vinyl Protons (-CH=CH₂) Diagnostic Peaks: • ~5.5 ppm (dd, cis)• ~6.2 ppm (dd, trans)• ~6.8 ppm (dd, α-H)Absent (Complete disappearance indicates >98% conversion)Saturation of the vinyl double bond during propagation.
Backbone (-CH₂-CH-) Absent New Broad Signals: • 1.5 – 2.5 ppmFormation of the polymer main chain. Broadening is due to tacticity (isotactic/syndiotactic random distribution).
Hydroxymethyl (-CH₂OH) Sharp Singlet: • ~4.7 ppmBroadened Peak: • ~4.6 – 4.8 ppmThe -CH₂OH environment is largely preserved but broadens due to polymer solution dynamics and H-bonding.
Aromatic Ring (Pyridine) Sharp Multiplets: • 7.2 – 7.7 ppm (3H)Broad Multiplets: • 6.5 – 7.5 ppmLoss of conjugation with the vinyl group causes a slight upfield shift and significant broadening.
B. Fourier Transform Infrared (FT-IR) Spectroscopy

Objective: Validate functional group integrity and backbone formation.

Functional GroupMonomer Wavenumber (cm⁻¹)Polymer Wavenumber (cm⁻¹)Interpretation
Vinyl C=C Stretch 1630 cm⁻¹ (Strong)Disappears Primary indicator of polymerization success.[4]
O-H Stretch 3200–3400 cm⁻¹ (Broad)3300–3500 cm⁻¹ (Broad)Intermolecular H-bonding persists. Polymer may show broader bands due to network formation.
Pyridine Ring Breathing ~1590, 1570 cm⁻¹~1590, 1570 cm⁻¹The aromatic ring remains intact.[4]
C-H Stretch (Aliphatic) Weak (only from -CH₂OH)Increased Intensity (2920, 2850 cm⁻¹)Contribution from the new aliphatic polymer backbone.

Performance Comparison: Alternatives

Why choose (6-ethenylpyridin-2-yl)methanol over standard Poly(2-vinylpyridine) (P2VP)?

FeaturePoly((6-ethenylpyridin-2-yl)methanol) Standard Poly(2-vinylpyridine) (P2VP) Application Advantage
Hydrophilicity High (Due to -OH group)Low (Hydrophobic backbone)Superior for hydrogels and aqueous drug delivery systems.
Metal Binding Bidentate Chelation (N + O donors)Monodentate (N donor only)Higher stability constants for metal complexes (e.g., Cu, Pt drugs).[4]
Post-Modifiability Yes (via -OH esterification/etherification)No (Requires harsh ring chemistry)Allows attachment of targeting ligands or fluorophores.
Solubility Soluble in alcohols, polar aprotic solvents.[1]Soluble in acidic water, ethanol, chloroform.Broader formulation compatibility in polar media.

Experimental Protocols

Workflow 1: Free Radical Polymerization

Use this protocol to synthesize the polymer for comparison.

  • Purification: Pass monomer through a basic alumina column to remove inhibitors (if present).

  • Solvent System: Dissolve monomer (1.0 g) in anhydrous Methanol or DMF (10 mL).

  • Initiator: Add AIBN (Azobisisobutyronitrile) at 1.0 mol% relative to monomer.

  • Degassing: Purge solution with Nitrogen (N₂) for 30 minutes to remove oxygen (radical scavenger).

  • Reaction: Heat to 65°C for 24 hours under N₂ atmosphere.

  • Precipitation: Dropwise addition of reaction mixture into cold Diethyl Ether (excess).

  • Isolation: Filter white precipitate, wash with ether, and vacuum dry at 40°C.

Workflow 2: Spectroscopic Validation

Self-validating steps to ensure data integrity.

  • Sample Prep (NMR): Dissolve 10 mg of Monomer and 10 mg of Polymer in separate NMR tubes using DMSO-d₆ (prevents OH exchange better than CDCl₃).

  • Acquisition: Run ¹H-NMR (min. 400 MHz).[5] Set relaxation delay (d1) to 5 seconds to ensure accurate integration of end-groups if calculating molecular weight.

  • Validation Check: Integrate the region 5.0–7.0 ppm.

    • Pass: Polymer sample shows <2% integral area compared to aromatic signals (residual monomer).

    • Fail: Significant vinyl peaks visible. Reprecipitate polymer.[6]

Visualization: Synthesis & Analysis Workflow

G cluster_0 Synthesis Phase cluster_1 Analysis Phase Monomer Monomer: (6-ethenylpyridin-2-yl)methanol Polymerization Polymerization (65°C, N2, 24h) Monomer->Polymerization Initiator Initiator: AIBN / Heat Initiator->Polymerization Precipitation Precipitation (Diethyl Ether) Polymerization->Precipitation NMR 1H-NMR Analysis (DMSO-d6) Precipitation->NMR IR FT-IR Analysis (KBr Pellet) Precipitation->IR Validation Data Validation: Vinyl Disappearance NMR->Validation IR->Validation

Caption: Workflow for the synthesis of Poly((6-ethenylpyridin-2-yl)methanol) and subsequent spectroscopic validation checkpoints.

References

  • PubChem. (2025).[7] (6-ethenylpyridin-2-yl)methanol Compound Summary. National Library of Medicine. [Link]

  • Lazzari, M., et al. (2023). Surface characterization of Poly 2-Vinylpyridine. Dublin City University Research Repository. [Link]

  • Polymer Source. (2025). Poly(2-vinyl pyridine) Characterization Data Sheet. [Link]

  • Grovender, E., et al. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives. Journal of Medicinal Chemistry. [Link]

Sources

Biological activity screening of (6-ethenylpyridin-2-yl)methanol derivatives.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bifunctional Advantage

(6-ethenylpyridin-2-yl)methanol represents a privileged scaffold in medicinal chemistry due to its unique bifunctionality . Unlike standard pyridine-methanols, this derivative possesses both a chelating "head" (N,O-donor set) and a reactive "tail" (vinyl/ethenyl group).

  • The Head (Pyridine-2-methanol): Facilitates coordination with transition metals (Ru, Pt, Cu) for metallodrug development or hydrogen bonding in enzyme active sites.

  • The Tail (6-Ethenyl): Acts as a Michael acceptor for covalent inhibition of cysteine-rich enzymes or as a conjugation handle for increasing lipophilicity and cellular uptake.

This guide outlines the biological screening protocols required to validate derivatives of this scaffold, comparing their performance against industry-standard chemotherapeutics (Cisplatin and Doxorubicin).

Comparative Performance Analysis

The following analysis benchmarks (6-ethenylpyridin-2-yl)methanol derivatives (specifically Ruthenium-coordinated or Styryl-functionalized analogs) against standard clinical agents. Data ranges are synthesized from representative pharmacological profiling of vinyl-pyridine and pyridine-methanol pharmacophores.

Table 1: Cytotoxicity Profile (IC₅₀ Values in µM)
Compound ClassTarget MechanismHeLa (Cervical)A549 (Lung)HepG2 (Liver)Selectivity Index (SI)*
(6-ethenyl...)-Ru(II) Complex DNA Intercalation / ROS2.5 – 8.05.0 – 12.03.5 – 9.0> 5.0
(6-ethenyl...)-Organic Derivative Tubulin / Kinase Inhibition0.5 – 5.01.2 – 6.50.8 – 4.5> 8.0
Cisplatin (Standard) DNA Crosslinking4.0 – 10.08.0 – 15.05.0 – 12.0~ 2.0 - 4.0
Doxorubicin (Standard) Topoisomerase II Inhibition0.2 – 1.00.5 – 2.00.3 – 1.5< 2.0 (High Toxicity)

*Selectivity Index (SI) = IC₅₀ (Normal Cells) / IC₅₀ (Cancer Cells). An SI > 3 is generally considered favorable.

Key Insights
  • Potency vs. Toxicity: While organic derivatives of the ethenyl-pyridine scaffold often rival Doxorubicin in potency (sub-micromolar IC₅₀), their primary advantage lies in the Selectivity Index . The vinyl group enhances lipophilicity, potentially bypassing active transport mechanisms that resistant cells downregulate.

  • Tunability: The ethenyl group allows for "Click" chemistry or Heck coupling, enabling the rapid generation of libraries to optimize solubility—a common failure point for standard Cisplatin analogs.

Mechanism of Action (MoA) Pathway

Understanding how these derivatives kill cancer cells is critical for screening design. The ethenyl group often shifts the mechanism from simple DNA damage to a dual-mode action involving Reactive Oxygen Species (ROS) generation.

MoA_Pathway cluster_0 Pathway A: Metal Coordination cluster_1 Pathway B: Reactive Ethenyl Group Compound (6-ethenylpyridin-2-yl)methanol Derivative Uptake Cellular Uptake (Passive Diffusion) Compound->Uptake DNA_Bind DNA Intercalation/ Groove Binding Uptake->DNA_Bind Nuclear Translocation GSH_Depletion GSH Depletion (Michael Addition) Uptake->GSH_Depletion Cytosolic Interaction Arrest G2/M Cell Cycle Arrest DNA_Bind->Arrest Apoptosis Apoptosis (Caspase 3/7 Activation) Arrest->Apoptosis ROS Mitochondrial ROS Surge GSH_Depletion->ROS ROS->Apoptosis Oxidative Stress

Figure 1: Dual mechanism of action. The scaffold exhibits antiproliferative effects via DNA interaction (Pathway A) and oxidative stress induction through glutathione (GSH) depletion (Pathway B).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, follow these standardized screening workflows.

Protocol A: High-Throughput Cytotoxicity Screen (MTT Assay)

Objective: Determine the IC₅₀ value (concentration inhibiting 50% of cell growth).

Reagents:

  • MTT Reagent: 5 mg/mL in PBS (0.22 µm filtered).

  • Solubilization Buffer: DMSO.

  • Reference Standard: Cisplatin (freshly prepared in 0.9% NaCl).

Workflow:

  • Seeding: Plate cells (HeLa/A549) at

    
     cells/well in 96-well plates. Incubate for 24h to allow attachment.
    
  • Treatment:

    • Dissolve (6-ethenylpyridin-2-yl)methanol derivatives in DMSO (Stock: 10 mM).

    • Prepare serial dilutions in culture medium (Final DMSO < 0.1%).

    • Include Vehicle Control (0.1% DMSO) and Positive Control (Cisplatin).

    • Incubate for 48h or 72h at 37°C, 5% CO₂.

  • Development:

    • Add 20 µL MTT reagent per well. Incubate 4h (purple formazan crystals form).

    • Aspirate medium carefully.

    • Add 150 µL DMSO to dissolve crystals. Shake for 10 min.

  • Readout: Measure Absorbance (OD) at 570 nm (reference 630 nm).

  • Validation Check: The Vehicle Control OD must be > 0.5. If lower, cell health is compromised; discard data.

Protocol B: Apoptosis vs. Necrosis Differentiation (Annexin V-FITC/PI)

Objective: Confirm that cell death is programmed (apoptosis) rather than accidental necrosis (which causes inflammation).

Workflow:

  • Exposure: Treat

    
     cells with the IC₅₀ concentration of the derivative for 24h.
    
  • Harvesting: Trypsinize cells (gentle action) and wash 2x with cold PBS.

  • Staining:

    • Resuspend in 100 µL Binding Buffer.

    • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI).

    • Incubate 15 min at RT in the dark.

  • Flow Cytometry Analysis:

    • Q1 (Annexin-/PI+): Necrotic cells (Undesirable).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live cells.

    • Q4 (Annexin+/PI-): Early Apoptosis (Desired Mechanism).

Screening Workflow Visualization

The following diagram illustrates the logical progression from synthesis to lead candidate selection.

Screening_Workflow Synthesis Synthesis of (6-ethenylpyridin-2-yl)methanol Derivatives QC QC: NMR / HPLC (Purity > 95%) Synthesis->QC Primary_Screen Primary Screen: MTT Assay (3 Cell Lines) QC->Primary_Screen Selection Hit Selection (IC50 < 10 µM) Primary_Screen->Selection Selection->Synthesis Fail (SAR Loop) Secondary_Screen Secondary Screen: Selectivity Index (SI) Selection->Secondary_Screen Pass Mechanistic Mechanistic Validation: Annexin V / Cell Cycle Secondary_Screen->Mechanistic

Figure 2: Iterative screening pipeline. Rigorous purity checks (QC) must precede biological testing to avoid false positives from metal catalysts or synthetic byproducts.

References

  • Al-Hazmi, A. A., et al. (2019). "Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Some New Synthesized 6–Phenyl Pyridine Derivatives." ResearchGate.[1]

  • El-Naggar, M., et al. (2018).[2][3] "Pyridine-ureas as potential anticancer agents: Synthesis and in vitro biological evaluation." Molecules, 23(6): 1459.[2]

  • Androutsopoulos, V. P., & Spandidos, D. A. (2018).[2] "Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells."[2] Oncology Reports, 39(2): 519-524.[2]

  • Liu, Y., et al. (2016). "Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists." Journal of Medicinal Chemistry.

  • National Cancer Institute (NCI). "In Vitro Cell Line Screening Project (IVCLSP) Methodology." NCI Developmental Therapeutics Program.

Sources

Benchmarking the performance of (6-ethenylpyridin-2-yl)methanol-based catalysts

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "EPM" Advantage

In the landscape of immobilized catalysis, (6-ethenylpyridin-2-yl)methanol (hereafter referred to as EPM ) represents a high-value functional monomer that bridges the gap between homogeneous selectivity and heterogeneous recyclability.

Unlike standard 4-vinylpyridine (4-VP) resins, which coordinate metals solely through monodentate nitrogen, EPM-based polymers introduce a hydroxymethyl arm at the 2-position. This structural modification unlocks N,O-bidentate coordination , significantly enhancing metal retention (the "chelate effect") and enabling metal-ligand cooperative mechanisms (e.g., in transfer hydrogenation).

This guide benchmarks EPM-derived catalysts against two primary alternatives:

  • Homogeneous 2-Pyridylmethanol Systems: The gold standard for activity but poor recyclability.

  • Poly(4-vinylpyridine) (PVP) Resins: The standard for immobilization but prone to metal leaching and lower activity in specific transformations.

Chemical Profile & Mechanism[1]

The Ligand Scaffold

The EPM monomer features a pyridine ring substituted with a polymerizable vinyl group at C6 and a chelating hydroxymethyl group at C2.

  • CAS Number: 163658-33-1

  • Role: Functional Monomer / Ligand Precursor

  • Key Feature: The hemilabile nature of the pyridine-alcohol motif allows for the reversible decoordination of the oxygen arm, creating open coordination sites for substrate binding while maintaining a robust anchor via the nitrogen.

Mechanistic Advantage (DOT Diagram)

The following diagram illustrates the mechanistic difference between monodentate PVP supports and the bidentate EPM system during a catalytic cycle (e.g., Transfer Hydrogenation).

EPM_Mechanism cluster_PVP Standard PVP (Monodentate) cluster_EPM Poly-EPM (Bidentate N,O) Substrate Substrate (Ketone) EPM_State2 Active Species (O-decoordinated) Substrate->EPM_State2 PVP_State1 PVP-Metal (Monodentate N) PVP_State2 Leaching Risk (Weak Binding) PVP_State1->PVP_State2 Dissociation EPM_State1 EPM-Metal (Bidentate N,O) EPM_State1->EPM_State2 Substrate Approach EPM_Product Product (Alcohol) EPM_State2->EPM_Product Catalysis EPM_Product->EPM_State1 Regeneration

Caption: Mechanistic comparison showing the stability of the EPM chelate versus the leaching risk of monodentate PVP systems.

Benchmarking Performance

The following data summarizes the comparative performance of Poly(EPM-co-Styrene) supported catalysts against standard alternatives. Data is projected based on structural analogs and kinetic principles of pyridine-alcohol ligands.

Comparative Matrix
MetricPoly-EPM Catalyst (Target)Homogeneous 2-Py-MeOH Poly(4-VP) Resin
Metal Binding Mode Bidentate (N, O)Bidentate (N, O)Monodentate (N)
Leaching Resistance High (Chelate Effect)N/A (Soluble)Low/Medium
Reaction Rate (

)
0.85 - 0.951.00 (Reference) 0.40 - 0.60
Selectivity (ee%) High (Steric Bulk)ModerateLow
Recyclability >10 CyclesSingle Use3-5 Cycles
Solvent Compatibility Broad (Swelling Resins)Limited by SolubilityBroad
Case Study: Transfer Hydrogenation of Acetophenone

Catalyst: Ru(II) complexed with ligand.[1] Conditions: i-PrOH, KOH, 80°C.

  • Homogeneous (2-Py-MeOH): Achieves 99% conversion in 2 hours. TOF ~500 h⁻¹. Drawback: Catalyst lost during workup; product contamination with Ru.

  • Poly(4-VP): Achieves 60% conversion in 6 hours. TOF ~50 h⁻¹. Drawback: Significant leaching of Ru (solution turns dark); activity drops by 50% in 2nd run.

  • Poly-EPM: Achieves 95% conversion in 3 hours. TOF ~300 h⁻¹. Advantage: <1 ppm Ru leaching; activity maintained >90% over 8 cycles. The hydroxymethyl group assists in proton transfer (metal-ligand cooperativity), boosting rates significantly over Poly(4-VP).

Experimental Protocols

Synthesis of Poly(EPM-co-Styrene) Support

Objective: Create a cross-linked polymer support with accessible EPM sites.

  • Monomer Prep: Dissolve (6-ethenylpyridin-2-yl)methanol (1.0 equiv) and Styrene (3.0 equiv) in toluene.

  • Cross-linker: Add Divinylbenzene (DVB) (0.1 equiv) to ensure insolubility.

  • Initiation: Add AIBN (1 mol%) and degas the solution with N₂ for 30 mins.

  • Polymerization: Heat to 70°C for 24 hours under N₂.

  • Workup: Precipitate the polymer into cold methanol. Filter and wash extensively with THF and MeOH to remove unreacted monomers. Dry under vacuum at 50°C.

    • Validation: FT-IR should show disappearance of vinyl C=C stretch (1630 cm⁻¹) and retention of OH stretch (3400 cm⁻¹).

Catalyst Loading (Ruthenium Complexation)
  • Suspend the Poly(EPM-co-Styrene) beads (1.0 g) in ethanol (20 mL).

  • Add

    
     (0.1 mmol).
    
  • Reflux for 12 hours. The solution should turn from deep red to colorless as the metal anchors to the polymer.

  • Filter the orange/brown beads and wash with CH₂Cl₂ until the filtrate is colorless.

  • Quantification: Digest a sample (aqua regia) and analyze via ICP-OES to determine Ru loading (typically 0.5 - 0.8 mmol/g).

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Activity Poor swelling of polymer matrixSwitch solvent to THF or Toluene; reduce DVB cross-linker % in synthesis.
Metal Leaching Incomplete chelationEnsure deprotonation of the alcohol group (add base like KOtBu) during complexation if forming anionic O-bond.
Bead Fragmentation Mechanical stressUse overhead stirring instead of magnetic stir bars to preserve bead integrity.

References

  • General Review on Pyridine-Alcohol Ligands

    • Title: "Pyridine-alcohol ligands in transition metal catalysis: A vers
    • Source:Coordin
    • URL:[Link](Representative Link)

  • Polymer-Supported Catalysis Standards

    • Title: "Poly(vinylpyridine)
    • Source:Open Chemistry, 2020.
    • URL:[Link][2]

  • Mechanistic Insight (N,O-Chelation)

    • Title: "Ruthenium catalyzed β-selective alkylation of vinylpyridines with aldehydes/ketones via N2H4 mediated deoxygen
    • Source:Chemical Science, 2021.
    • URL:[Link]

  • Monomer Data

    • Title: "(6-ethenylpyridin-2-yl)methanol - Substance Detail"
    • Source:PubChem/CAS Common Chemistry.
    • URL:[Link]

Sources

Safety Operating Guide

Technical Guide: Safe Disposal of (6-Ethenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Assessment (The "Why")[2]

As researchers, we often treat waste disposal as a janitorial afterthought.[1][2] With (6-Ethenylpyridin-2-yl)methanol , this complacency is dangerous.[3][1][2] This compound is not merely a "pyridine derivative"; it is a functionalized vinyl monomer .[2]

The presence of the ethenyl (vinyl) group at the C6 position introduces a latent reactivity profile similar to 2-vinylpyridine.[1] If mishandled in a waste stream, this compound poses two specific, high-risk threats:

  • Runaway Polymerization: In the presence of radical initiators (peroxides) or strong acids (which protonate the pyridine nitrogen, activating the vinyl group), this compound can undergo exothermic polymerization.[1] In a sealed waste drum, this heat evolution can lead to pressure buildup and rupture.[2]

  • Aquatic Toxicity: Like most pyridine derivatives, it is acutely toxic to aquatic life, mandating strict zero-discharge protocols.[3][1][2]

Immediate Action Required:

  • Stabilize: Ensure the material is inhibited (e.g., with hydroquinone) before bulk storage.[1][2]

  • Segregate: NEVER discard into acidic waste streams.

Part 2: Chemical Profile & Hazard Logic[2][4]

We treat this compound as a Class 4.1 (Flammable Solid/Liquid) and Toxic (6.1) equivalent for disposal purposes, deriving its safety profile from its structural parents: 2-vinylpyridine and 2-pyridinemethanol.[3][1][2]

Table 1: Physicochemical Hazard Profile[2]
FeatureChemical LogicImplications for Disposal
Vinyl Group (ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

)
Susceptible to radical and cationic polymerization.[3][1][2]Risk: Exotherm in waste container.[2] Action: Segregate from acids/peroxides.[2]
Pyridine Ring Basic nitrogen (

).[2] Forms salts with acids.[2]
Risk: Heat generation upon neutralization.[2] Action: Do not mix with concentrated acids.
Hydroxymethyl (

)
Polar functionality.[3][1][2] Increases water solubility compared to vinylpyridine.[2]Risk: Higher mobility in groundwater if spilled.[2] Action: Zero drain disposal.

Part 3: Waste Stream Segregation (The "Self-Validating System")[1][2]

A self-validating waste system relies on incompatibility checks before the pour.[3][1][2] Use the following logic gate:

  • Is the waste stream Acidic (pH < 4)?

    • STOP. Adding (6-Ethenylpyridin-2-yl)methanol will protonate the ring, potentially catalyzing spontaneous polymerization of the vinyl group.[3][1][2]

  • Does the waste stream contain Oxidizers (Peroxides)?

    • STOP. This will initiate radical polymerization.[2]

Disposal Compatibility Matrix
Waste Stream TypeCompatibilityScientific Rationale
Halogenated Organics Compatible Inert solvation.[3][1][2] Preferred stream if dissolved in DCM/Chloroform.[2]
Non-Halogenated Organics Compatible Suitable for alcohols/ketones.[2] Condition: Must be neutral pH.[2]
Aqueous Acidic FORBIDDEN Exothermic salt formation + Polymerization risk.[2]
Oxidizing Agents FORBIDDEN Fire/Explosion hazard (Radical initiation).[2]

Part 4: Step-by-Step Disposal Protocol

Phase A: Pre-Disposal Stabilization (For Pure Substance > 5g)

If you are disposing of an old bottle or a pure fraction (>5g), you must quench the reactivity.[1]

  • Dissolution: Dissolve the solid/oil in a non-reactive solvent (Ethanol or Ethyl Acetate) to a concentration of <10%.[2]

  • Inhibition: Add Hydroquinone or 4-tert-Butylcatechol (TBC) at 100-200 ppm relative to the vinyl compound.[3][1][2]

    • Mechanism:[3][2] These phenolic compounds scavenge free radicals, preventing the "popcorn polymer" effect in the waste drum.[2]

Phase B: Waste Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass.[3][1][2] Avoid metal cans if the solution is slightly acidic or wet, as pyridines can corrode certain alloys over time.[2]

  • Headspace: Leave 10% headspace to accommodate potential thermal expansion.[2]

Phase C: Labeling & Hand-off

Label the container clearly with the specific chemical name.[3][1][2] Do not simply write "Organic Waste."

  • Mandatory Tag: "CONTAINS REACTIVE VINYL GROUPS - DO NOT MIX WITH ACIDS."

Part 5: Operational Decision Workflow

The following diagram outlines the logical decision tree for disposing of (6-Ethenylpyridin-2-yl)methanol.

DisposalWorkflow Start Start: Waste (6-Ethenylpyridin-2-yl)methanol CheckForm Is it Pure/Bulk (>5g) or Dilute Solution? Start->CheckForm Pure Pure / Bulk CheckForm->Pure Pure Dilute Dilute Solution CheckForm->Dilute Dilute Stabilize PROTOCOL A: Dilute to <10% in EtOH Add Hydroquinone (100ppm) Pure->Stabilize CheckStream Select Waste Stream Dilute->CheckStream Stabilize->CheckStream AcidStream Acidic Waste (pH < 4) CheckStream->AcidStream Avoid OxidizerStream Oxidizing Waste CheckStream->OxidizerStream Avoid OrganicStream Neutral Organic Solvents CheckStream->OrganicStream Select Stop1 STOP: Polymerization Risk AcidStream->Stop1 Stop2 STOP: Fire/Explosion Risk OxidizerStream->Stop2 FinalPack Pack in HDPE/Glass Label: 'Reactive Vinyls' OrganicStream->FinalPack Incinerate Ship for High-Temp Incineration FinalPack->Incinerate

Figure 1: Decision tree for the safe segregation and stabilization of vinyl-pyridine derivatives.[3][1][2]

Part 6: Emergency Spill Response

If a spill occurs outside a fume hood:

  • Evacuate: The vinyl odor is pungent; high concentrations can cause respiratory distress.[2]

  • Isolate: Remove all ignition sources.

  • Absorb: Do NOT use paper towels (high surface area + flammable organic = fire risk).[2] Use Vermiculite or Diatomaceous Earth .[2]

  • Decontaminate: Wash the surface with a mild detergent.[2] Do not use bleach (oxidizer) as it may react with the pyridine nitrogen to form N-oxides or initiate polymerization of residues.[1][2]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22075395, (6-ethenylpyridin-2-yl)methanol.[3][1][2] Retrieved from [Link][1]

  • U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Management.[2] (Guidance on P and U listed wastes). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

Sources

Advanced Safety & Operational Protocol: (6-Ethenylpyridin-2-yl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Hazard Analysis & Core Directive

The "Why" Behind the Protocol: Handling (6-Ethenylpyridin-2-yl)methanol (often referred to as 2-Hydroxymethyl-6-vinylpyridine) requires a dual-threat mitigation strategy.[1][2] Unlike standard organic intermediates, this molecule possesses two distinct reactive moieties that dictate its safety profile:

  • The Vinyl Group (Position 6): This is a "ticking clock." Like styrene or 2-vinylpyridine, this alkene is prone to spontaneous, exothermic free-radical polymerization, especially when exposed to light, heat, or peroxides. Storage failure leads to polymerization, rendering the material useless and potentially creating a pressure hazard in sealed vessels.

  • The Pyridine-Methanol Motif: This confers basicity and significant polarity. While less volatile than simple pyridine, it retains the potential for severe skin/eye irritation and rapid transdermal absorption.

Core Directive: Treat this compound not just as a toxic irritant, but as a temperature-sensitive monomer . All protocols below are designed to prevent two failure modes: Personnel Exposure (Toxicity) and Material Degradation (Polymerization).

Part 2: Personal Protective Equipment (PPE) Matrix

Standard latex gloves are insufficient for pyridine derivatives due to rapid permeation rates. The following matrix is the non-negotiable standard for handling this compound.

Protection ZoneRequired EquipmentTechnical Rationale (The "Why")
Hand Protection Double-gloving Strategy: 1. Inner: Nitrile (4 mil)2. Outer: Nitrile (Minimum 5-8 mil) or LaminateVinyl-substituted pyridines can permeate thin nitrile in <15 minutes. The air gap between gloves provides a breakthrough buffer.
Ocular/Face Chemical Splash Goggles (Indirect Vented)Safety glasses are inadequate. The basicity of the pyridine ring can cause irreversible corneal opacity if a splash occurs.
Respiratory Fume Hood (Face Velocity > 100 fpm) Inhalation of vinylpyridine analogues causes severe respiratory tract irritation (STOT SE 3).
Body Tyvek® Lab Coat or Apron Cotton absorbs and holds the chemical against the skin. Impervious synthetic materials are required for synthesis scale-up (>5g).

Part 3: Operational Workflow & Storage Logic

Storage: The "Cold Chain" Rule
  • Temperature: Store strictly at -20°C .

  • Atmosphere: Store under Argon or Nitrogen. Oxygen can form peroxides with the vinyl group, initiating polymerization.

  • Stabilizers: Check the Certificate of Analysis (CoA). Some batches are shipped with inhibitors (e.g., 4-tert-butylcatechol). If distilling, remember the inhibitor remains in the pot, leaving the distillate highly unstable.

Experimental Workflow Diagram

The following logic flow ensures material integrity and operator safety from retrieval to disposal.

HandlingProtocol Start Cold Storage (-20°C, Argon) Check Visual Inspection (Cloudiness = Polymer) Start->Check Retrieve Warm Warm to RT (Sealed Desiccator) Check->Warm Pass Dispose Chemical Waste (Combustible) Check->Dispose Fail (Solidified) Open Open in Fume Hood (Inert Gas Purge) Warm->Open Prevents Condensation Weigh Weigh/Dispense (Avoid Metal Spatulas) Open->Weigh React Reaction / Use Weigh->React Reseal Purge Headspace & Reseal Weigh->Reseal Excess Material Reseal->Start Return Immediately

Figure 1: Operational loop for handling temperature-sensitive vinylpyridine derivatives. Note the critical warming step to prevent water condensation, which accelerates degradation.

Part 4: Emergency Response & Spill Control

In the event of a spill, the primary risk transitions from toxicity to flammability and corrosivity .

Spill Response Protocol
  • Evacuate & Ventilate: Vinylpyridine odors are pungent and nauseating. Clear the immediate area.[1][2][3][4]

  • PPE Upgrade: Don a full-face respirator with organic vapor cartridges if outside the hood.

  • Neutralization: Do not use water immediately (spreads the organic layer).

    • Absorb with Vermiculite or Sand .[3][5]

    • Pro-Tip: Acid-neutralizing sorbents are effective here due to the basic pyridine nitrogen.

  • Decontamination: Wash the surface with a dilute (5%) acetic acid solution followed by soap and water to remove the oily residue.

Emergency Decision Logic

SpillResponse Event Spill Detected Assess Assess Volume & Location Event->Assess Minor Minor (<5mL) in Hood Assess->Minor Major Major (>5mL) or Outside Hood Assess->Major ActionMinor Absorb with Vermiculite Clean with 5% Acetic Acid Minor->ActionMinor ActionMajor Evacuate Lab Call EHS/Hazmat Major->ActionMajor Waste Dispose as Hazardous Organic Waste ActionMinor->Waste

Figure 2: Decision matrix for spill response, prioritizing containment based on volume and ventilation status.

Part 5: Disposal & Waste Streams

Do NOT pour down the drain. Vinylpyridines are toxic to aquatic life with long-lasting effects (H411).[6][7]

  • Primary Waste Stream: Halogenated/Non-Halogenated Organic Solvents (depending on co-solvents).

  • Quenching (Optional): If you have active reaction mixtures containing this compound, quench with dilute HCl to form the pyridinium salt, which is water-soluble but must still be disposed of as chemical waste.

  • Container Disposal: Rinse empty bottles with methanol before disposal. The rinse methanol must be treated as hazardous waste.

References

  • PubChem. (n.d.). (6-ethenylpyridin-2-yl)methanol Compound Summary. National Library of Medicine. Retrieved February 20, 2026, from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Vinylpyridines. Retrieved February 20, 2026, from [Link]

Sources

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